molecular formula C16H6N6 B1589770 Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile CAS No. 215611-93-1

Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile

Cat. No.: B1589770
CAS No.: 215611-93-1
M. Wt: 282.26 g/mol
InChI Key: LYKXFSYCKWNWEZ-UHFFFAOYSA-N
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Description

Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile is a useful research compound. Its molecular formula is C16H6N6 and its molecular weight is 282.26 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H6N6/c17-7-11-12(8-18)22-16-10-4-2-6-20-14(10)13-9(15(16)21-11)3-1-5-19-13/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYKXFSYCKWNWEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C=CC=N3)C4=NC(=C(N=C24)C#N)C#N)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474668
Record name Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

215611-93-1
Record name Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN) is a highly conjugated, electron-deficient heterocyclic molecule of significant interest in materials science and coordination chemistry. Its rigid, planar structure, combined with the strong electron-withdrawing dicarbonitrile-substituted pyrazine ring, makes it a compelling building block for advanced organic electronic materials, particularly in the realm of Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs).[1] This guide provides a comprehensive, technically-grounded overview of the synthesis and detailed characterization of PPDN, designed for researchers and professionals in chemical synthesis and drug development. We will delve into the strategic rationale behind the synthetic pathway, provide robust, step-by-step protocols, and outline a suite of analytical techniques for unequivocal structural verification and purity assessment.

Introduction: The Scientific Imperative for PPDN

The fusion of a 1,10-phenanthroline core with a dicyanopyrazine unit yields a molecule, PPDN, with distinct and valuable electronic properties. The phenanthroline moiety provides a robust, bidentate chelation site for metal ions, a well-established feature in coordination chemistry.[2] However, the addition of the dicyanopyrazine ring fundamentally alters the electronic landscape of the molecule. The two nitrile groups are powerful electron-withdrawing substituents, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).

This electron-deficient character is precisely why PPDN has emerged as a critical acceptor component in advanced materials.[1][3] In the context of OLEDs, it facilitates the design of molecules with a small singlet-triplet energy gap (ΔEST), a prerequisite for efficient TADF.[1] This guide serves as a practical manual for the reliable synthesis and rigorous characterization of this high-value compound.

Synthesis Strategy: A Two-Step Condensation Approach

The most logical and field-proven approach to constructing the PPDN scaffold is a convergent synthesis strategy. The core transformation is the formation of the pyrazine ring via a condensation reaction between an ortho-diamine and an ortho-dione.

Retrosynthetic Analysis: Our target molecule, PPDN, can be retrosynthetically disconnected across the pyrazine ring. This reveals two key precursors:

  • 1,10-Phenanthroline-5,6-dione: An ortho-quinone that provides the phenanthroline backbone.

  • Diaminomaleonitrile (DAMN): An electron-rich ortho-diamine that introduces the dicarbonitrile functionality.

This two-step synthetic sequence begins with the preparation of the dione from a commercially available starting material, 1,10-phenanthroline.

G PPDN Pyrazino[2,3-f]phenanthroline- 2,3-dicarbonitrile (Target) Disconnect C-N Bond Formation (Condensation) PPDN->Disconnect Dione 1,10-Phenanthroline-5,6-dione Disconnect->Dione DAMN Diaminomaleonitrile (DAMN) Disconnect->DAMN Oxidation Oxidation Dione->Oxidation Phen 1,10-Phenanthroline (Starting Material) Oxidation->Phen

Caption: Retrosynthetic pathway for PPDN.

Detailed Experimental Protocols

Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione

The foundational step is the oxidation of 1,10-phenanthroline. This reaction requires harsh oxidative conditions to overcome the inherent stability of the aromatic phenanthroline system. The use of a mixture of concentrated sulfuric and nitric acids is standard, with potassium bromide often added to facilitate the reaction.[4]

Causality: The highly acidic environment protonates the nitrogen atoms, deactivating the rings towards electrophilic attack. The strong oxidizing power of nitric acid at elevated temperatures is necessary to force the formation of the dione.

Protocol:

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a reflux condenser, cautiously add 1,10-phenanthroline monohydrate (1 equiv.) to a pre-cooled (0 °C) mixture of concentrated sulfuric acid and fuming nitric acid.

  • Addition of Reagents: Slowly add potassium bromide (1 equiv.) to the cooled mixture.

  • Reaction Execution: Allow the mixture to warm to room temperature, then heat to 90-100 °C and maintain for 6-8 hours. The solution will turn a deep yellow or orange.

  • Work-up: Carefully pour the hot reaction mixture onto a large volume of crushed ice.

  • Neutralization: Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 6-7. A bright yellow-orange precipitate will form.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and then a small amount of cold ethanol. The crude product can be recrystallized from 95% ethanol to yield pure 1,10-phenanthroline-5,6-dione.[4]

Step 2: Synthesis of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN)

This is the key condensation step. The reaction is typically performed in an alcoholic solvent with a catalytic amount of acid to promote the imine formation, which is then followed by cyclization and aromatization.

Causality: The acid catalyst protonates one of the carbonyl oxygens of the dione, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amino groups of DAMN. The subsequent dehydration and cyclization steps are also acid-mediated.

Protocol:

  • Reaction Setup: Dissolve 1,10-phenanthroline-5,6-dione (1 equiv.) and diaminomaleonitrile (1 equiv.) in absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Add a catalytic amount of glacial acetic acid (e.g., 5-10 drops) to the mixture.

  • Reaction Execution: Reflux the mixture for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.

  • Purification: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from a suitable solvent like a DMF/ethanol mixture or by gradient column chromatography on silica gel.

ParameterStep 1: OxidationStep 2: Condensation
Key Reagents 1,10-Phenanthroline, H₂SO₄, HNO₃, KBr1,10-Phenanthroline-5,6-dione, DAMN
Solvent Concentrated AcidsEthanol
Catalyst KBr (facilitator)Glacial Acetic Acid
Temperature 90-100 °C~80 °C (Reflux)
Typical Yield 75-85%55-65%
Caption: Summary of reaction conditions.

Comprehensive Characterization Workflow

Unequivocal identification and purity assessment are paramount. A multi-technique approach ensures the integrity of the synthesized PPDN.

G cluster_synthesis Synthesis & Purification cluster_char Characterization Suite Crude Crude PPDN (Post-Reaction Mixture) Purified Purified PPDN (>98%) Crude->Purified Filtration & Recrystallization NMR NMR Spectroscopy (¹H, ¹³C) Purified->NMR Analysis MS Mass Spectrometry (HRMS) Purified->MS Analysis FTIR FT-IR Spectroscopy Purified->FTIR Analysis UVVis UV-Vis & PL Spectroscopy Purified->UVVis Analysis Final Fully Characterized PPDN NMR->Final Structure Confirmation MS->Final Molecular Formula Confirmation FTIR->Final Functional Group ID UVVis->Final Optical Properties

Caption: Standard workflow for PPDN characterization.

Spectroscopic Analysis
  • ¹H NMR Spectroscopy: Due to the molecule's high degree of symmetry, a clean and predictable proton NMR spectrum is expected. The aromatic region should display a series of doublets and double-doublets corresponding to the protons on the phenanthroline core. The absence of any aliphatic protons confirms the completion of the condensation.

  • ¹³C NMR Spectroscopy: This technique is crucial for confirming the carbon skeleton. Key signals to identify include the quaternary carbons of the nitrile groups (C≡N) typically found in the 115-120 ppm range and the carbons of the pyrazine and phenanthroline rings in the 120-155 ppm range.[4][5]

  • Mass Spectrometry (HRMS): High-Resolution Mass Spectrometry is non-negotiable for confirming the elemental composition. The technique should provide an exact mass that corresponds to the molecular formula C₁₆H₆N₆. The expected protonated molecular ion [M+H]⁺ peak will validate the successful synthesis.

  • FT-IR Spectroscopy: This provides a rapid check for key functional groups. The most prominent and diagnostic peak will be the sharp, strong absorbance corresponding to the C≡N (nitrile) stretch, typically observed around 2220-2260 cm⁻¹. The aromatic C=C and C=N stretching vibrations will appear in the 1400-1650 cm⁻¹ region.[6]

Optical and Thermal Properties
  • UV-Visible Spectroscopy: In a suitable solvent (e.g., CH₂Cl₂ or DMF), PPDN is expected to exhibit strong absorption bands in the UV and visible regions, corresponding to π-π* transitions within the extensive conjugated system.[6]

  • Photoluminescence (PL) Spectroscopy: As a component in TADF materials, understanding the emission properties is critical. Exciting the molecule at its absorption maximum (λ_max) should result in fluorescence, and the emission spectrum provides data on its potential color and efficiency in emissive devices.[1]

  • Thermal Analysis (TGA/DSC): For materials science applications, thermal stability is key. Thermogravimetric Analysis (TGA) will determine the decomposition temperature (Td), indicating the material's robustness for processes like vacuum deposition in OLED fabrication.[7]

TechniqueExpected ResultPurpose
¹H NMR Signals only in the aromatic region (7.5-9.5 ppm).Confirm aromatic structure, check for impurities.
¹³C NMR Nitrile signal (~115-120 ppm), aromatic signals.Verify carbon backbone and nitrile groups.[4][5]
HRMS [M+H]⁺ peak matching C₁₆H₆N₆ formula.Confirm molecular formula and identity.
FT-IR Strong, sharp C≡N stretch (~2230 cm⁻¹).Confirm presence of nitrile functional groups.[6]
UV-Vis Strong π-π* absorption bands.Determine electronic transition energies.[6]
TGA High decomposition temperature.Assess thermal stability for device fabrication.[7]
Caption: Key expected characterization data for PPDN.

Conclusion and Outlook

This guide outlines a reliable and verifiable pathway for the synthesis and characterization of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile. The two-step synthesis is robust, and the suite of analytical techniques described provides a comprehensive framework for ensuring the material's structural integrity and purity. The unique electronic properties of PPDN, stemming from its electron-deficient dicyanopyrazine ring, position it as a vital component for the next generation of organic electronic materials. Further research into derivatizing the PPDN core could unlock new functionalities for applications ranging from chemical sensors to advanced photocatalysts.

References

  • Supporting Information for Pyrazino-[2,3-f][6][8]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells. (n.d.). Retrieved from [Link]

  • Khan, I., et al. (2024). The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. Scientific Reports. Retrieved from [Link]

  • Chaskar, A., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][6][8]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. Retrieved from [Link]

  • Supporting Information for Pyrazino[2,3-f][6][8]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characteristics for High-Efficiency Organic Light-Emitting Diodes. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Chaskar, A., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][6][8]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. Retrieved from [Link]

Sources

A Technical Guide to the Physical and Chemical Properties of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile, hereafter referred to as PPDN, is a heterocyclic aromatic compound characterized by its rigid, planar, and extensively π-conjugated structure.[3] The fusion of an electron-donating 1,10-phenanthroline core with a strongly electron-withdrawing dicyanopyrazine moiety imparts potent electron-accepting properties to the molecule.[4][5][6] These characteristics make PPDN a highly versatile building block in materials science and coordination chemistry. Its primary applications lie in the development of high-efficiency Thermally Activated Delayed Fluorescence (TADF) emitters for Organic Light-Emitting Diodes (OLEDs) and as a multifunctional ligand for novel luminescent metal complexes.[1][4] This guide provides an in-depth analysis of its synthesis, structural features, and core physicochemical properties, offering field-proven insights for researchers and professionals in materials and drug development.

Core Molecular Profile and Significance

Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile (CAS: 215611-93-1) is a nitrogen-rich polycyclic heteroaromatic molecule.[5][7] Its architecture is defined by a central pyrazine ring fused to a 1,10-phenanthroline framework, with two nitrile (-C≡N) groups attached to the pyrazine ring. This unique arrangement results in several key features:

  • Strong Electron Acceptor: The dicyanopyrazine unit is a powerful electron-withdrawing group, which significantly lowers the energy of the Lowest Unoccupied Molecular Orbital (LUMO).[2][8] This makes PPDN an excellent electron acceptor, a critical property for its use in optoelectronic devices.[6][9]

  • Extended π-Conjugation: The planar, fused-ring system facilitates extensive delocalization of π-electrons across the molecule, influencing its electronic and photophysical properties.[3]

  • Multifunctional Coordination Sites: PPDN offers multiple binding sites for metal ions, including the strong chelating bidentate phenanthroline nitrogen atoms, the bridging pyrazine nitrogens, and the cyano groups, making it a valuable ligand in coordination chemistry.[1]

These attributes position PPDN as a critical component in the rational design of advanced functional materials with tunable electronic properties.

Synthesis and Characterization

The synthesis of PPDN is typically achieved through a two-step process starting from commercially available 1,10-phenanthroline. The general strategy involves the initial formation of an ortho-quinone, followed by a condensation reaction to form the dicyanopyrazine ring.

Synthetic Pathway Overview

The established pathway involves the oxidation of the 5,6-positions of the phenanthroline ring to yield 1,10-phenanthroline-5,6-dione. This intermediate is then condensed with diaminomaleonitrile (DAMN) to yield the final PPDN product. This condensation is a classic method for forming pyrazine rings from an α-dicarbonyl and a 1,2-diamine.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation start 1,10-Phenanthroline intermediate 1,10-Phenanthroline-5,6-dione start->intermediate HNO₃, H₂SO₄, KBr product Pyrazino[2,3-f]phenanthroline- 2,3-dicarbonitrile (PPDN) intermediate->product reagent Diaminomaleonitrile (DAMN) reagent->product

Caption: Synthetic pathway for PPDN.

Experimental Protocol: Synthesis

This protocol is adapted from established methods for the synthesis of the pyrazino[2,3-f]phenanthroline scaffold.[3]

Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione

  • In a flask cooled in an ice bath, cautiously add 1,10-phenanthroline monohydrate to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Slowly add potassium bromide (KBr) to the mixture while maintaining the low temperature.

  • After the addition is complete, allow the reaction to stir at room temperature for several hours before carefully heating to reflux for an additional period.

  • Cool the mixture and pour it onto crushed ice.

  • Neutralize the solution with sodium carbonate (Na₂CO₃) until a yellow precipitate forms.

  • Filter the precipitate, wash thoroughly with cold water, and dry under vacuum to yield the dione intermediate.

Step 2: Synthesis of PPDN

  • Dissolve the 1,10-phenanthroline-5,6-dione intermediate in a suitable solvent such as ethanol or acetic acid.

  • Add an equimolar amount of diaminomaleonitrile (DAMN) to the solution.

  • Reflux the mixture for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product often precipitates out of the solution. Filter the solid, wash with cold ethanol, and then water.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water or DMF) to obtain pure PPDN.

Characterization Workflow

A rigorous characterization workflow is essential to validate the structure and purity of the synthesized PPDN. This involves a combination of chromatographic and spectroscopic techniques.

Characterization_Workflow start Synthesized Crude PPDN hplc Purity Assessment (HPLC) start->hplc nmr ¹H & ¹³C NMR Spectroscopy hplc->nmr >98% Purity ms High-Resolution Mass Spectrometry (HRMS) nmr->ms Structural Elucidation ftir FT-IR Spectroscopy ms->ftir Elemental Composition Confirmed final Verified Pure PPDN ftir->final Functional Groups Verified

Caption: General workflow for the characterization of PPDN.

Protocol: Standard Characterization Techniques
  • High-Performance Liquid Chromatography (HPLC):

    • System: Standard HPLC with a C18 reverse-phase column and a UV detector.

    • Mobile Phase: A gradient of acetonitrile and water is typically effective.

    • Analysis: Inject a dissolved sample. Purity is determined by the peak area percentage, with the detector set to a wavelength corresponding to one of the compound's absorption maxima.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Solvent: Use a deuterated solvent such as DMSO-d₆ or CDCl₃.

    • ¹H NMR: Acquire the proton spectrum to confirm the aromatic proton signals and their coupling patterns.

    • ¹³C NMR: Acquire the carbon spectrum to identify the carbon atoms in the aromatic system and the characteristic nitrile carbons. Longer acquisition times are often necessary.[3]

  • High-Resolution Mass Spectrometry (HRMS):

    • Technique: Use Electrospray Ionization (ESI) or a similar soft ionization method.

    • Analysis: The accurate mass measurement of the molecular ion peak ([M+H]⁺) is used to confirm the elemental composition (C₁₆H₆N₆).[3]

Core Physicochemical Properties

Structural and Crystallographic Data

PPDN is a planar molecule, a feature that facilitates strong intermolecular π–π stacking interactions in the solid state. These interactions are crucial for charge transport in thin-film applications. A polymorph of PPDN has been identified with an orthorhombic crystal system.[1]

Parameter Value Reference
Chemical FormulaC₁₆H₆N₆[1][7]
Molecular Weight282.27 g/mol [1]
Crystal SystemOrthorhombic[1]
Space GroupPnma[1]
a14.1055 (13) Å[1]
b16.3331 (14) Å[1]
c5.2694 (4) Å[1]
Volume (V)1214.00 (18) ų[1]
Z4[1]
Table 1: Crystallographic data for an orthorhombic polymorph of PPDN.[1]
Summary of Physicochemical Identifiers
Property Value / Description Reference
CAS Number 215611-93-1[5][7]
Molecular Formula C₁₆H₆N₆[7][10]
Molecular Weight 282.26 g/mol [7][10]
Appearance Typically a solid[6]
Topological Polar Surface Area 99.1 Ų[7]
Hydrogen Bond Acceptor Count 6[7]
Table 2: Key physicochemical properties and identifiers for PPDN.

Spectroscopic and Electrochemical Analysis

UV-Visible Absorption

The electronic absorption spectrum of PPDN and its derivatives is characterized by two main features.

  • π-π* Transitions: Sharp, high-energy absorption bands, typically below ~320 nm, are assigned to π-π* transitions within the conjugated aromatic system.[4]

  • Intramolecular Charge Transfer (ICT): Weaker and broader absorption bands at longer wavelengths (e.g., 345-475 nm in derivatives) are attributed to ICT from the electron-rich phenanthroline portion to the electron-deficient dicyanopyrazine acceptor.[4] The energy of this band is highly sensitive to the molecular environment and substitution.

Protocol: UV-Vis Spectroscopy

  • Solvent: Use a UV-grade solvent such as dichloromethane (CH₂Cl₂) or ethanol.

  • Sample Preparation: Prepare a dilute solution of PPDN with a known concentration.

  • Acquisition: Record the absorption spectrum using a double-beam spectrophotometer over a range of 200-800 nm to determine the absorption maxima (λₘₐₓ).[3]

Photoluminescence and TADF

While PPDN itself may have modest luminescence, its true value is realized when incorporated as an acceptor unit in larger molecular designs. For TADF emitters, an acceptor with a planar structure and strong electron-withdrawing character is preferred.[4] PPDN excels in this role. By coupling PPDN with suitable electron-donating groups, it is possible to design molecules with a small singlet-triplet energy gap (ΔEₛₜ). This facilitates efficient Reverse Intersystem Crossing (RISC), a key process for harvesting triplet excitons and achieving high quantum efficiencies in OLEDs.[4][8] PPDN-based acceptors have been successfully used to create deep red and orange-red TADF emitters with high external quantum efficiencies (EQE).[4]

Electrochemical Behavior

The potent electron-accepting nature of PPDN makes its electrochemical properties highly relevant. Cyclic Voltammetry (CV) is the primary technique used to investigate its redox behavior and estimate the energy levels of its frontier molecular orbitals (HOMO and LUMO).

Causality: The low-lying LUMO, a direct consequence of the dicyanopyrazine unit, results in a molecule that is easily reduced. The reduction potential measured via CV provides a direct experimental measure of the LUMO energy level, which is critical for designing charge-transfer pathways in electronic devices.

Protocol: Cyclic Voltammetry (CV) [4]

  • Electrode System: Utilize a standard three-electrode cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.

  • Electrolyte Solution: Prepare a solution of the sample in an appropriate solvent (e.g., DCM) containing a supporting electrolyte like tetrabutylammonium hexafluorophosphate (TBAPF₆).

  • Measurement: Purge the solution with an inert gas (N₂ or Ar) to remove oxygen. Scan the potential and record the resulting voltammogram. The oxidation and reduction potentials are determined from the peaks.

  • Calibration: Use an internal standard, such as the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, to calibrate the potentials and accurately determine the HOMO/LUMO energy levels.

Applications in Science and Technology

Organic Light-Emitting Diodes (OLEDs)

The primary application of PPDN is as a core building block for TADF emitters in OLEDs.[4][8] Its strong electron-accepting ability is leveraged to produce emitters in the challenging orange-red to deep-red regions of the spectrum.[4][11] Additionally, due to its electron-deficient nature, PPDN itself can be used as an effective electron-transport layer (ETL) or hole-injection layer (HIL) material in organic electronic devices.[5]

Coordination Chemistry and Luminescent Materials

As a multifunctional ligand, PPDN is an attractive component for constructing metal-organic complexes and coordination polymers.[1] The resulting complexes, particularly with transition metals like Cu(I), Ir(III), or Ru(II), can exhibit unique photoluminescent and electrochemical properties, making them suitable for applications in chemical sensing, photocatalysis, and as emitters in Light-Emitting Electrochemical Cells (LECs).[1][12]

Potential in Biomedical Research

Metal complexes of the parent pyrazino[2,3-f]phenanthroline ligand have been shown to interact with DNA, suggesting potential applications as anticancer agents.[13] The planar structure allows for intercalation between DNA base pairs, which can disrupt replication and induce apoptosis.[13] While specific studies on PPDN complexes are less common, this remains a promising avenue for future drug development research.

Conclusion

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile is a molecule of significant scientific interest, defined by its planar, π-conjugated framework and powerful electron-accepting capabilities. These properties, rooted in its unique chemical structure, have established it as a premier building block for advanced materials. Its demonstrated success in creating highly efficient, color-tunable TADF emitters for OLEDs highlights its importance in materials chemistry. Furthermore, its versatility as a ligand opens up extensive possibilities in coordination chemistry for the development of novel luminescent and functional materials. This guide has provided the foundational knowledge and experimental framework necessary for researchers to effectively utilize PPDN in their scientific pursuits.

References

  • An orthorhombic polymorph of pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile. (n.d.). National Institutes of Health. [Link]

  • Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. (2023). ChemRxiv. [Link]

  • 2,3-Bis(furan-2-yl)pyrazino[2,3-f][1][2]phenanthroline. (2013). National Institutes of Health. [Link]

  • Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile. (n.d.). Taivan Technology. [Link]

  • Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. (2023). Cambridge Open Engage. [Link]

  • Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. (2023). ResearchGate. [Link]

  • A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1][2]phenanthroline and pyrazino[2,3-f][5][14]phenanthroline ligands in light-emitting electrochemical cells (LECs). (2018). Royal Society of Chemistry. [Link]

  • Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile (PPDN) CAS 215611-93-1. (n.d.). Autech Industry Co.,Limited. [Link]

  • Pyrazino[2,3-f][1][2]phenanthroline. (n.d.). Chongqing Chemdad Co., Ltd. [Link]

  • Rational Molecular Design of Dibenzo[a,c]phenazine-Based Thermally Activated Delayed Fluorescence Emitters for Orange-Red OLEDs with EQE up to 22.0%. (2019). ACS Applied Materials & Interfaces. [Link]

Sources

"Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile molecular structure and IUPAC name"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Molecular Structure and Properties of Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile

Abstract

This technical guide provides a comprehensive examination of Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile, a significant heterocyclic aromatic compound. Known by the acronym DICNQ, this molecule is distinguished by its extensive π-conjugated system, rigid planarity, and potent electron-accepting characteristics. These features make it a critical building block in coordination chemistry and a high-performance component in materials science, particularly in the development of advanced organic light-emitting diodes (OLEDs). This document details its molecular structure, IUPAC nomenclature, polymorphism, a validated synthetic pathway, and key electronic properties, offering field-proven insights for researchers, chemists, and materials scientists.

Introduction: A Molecule of Strategic Importance

Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile is a multi-ring heterocyclic compound built from a 1,10-phenanthroline core fused with a dicyanopyrazine ring. This unique architecture results in a large, planar, and electron-deficient system, making it a subject of considerable research interest.[3][4] Its structure serves two primary functions: as a strong chelating ligand for forming stable metal-organic complexes and as a robust electron acceptor in functional organic materials.[4]

The strong electron-withdrawing nature, imparted by the pyrazine ring and the two nitrile groups, is crucial for its application in thermally activated delayed fluorescence (TADF) materials, where it acts as a powerful acceptor unit.[1] The inherent rigidity and extended conjugation of the molecule are pivotal for achieving high thermal stability and tuning photophysical properties in electronic devices.[1][5][6]

IUPAC Nomenclature and Chemical Identity

The formal name assigned by the International Union of Pure and Applied Chemistry (IUPAC) for this compound is pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile . The [2,3-f] designation precisely describes the fusion of the pyrazine ring to the 'f' face of the 1,10-phenanthroline scaffold, specifically at the 5 and 6 positions.

IdentifierValueSource(s)
CAS Number 215611-93-1[3][7]
Molecular Formula C₁₆H₆N₆[2][7][8]
Molecular Weight 282.26 g/mol [7][8]
Common Acronym DICNQ[4]

Molecular and Crystal Structure

The defining characteristic of Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile is its highly conjugated and planar structure. This planarity facilitates strong intermolecular interactions, particularly π-π stacking, which governs its solid-state assembly.[4]

Figure 1: 2D Molecular Structure of the title compound.
Polymorphism in the Solid State

A critical aspect of this molecule's structure is its ability to exist in different crystalline forms, a phenomenon known as polymorphism. At least two polymorphs have been identified through single-crystal X-ray diffraction:

  • Monoclinic Polymorph : This form crystallizes in the P2₁/c space group and features two independent molecules in the asymmetric unit.[4]

  • Orthorhombic Polymorph : This form crystallizes in the Pnma space group and exhibits crystallographic mirror symmetry.[4]

The intermolecular packing in these structures is primarily driven by π-π stacking interactions. In the orthorhombic form, the distance between parallel phenanthroline rings of adjacent molecules is approximately 3.030 Å, indicating significant electronic overlap.[4] This efficient packing influences the material's bulk properties, including charge transport and optical behavior.

Synthesis and Characterization

The synthesis of Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile is a robust process rooted in established condensation chemistry. The causality behind the synthetic design is to build the dicyanopyrazine ring onto a pre-existing phenanthroline core. This is reliably achieved via the condensation of an ortho-diamine with an alpha-dicarbonyl compound.

The overall workflow begins with the commercially available 1,10-phenanthroline, which is first converted to an intermediate, 1,10-phenanthroline-5,6-dione. This dione is the key electrophilic precursor for the final condensation step.

Synthetic_Workflow A 1,10-Phenanthroline Reagent1 HNO₃, H₂SO₄, KBr (Oxidation) A->Reagent1 B 1,10-Phenanthroline-5,6-dione Reagent2 Diaminomaleonitrile (Condensation) B->Reagent2 C Pyrazino[2,3-f]phenanthroline- 2,3-dicarbonitrile Reagent1->B Reagent2->C

Figure 2: High-level synthetic workflow for the target compound.
Experimental Protocol: A Self-Validating System

This protocol is adapted from established methods for the synthesis of related pyrazino[2,3-f]phenanthroline systems.[9] Each step includes purification and characterization checkpoints to ensure the integrity of the final product.

Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione

  • Reaction Setup : In a flask cooled in an ice bath, cautiously add 1,10-phenanthroline monohydrate to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Oxidation : Slowly add potassium bromide (KBr) to the cooled mixture. The reaction is allowed to proceed at a controlled temperature until completion, which can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation : The reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the dione product.

  • Purification : The crude solid is collected by filtration, washed extensively with water to remove residual acid, and then with a small amount of cold ethanol. The product is dried under vacuum.

  • Validation : The structure of 1,10-phenanthroline-5,6-dione is confirmed using ¹H NMR and IR spectroscopy. The characteristic C=O stretches in the IR spectrum are a key diagnostic marker.

Step 2: Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile

  • Reaction Setup : Dissolve the 1,10-phenanthroline-5,6-dione from Step 1 in a suitable solvent such as ethanol or acetic acid.

  • Condensation : Add a stoichiometric amount of diaminomaleonitrile to the solution. A catalytic amount of acid (e.g., acetic acid) is often used to promote the reaction.

  • Reaction Progression : The mixture is refluxed for several hours. The reaction progress is monitored by TLC until the starting materials are consumed.

  • Isolation : Upon completion, the reaction mixture is cooled to room temperature, which typically induces the precipitation of the crude product.

  • Purification : The solid product is collected by filtration, washed with water and ethanol, and then recrystallized from a suitable solvent (e.g., DMF/ethanol) to yield the pure, crystalline product.

Structural and Purity Characterization

A suite of analytical techniques is employed to provide a self-validating confirmation of the final product's identity and purity.

  • NMR Spectroscopy : ¹H and ¹³C NMR in a deuterated solvent (like DMSO-d₆) are used to confirm the molecular structure by analyzing the chemical shifts and coupling constants of the aromatic protons and carbons.[9]

  • Infrared (IR) Spectroscopy : This technique is used to identify key functional groups. The presence of a strong C≡N (nitrile) stretching band and the absence of the C=O (dione) band from the starting material confirm the success of the condensation reaction.

  • UV-Visible Spectroscopy : The absorption spectrum, typically recorded in a solvent like dichloromethane, reveals the electronic transitions of the conjugated system. Intense π-π* transitions are expected.[9][10]

  • High-Performance Liquid Chromatography (HPLC) : HPLC with a UV detector is used to assess the purity of the final compound, which should ideally appear as a single, sharp peak.[9]

  • Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition (C₁₆H₆N₆).[11]

Electronic Properties and Key Applications

The fusion of the electron-withdrawing dicyanopyrazine unit to the phenanthroline core fundamentally defines the molecule's electronic behavior.

  • Electron Acceptor : The molecule functions as a potent electron acceptor, a property that is critical for its use in organic electronics.[3] Cyclic voltammetry studies can be used to determine its redox potentials and estimate the energy level of its Lowest Unoccupied Molecular Orbital (LUMO).[10]

PropertyValue (Representative Derivative)Significance
LUMO Energy Level -3.12 eVIndicates strong electron-accepting capability
HOMO Energy Level -5.58 eVDefines the energy of the highest occupied orbital
Electrochemical Band Gap 2.46 eVGoverns the molecule's optical and electronic behavior
Data derived from computational studies on a related donor-acceptor system incorporating the pyrazino[2,3-f]phenanthroline core.[10]
  • Applications in OLEDs : As an acceptor moiety in TADF emitters, it facilitates the necessary small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states, enabling efficient reverse intersystem crossing and boosting device efficiency.[1]

  • Coordination Chemistry : The strong chelating ability of the phenanthroline nitrogen atoms makes it an excellent ligand for synthesizing luminescent metal complexes with potential applications in sensing, photocatalysis, and molecular devices.[4]

Conclusion

Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile is a meticulously designed molecule whose structure directly translates to high-value functionality. Its rigid, planar, and electron-deficient nature makes it an exemplary building block for advanced materials. The synthetic pathways are robust and scalable, and its properties can be systematically characterized through standard analytical techniques. For researchers in materials science and coordination chemistry, this compound offers a versatile platform for developing next-generation OLEDs, sensors, and functional metal-organic systems.

References

  • ChemRxiv. (2023). Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Available at: [Link]

  • ResearchGate. (n.d.). Structure of the parent compound (pyrazino[2,3-f][1][2] phenanthroline-2,3-dicarbonitrile). Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). An orthorhombic polymorph of pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile. Available at: [Link]

  • PubChem. (n.d.). Pyrazino[2,3-f][1][2]phenanthroline. Available at: [Link]

  • Taifan Technology. (n.d.). Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile. Available at: [Link]

  • Cambridge Open Engage. (2023). Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Available at: [Link]

  • ResearchGate. (2023). Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis, crystal structure and electroluminescent properties of fac-bromotricarbonyl([1][4][9]oxadiazolo[3',4'-f][1][2]phenanthroline)rhenium(I). Available at: [Link]

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A Technical Guide to the Spectroscopic Characterization of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN), a heterocyclic compound of significant interest in materials science. PPDN's rigid, planar, and electron-deficient architecture makes it a prime candidate for applications in organic electronics, particularly as an electron-transport layer (ETL) or hole-injection layer (HIL) material in Organic Light-Emitting Diodes (OLEDs).[1] This document offers a detailed framework for the structural elucidation and electronic characterization of the PPDN core using Nuclear Magnetic Resonance (NMR), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy. While complete spectroscopic data for the unsubstituted PPDN is not widely published, this guide synthesizes information from foundational molecules and key derivatives to provide robust interpretative guidance. We present detailed, field-proven experimental protocols and explain the causality behind methodological choices to ensure scientific integrity and reproducibility.

Introduction: The PPDN Scaffold

The Privileged Pyrazino[2,3-f]phenanthroline Core

The pyrazino[2,3-f]phenanthroline scaffold is a highly conjugated, planar aromatic system that has garnered substantial attention in coordination chemistry and materials science.[2] Its inherent rigidity and extended π-system make it an exceptional ligand for forming stable metal complexes, which are explored for their applications in solar energy conversion and molecular device technology.[3] The pyrazine ring acts as an electron acceptor, delocalizing electron density and influencing the photophysical properties of the entire molecule.[3]

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN)

PPDN (CAS No. 215611-93-1) is a specific derivative where the pyrazine ring is substituted with two cyano groups.[1][4][5][6] These dicarbonitrile moieties are powerful electron-withdrawing groups that significantly enhance the electron-deficient nature of the pyrazine ring. This substitution is a deliberate design choice to lower the energy of the Lowest Unoccupied Molecular Orbital (LUMO), a critical factor for materials used in organic electronics.[7][8]

Molecular Details:

  • Molecular Formula: C₁₆H₆N₆[4][5]

  • Molecular Weight: 282.26 g/mol [4][5]

cluster_structure Molecular Structure of PPDN PPDN start 1,10-Phenanthroline step1 1,10-Phenanthroline-5,6-dione start->step1 Oxidation (HNO₃, H₂SO₄) step2 1,10-Phenanthroline-5,6-diamine step1->step2 Reduction step3 Pyrazino[2,3-f]phenanthroline Core Structure step2->step3 Condensation

Caption: General synthetic workflow for the pyrazino[2,3-f]phenanthroline scaffold.

Purity Assessment: A Self-Validating System

Confirming the purity of the final product is paramount. A combination of techniques should be employed.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound by its peak area percentage. [2]* Melting Point: A sharp melting point range is indicative of a pure crystalline solid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of PPDN. Due to the molecule's C₂v symmetry, a simplified spectrum is expected.

Predicted ¹H and ¹³C NMR Spectra for PPDN
  • ¹H NMR: The PPDN molecule has 6 aromatic protons. Due to symmetry, these should appear as three distinct signals in the downfield region (typically >7.5 ppm), each integrating to 2 protons. The coupling patterns (doublets and doublet of doublets) will be characteristic of the phenanthroline ring system.

  • ¹³C NMR: Symmetrically equivalent carbons will result in fewer than 16 signals. Key signals to identify would be the two distinct nitrile carbons (C≡N) and the quaternary carbons of the pyrazine and phenanthroline rings.

Spectroscopic Data from Key Derivatives

Directly published NMR data for the unsubstituted PPDN is limited. However, data from closely related derivatives provide an excellent reference for chemical shift assignments. [9]

Compound/Derivative Solvent ¹H Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) ¹³C Chemical Shifts (δ, ppm)
1,10-Phenanthroline (Parent) [9] CDCl₃ 9.18 (dd, J = 4.3, 1.8 Hz, 2H), 8.20 (dd, J = 8.1, 1.8 Hz, 2H), 7.75 (s, 2H), 7.58 (dd, J = 8.1, 4.3 Hz, 2H) Reference data not specified in sources
PXZ-DPPN Derivative [10] CDCl₃ 9.68 (d, J = 7.8 Hz, 2H), 9.38 (s, 2H), 7.96 (d, J = 8.2 Hz, 2H), plus other aromatic signals from substituents. 143.87, 139.97, 139.95, 138.55, 133.82, 132.70, 130.84, 123.30, 121.57, 115.54, 113.03

| tCz-DPPN Derivative [10]| CDCl₃ | 9.77 (d, J=8.0 Hz, 2H), 9.36 (s, 2H), 7.95 (d, J=8.0 Hz, 2H), plus other aromatic signals from substituents. | 143.51, 139.53, 138.92, 136.87, 135.99, 131.76, 126.39, 123.97, 123.85, 116.52, 109.44 |

Note: PXZ-DPPN and tCz-DPPN are 2,3-bis(phenyl-substituted)pyrazino[2,3-f]phenanthroline derivatives. The signals around 9.7, 9.3, and 7.9 ppm are attributed to the protons on the phenanthroline core and provide a strong indication of the expected chemical shifts for PPDN.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the purified PPDN sample in ~0.6 mL of a suitable deuterated solvent.

    • Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice due to its ability to dissolve planar, aromatic compounds. Deuterated chloroform (CDCl₃) can also be used if solubility is sufficient. [2]2. Instrumentation: Utilize a high-field NMR spectrometer (400 MHz or higher) for better signal resolution. [2]3. ¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum. A proton-decoupled experiment is standard. Due to the longer relaxation times of quaternary carbons, an extended delay time (d1) may be necessary to observe all signals.

Infrared (IR) Spectroscopy

IR spectroscopy is essential for confirming the presence of key functional groups, particularly the nitrile groups which have a highly characteristic absorption.

Characteristic Vibrational Modes for PPDN

The IR spectrum of PPDN is expected to be dominated by several key features:

Wavenumber (cm⁻¹)Vibration TypeExpected IntensityNotes
~2230-2250C≡N StretchStrong, SharpThe most definitive peak for PPDN. Its position indicates conjugation with the aromatic system.
~1580-1610C=N & C=C Aromatic StretchMedium-StrongCharacteristic of the phenanthroline and pyrazine ring systems. [11]
~1400-1500Aromatic Ring Skeletal VibrationsMediumA series of bands related to the conjugated core.
~720-850C-H Out-of-Plane BendingStrongThese bands are characteristic of the substitution pattern on the aromatic rings. [12]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid PPDN sample directly on the ATR crystal. This is the simplest and most common method.

    • KBr Pellet: Alternatively, grind a small amount of sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

    • Causality: The KBr method ensures no interference from solvents but requires careful preparation to avoid moisture. ATR is faster and non-destructive. [2]2. Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Analysis: Identify the key absorption bands and compare them to the expected frequencies to confirm the presence of the nitrile groups and the aromatic core.

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides critical insights into the electronic properties of PPDN, revealing the energy of its electronic transitions.

Electronic Transitions in PPDN

The UV-Vis spectrum of PPDN is expected to show two main regions of absorption:

  • High-Energy Region (UV, <350 nm): Intense, sharp absorption bands corresponding to π-π* transitions within the highly conjugated phenanthroline and pyrazine ring systems. [13][14]2. Low-Energy Region (Visible, >350 nm): Broader, less intense bands that can be attributed to intramolecular charge-transfer (ICT) transitions. [13]The strong acceptor nature of the dicyanopyrazine unit and the donor character of the phenanthroline portion facilitate this type of transition.

Derivatives of the pyrazino[2,3-f]phenanthroline core exhibit π-π* transitions in the 299-317 nm range and ICT bands extending from 345 to 475 nm. [13]

Solvatochromism

The position of the ICT band is often sensitive to the polarity of the solvent, a phenomenon known as solvatochromism. [15]A red-shift (shift to longer wavelengths) in more polar solvents typically indicates that the excited state is more polar than the ground state, providing valuable information about the molecule's electronic structure. [15]

Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation:

    • Prepare a stock solution of PPDN in a spectroscopic grade solvent (e.g., dichloromethane, ethanol) at a known concentration (e.g., 10⁻³ M). [2][15] * Causality: Using a UV-grade solvent is critical to ensure there is no absorption from the solvent itself in the measurement range. [2] * From the stock solution, prepare a dilute solution (e.g., 10⁻⁵ to 10⁻⁶ M) such that the maximum absorbance is below 1.5 to ensure linearity according to the Beer-Lambert law.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Measurement:

    • Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline correction.

    • Record the absorption spectrum of the sample solution over a suitable wavelength range (e.g., 200-800 nm).

  • Analysis: Identify the wavelengths of maximum absorption (λmax) for the π-π* and any ICT transitions. The molar extinction coefficient (ε) can be calculated if the concentration and path length are known.

cluster_workflow Integrated Spectroscopic Characterization Workflow cluster_structural cluster_electronic synthesis Synthesized PPDN Product purity Purity Assessment (HPLC, Melting Point) synthesis->purity structural Structural Elucidation purity->structural electronic Electronic Characterization structural->electronic nmr NMR Spectroscopy (¹H, ¹³C) ir IR Spectroscopy uvvis UV-Vis Spectroscopy

Caption: A logical workflow for the comprehensive characterization of PPDN.

Conclusion

The spectroscopic characterization of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile is a multi-faceted process that provides a complete picture of its structure and electronic properties. A logical workflow starting with purity assessment followed by structural elucidation with NMR and IR, and finally electronic analysis with UV-Vis, forms a self-validating system for researchers. The key spectroscopic identifiers—the unique proton signals in the NMR, the strong nitrile stretch in the IR, and the characteristic π-π* and ICT bands in the UV-Vis spectrum—provide a definitive fingerprint for this important molecule. This guide provides the necessary protocols and interpretative framework to empower researchers in chemistry and materials science to confidently synthesize and characterize PPDN for pioneering applications in organic electronics.

References

  • ChemRxiv. (2023). Design and Synthesis of Pyrazino[2,3-f]p[13][11]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte. [Link]

  • The Royal Society of Chemistry. (2024). Pyrazino[2,3-f]p[13][11]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characterist. [Link]

  • Tiv-Scientific. Pyrazino[2,3-f]p[13][11]henanthroline-2,3-dicarbonitrile. [Link]

  • Cambridge Open Engage. (2023). Design and Synthesis of Pyrazino[2,3-f]p[13][11]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. [Link]

  • ResearchGate. (2023). Design and Synthesis of Pyrazino[2,3-f]p[13][11]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. [Link]

  • The Royal Society of Chemistry. (2023). FT-IR spectral studies. [Link]

  • Journal of Materials Chemistry C. (2024). Pyrazino[2,3-f]p[13][11]henanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. [Link]

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An In-depth Technical Guide to the Electrochemical Properties of Pyrazino[2,3-f]phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive exploration of the electrochemical properties of pyrazino[2,3-f]phenanthroline derivatives. It is intended for researchers, scientists, and drug development professionals who are interested in the design, synthesis, and application of these versatile heterocyclic compounds. We will delve into their fundamental redox behavior, the experimental techniques used for their characterization, the crucial relationship between their structure and electrochemical properties, and their applications in various cutting-edge technologies.

Introduction: The Pyrazino[2,3-f]phenanthroline Core and Its Electrochemical Significance

Pyrazino[2,3-f]phenanthroline is a polycyclic heteroaromatic compound that features a phenanthroline core fused with a pyrazine ring. This rigid, planar, and extensively π-conjugated system endows it with unique electronic and photophysical properties.[1] The presence of multiple nitrogen atoms makes it an excellent chelating agent for a wide array of metal ions, forming stable complexes with tunable characteristics.[1][2]

The fusion of the electron-withdrawing pyrazine ring to the phenanthroline framework is a key structural feature that significantly influences the molecule's electronic characteristics.[1] This makes pyrazino[2,3-f]phenanthroline and its derivatives highly attractive for a range of applications where electron transfer processes are central, including:

  • Molecular Device Technology and Solar-Energy Conversion: As electron-accepting ligands in metal complexes.[3]

  • Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs): Where their redox stability and tunable energy levels are critical for device performance.[4][5][6]

  • Electrochemical Sensors: For the detection of metal ions and other analytes.[7]

  • Photoredox Catalysis: In facilitating chemical transformations through light-induced electron transfer.[8]

  • DNA Probes: In the synthesis of ruthenium(II) complexes that can interact with biological macromolecules.[3]

A thorough understanding of the electrochemical properties of these derivatives is therefore paramount for the rational design of new materials and functional systems. This guide will provide the foundational knowledge and practical insights necessary to harness the full potential of this remarkable class of compounds.

Figure 1: The core structure of Pyrazino[2,3-f]phenanthroline.

Fundamental Redox Behavior of the Pyrazino[2,3-f]phenanthroline Scaffold

The electrochemical behavior of pyrazino[2,3-f]phenanthroline derivatives is dominated by the presence of the electron-deficient pyrazine and phenanthroline rings. This inherent electronic structure makes them excellent electron acceptors.[3] The extensive π-conjugation across the planar framework allows for the delocalization of accepted electrons, which stabilizes the reduced forms of the molecule.[1]

The redox processes of these compounds can be investigated using various electrochemical techniques, most notably cyclic voltammetry (CV). A typical CV of a pyrazino[2,3-f]phenanthroline derivative will exhibit one or more reversible or quasi-reversible reduction waves, corresponding to the sequential addition of electrons to the π-system of the molecule. The exact potentials at which these reductions occur are highly sensitive to the nature of any substituents on the aromatic core, a topic we will explore in detail in Section 4.

The nitrogen atoms within the pyrazine and phenanthroline moieties play a crucial role in the electrochemical behavior. They not only contribute to the electron-deficient nature of the scaffold but also serve as coordination sites for metal ions. Chelation of a metal ion can significantly alter the redox properties of the ligand, often making it easier to reduce. This is a key principle behind the use of these compounds in electrochemical sensing.

Methodologies for Electrochemical Characterization

A proper understanding of the electrochemical properties of pyrazino[2,3-f]phenanthroline derivatives relies on the application of precise and well-controlled experimental techniques. This section provides an overview of the primary methods used and a detailed protocol for cyclic voltammetry.

Key Electrochemical Techniques
  • Cyclic Voltammetry (CV): This is the most widely used technique for initial electrochemical characterization. It provides information on the redox potentials, reversibility of electron transfer processes, and can be used to estimate kinetic parameters.

  • Differential Pulse Voltammetry (DPV) and Square Wave Voltammetry (SWV): These are more sensitive techniques than CV and are often used for quantitative analysis, such as determining the concentration of a species or for sensing applications.[9] They provide well-defined peaks with lower background currents.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful technique for studying the kinetics of electron transfer and for characterizing the properties of electrode-solution interfaces, particularly when the pyrazino[2,3-f]phenanthroline derivative is part of a modified electrode surface.

Electrochemical_Setup cluster_cell Inside the Cell potentiostat Potentiostat we Working Electrode (e.g., Glassy Carbon) potentiostat->we Potential Control & Current Measurement re Reference Electrode (e.g., Ag/AgCl) potentiostat->re Potential Reference ce Counter Electrode (e.g., Pt wire) potentiostat->ce Current Path cell Electrochemical Cell Sensing_Mechanism PZP PZP Derivative (Free Ligand) Complex PZP-Metal Complex PZP->Complex + Analyte Signal_1 Initial Electrochemical Signal (e.g., CV) PZP->Signal_1 Exhibits Analyte Metal Ion (e.g., Zn²⁺) Analyte->Complex Signal_2 Altered Electrochemical Signal (e.g., Shifted Peak) Complex->Signal_2 Produces

Figure 3: General mechanism of an electrochemical sensor based on a Pyrazino[2,3-f]phenanthroline derivative.

Conclusion and Future Outlook

Pyrazino[2,3-f]phenanthroline derivatives represent a fascinating and highly versatile class of compounds with a rich electrochemistry. Their inherent electron-accepting nature, coupled with the ability to fine-tune their redox properties through synthetic modification, has positioned them as key components in a range of advanced materials and devices.

Future research in this area is likely to focus on several key directions:

  • Development of Novel Derivatives: The design and synthesis of new derivatives with tailored electronic and photophysical properties for specific applications will continue to be a major focus. This includes the exploration of more complex donor-acceptor systems and the incorporation of new functional groups.

  • Expansion of Applications: While significant progress has been made in the areas of OLEDs, LECs, and sensors, there is considerable potential for the application of these compounds in other fields, such as electrocatalysis, photodynamic therapy, and molecular electronics.

  • Fundamental Mechanistic Studies: A deeper understanding of the fundamental electron transfer processes and excited-state dynamics of these molecules and their metal complexes will be crucial for the rational design of next-generation materials with improved performance.

The continued exploration of the electrochemical properties of pyrazino[2,3-f]phenanthroline derivatives promises to yield exciting new discoveries and technological innovations in the years to come.

References

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  • A comparative study of Ir(iii) complexes with pyrazino[2,3-f]p[10][11]henanthroline and pyrazino[2,3-f]p[7]henanthroline ligands in light-emitting electrochemical cells (LECs) - Dalton Transactions (RSC Publishing). Available at:

  • Supporting Information Pyrazino-[2,3-f]p[10][11]henanthroline as a new anchoring group of organic dyes for - Royal Society of Chemistry. Available at:

  • Pyrazino 2,3-f 1,10 phenanthroline 99 HPLC 217-90-3 - Sigma-Aldrich.
  • Electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline. - Benchchem.
  • An In-depth Technical Guide to the Chelating Properties of Pyrazino[2,3-f]phenanthroline - Benchchem.
  • Benchmarking Pyrazino[2,3-f]phenanthroline-Based Sensors: A Comparative Guide for Researchers - Benchchem.
  • A comparative study of Ir(III) complexes with pyrazino[2,3-f]p[10][11]henanthroline and pyrazino[2,3-f]p[7]henanthroline ligands in light-emitting electrochemical cells (LECs) - PubMed. Available at:

  • Pyrazino[2,3-f]p[10][11]henanthroline - Chongqing Chemdad Co. ,Ltd. Available at:

  • Application Notes and Protocols for Pyrazino[2,3-f]phenanthroline-Bridged Dinuclear Complexes - Benchchem.
  • Pyrazino[2,3-f]phenanthroline Outshines Isomer in Light-Emitting Electrochemical Cell Performance - Benchchem.
  • Pyrazino[2,3‐ f ]p[10][11]henanthroline Derivatives for Oxygen‐Tolerant Dual Photoredox/Copper Catalyzed Atom Transfer Radical Polymerization with Ultra‐low Catalyst Dosage | Request PDF - ResearchGate. Available at:

  • Pyrazino-[2,3-f]p[10][11]henanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells - RSC Publishing. Available at:

  • (PDF) Voltammetric/amperometric screening of compounds of pharmacological interest.
  • Design and Synthesis of Pyrazino[2,3-f]p[10][11]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte - ChemRxiv. Available at:

  • 1H-Imidazo[4,5-f]p[10][11]henanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review - PMC - PubMed Central. Available at:

  • Design and Synthesis of Pyrazino[2,3-f]p[10][11]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. | Materials Chemistry | ChemRxiv | Cambridge Open Engage. Available at:

  • Pyrazino[2,3-f]p[10][11]henanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing). Available at:

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The Radiant World of Pyrazino[2,3-f]phenanthroline Metal Complexes: A Technical Guide to Their Luminescent Properties and Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide offers an in-depth exploration of the synthesis, photophysical properties, and burgeoning applications of pyrazino[2,3-f]phenanthroline (pzp) metal complexes. Intended for researchers, chemists, and professionals in drug development, this document provides a technical overview grounded in scientific literature, complete with detailed experimental protocols and visual aids to foster a comprehensive understanding of this fascinating class of luminescent compounds.

Introduction: The Allure of an Extended π-System

At the heart of the remarkable luminescent properties of the metal complexes discussed herein lies the pyrazino[2,3-f]phenanthroline ligand. This planar, rigid, and extensively π-conjugated heterocyclic aromatic system serves as an exceptional scaffold for the creation of stable and highly luminescent transition metal complexes. The fusion of a pyrazine ring onto the 1,10-phenanthroline framework extends the π-system, which significantly influences the electronic and photophysical properties of its coordination compounds. This extended conjugation often leads to a stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), a feature that can be judiciously exploited to tune the emission characteristics of the resulting metal complexes.[1][2]

The true potential of pzp is unlocked when it is coordinated to a transition metal center, such as ruthenium(II), iridium(III), rhenium(I), or copper(I).[3][4] These metals, with their d-orbitals, can engage in metal-to-ligand charge transfer (MLCT) transitions, a fundamental process governing the luminescence of these complexes.[5] The interplay between the metal center, the pzp ligand, and any ancillary ligands present in the coordination sphere allows for a high degree of control over the absorption and emission wavelengths, quantum yields, and excited-state lifetimes of these compounds. This tunability is the cornerstone of their diverse applications, ranging from organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs) to biological sensors and photodynamic therapy (PDT) agents.[3][6][7]

Crafting the Luminescent Core: Synthesis of Pyrazino[2,3-f]phenanthroline and its Metal Complexes

The journey to harnessing the luminescent power of pzp metal complexes begins with the careful synthesis of the ligand itself, followed by its coordination to a suitable metal precursor.

Synthesis of the Pyrazino[2,3-f]phenanthroline Ligand

The construction of the pzp scaffold is a multi-step process that typically commences with the readily available 1,10-phenanthroline. The synthetic strategy involves the initial oxidation of 1,10-phenanthroline to create a reactive dione intermediate, which is then condensed with a diamine to form the pyrazine ring. For substituted pzp ligands, a 1,2-dicarbonyl compound is reacted with a diamine-substituted phenanthroline.[8]

A general synthetic pathway is illustrated below:

Synthesis of Pyrazino[2,3-f]phenanthroline cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation 1_10_phen 1,10-Phenanthroline phen_dione 1,10-Phenanthroline-5,6-dione 1_10_phen->phen_dione HNO₃, H₂SO₄, KBr pzp Pyrazino[2,3-f]phenanthroline phen_dione->pzp diamine 1,2-Diaminoethane diamine->pzp

Caption: Synthetic pathway for pyrazino[2,3-f]phenanthroline.

Synthesis of a Representative Metal Complex: [Ru(bpy)₂(pzp)]²⁺

Ruthenium(II) complexes of pzp are among the most studied, owing to their rich photophysical properties and diverse applications. The synthesis of a representative complex, [Ru(bpy)₂(pzp)]²⁺ (where bpy is 2,2'-bipyridine), typically involves the reaction of a ruthenium precursor, such as cis-[Ru(bpy)₂Cl₂], with the pzp ligand.[9]

The general synthetic approach is depicted in the following workflow:

Synthesis of [Ru(bpy)2(pzp)]2+ start Start: cis-[Ru(bpy)₂Cl₂] and pzp ligand dissolve Dissolve reactants in a suitable solvent (e.g., ethanol/water) start->dissolve reflux Reflux the mixture under an inert atmosphere dissolve->reflux monitor Monitor reaction progress (e.g., by TLC or UV-Vis) reflux->monitor cool Cool the reaction mixture to room temperature monitor->cool precipitate Precipitate the complex by adding a counter-ion solution (e.g., NH₄PF₆) cool->precipitate filter Filter and wash the crude product precipitate->filter purify Purify by recrystallization or column chromatography filter->purify characterize Characterize the final product (NMR, Mass Spec, Elemental Analysis) purify->characterize

Caption: General workflow for the synthesis of a [Ru(bpy)₂(pzp)]²⁺ complex.

Unveiling the Glow: Photophysical Properties

The luminescence of pzp metal complexes is a direct consequence of their electronic structure. Upon absorption of light, the complex is promoted to an excited state. The subsequent de-excitation to the ground state can occur via the emission of a photon, a process known as luminescence.

Absorption and Emission

Pzp metal complexes typically exhibit strong absorption bands in the ultraviolet (UV) region, corresponding to π-π* transitions within the ligands, and a broad, less intense band in the visible region, which is characteristic of a metal-to-ligand charge transfer (MLCT) transition.[5] The energy of this MLCT band, and consequently the color of the emitted light, can be finely tuned by modifying the metal center, the pzp ligand, and the ancillary ligands.[1][3] For instance, electron-donating groups on the ancillary ligands can raise the energy of the metal d-orbitals, leading to a red-shift in the emission, while electron-withdrawing groups have the opposite effect.[6]

Quantum Yield and Excited-State Lifetime

Two critical parameters that quantify the efficiency and dynamics of the luminescence process are the quantum yield (Φ) and the excited-state lifetime (τ). The quantum yield represents the ratio of photons emitted to photons absorbed, providing a measure of the luminescence efficiency.[10] The excited-state lifetime is the average time the complex spends in the excited state before returning to the ground state.[11] Long lifetimes are often desirable for applications in sensing and photodynamic therapy, as they increase the probability of interaction with other molecules.[12]

The interplay between radiative and non-radiative decay pathways governs both the quantum yield and the lifetime. Non-radiative decay, which competes with luminescence, can be influenced by factors such as molecular vibrations, solvent interactions, and the presence of quenching agents like molecular oxygen.[3]

A summary of representative photophysical data for various pzp metal complexes is presented in the table below.

Complexλabs (nm) (MLCT)λem (nm)Quantum Yield (Φ)Lifetime (τ, µs)Reference
[Ru(bpy)₂(pzp)]²⁺~450~610~0.05~0.5[5]
[Ir(ppy)₂(pzp)]⁺ (ppy = 2-phenylpyridine)~400~580~0.20~1.2[3]
[Re(CO)₃(pzp)Cl]~380~550~0.10~0.8[2]
[Cu(pzp)(POP)]⁺ (POP = bis(2-(diphenylphosphino)phenyl)ether)~420~590~0.15~2.5[4]

Modulating the Light: Factors Influencing Luminescence

The ability to rationally design pzp metal complexes with specific luminescent properties is a key driver of research in this field. Several factors can be manipulated to fine-tune their emission characteristics.

  • The Metal Center: The choice of the transition metal has a profound impact on the photophysical properties. Heavy metals like iridium(III) and osmium(II) exhibit strong spin-orbit coupling, which facilitates intersystem crossing from the singlet to the triplet excited state, often leading to highly efficient phosphorescence.[3] First-row transition metals, while more abundant, have historically presented challenges in achieving long-lived excited states, though recent advances are overcoming these limitations.[11]

  • Ancillary Ligands: The electronic properties of the other ligands in the coordination sphere can significantly alter the energy of the metal's d-orbitals and the ligand-based orbitals. This provides a powerful tool for tuning the emission color and quantum yield.[6]

  • Substituents on the pzp Ligand: Functionalization of the pzp ligand itself can be used to modulate its electronic properties or to introduce specific functionalities, such as receptor sites for sensing applications.[1][2]

  • The Environment: The surrounding environment, including the solvent polarity and the presence of quenchers, can influence the luminescence. For example, the "light-switch" effect observed in some ruthenium complexes with dppz (a related ligand) is a classic example of how the environment (in this case, intercalation into DNA) can dramatically enhance luminescence.[5]

Applications: From Advanced Materials to Biomedical Tools

The unique and tunable luminescent properties of pzp metal complexes have paved the way for their application in a diverse range of fields.

Organic Light-Emitting Diodes (OLEDs) and Light-Emitting Electrochemical Cells (LECs)

The high quantum yields and tunable emission colors of iridium(III) and ruthenium(II) pzp complexes make them excellent candidates for use as phosphorescent emitters in OLEDs.[3] Their ability to harvest both singlet and triplet excitons can lead to internal quantum efficiencies approaching 100%. These complexes have been incorporated into multi-layered OLED devices, demonstrating promising performance in terms of brightness and efficiency.[1][2] Similarly, their ionic nature makes them suitable for use in LECs, which have a simpler device architecture.[3]

Luminescent Sensors for Biomolecules

The sensitivity of the luminescence of pzp metal complexes to their local environment makes them attractive as probes for biomolecules. Ruthenium(II) complexes, in particular, have been extensively investigated as DNA sensors.[4][5] The planar pzp ligand can intercalate between the base pairs of DNA, leading to a significant increase in luminescence intensity – the "light-switch" effect. This phenomenon can be exploited to detect and quantify DNA. Furthermore, subtle changes in the emission spectrum or lifetime upon binding can provide information about the DNA sequence or structure.[13]

DNA Sensing Mechanism cluster_0 In Aqueous Solution cluster_1 Upon DNA Intercalation complex_aq [Ru(bpy)₂(pzp)]²⁺ quenched Luminescence is quenched by water molecules complex_aq->quenched Non-radiative decay complex_dna [Ru(bpy)₂(pzp)]²⁺ intercalated in DNA complex_aq->complex_dna Addition of DNA protected Pzp ligand is shielded from water complex_dna->protected enhanced Luminescence is significantly enhanced protected->enhanced

Caption: "Light-switch" mechanism for DNA sensing by a Ru(II)-pzp complex.

Photosensitizers for Photodynamic Therapy (PDT)

Photodynamic therapy is a non-invasive cancer treatment that utilizes a photosensitizer, light, and molecular oxygen to generate cytotoxic reactive oxygen species (ROS), such as singlet oxygen, which can induce cancer cell death.[7][12] Transition metal complexes, including those with pzp ligands, are promising candidates for PDT due to their ability to be excited by visible light and their long-lived triplet excited states, which can efficiently transfer energy to molecular oxygen.[14] The design of pzp metal complexes for PDT often involves strategies to enhance their uptake by cancer cells and to promote the generation of ROS upon light activation.[6]

Photodynamic Therapy Mechanism PS_ground Photosensitizer (PS) in ground state light Light Absorption (hν) PS_ground->light PS_singlet Excited Singlet State (¹PS) light->PS_singlet ISC Intersystem Crossing (ISC) PS_singlet->ISC PS_triplet Excited Triplet State (³PS) ISC->PS_triplet energy_transfer Energy Transfer PS_triplet->energy_transfer oxygen_ground Ground State Oxygen (³O₂) oxygen_ground->energy_transfer singlet_oxygen Singlet Oxygen (¹O₂) energy_transfer->singlet_oxygen cell_death Cell Death (Apoptosis/Necrosis) singlet_oxygen->cell_death

Caption: Simplified mechanism of Type II photodynamic therapy.

In the Lab: Experimental Protocols

To facilitate further research and application of pzp metal complexes, this section provides detailed, step-by-step methodologies for their synthesis and photophysical characterization.

Protocol for the Synthesis of Pyrazino[2,3-f]phenanthroline

This protocol is adapted from established literature procedures.[8]

Materials:

  • 1,10-Phenanthroline-5,6-dione

  • Ethylene glycol

  • 1,2-Diaminoethane

  • Ethanol

  • Acetic acid (glacial)

Procedure:

  • In a round-bottom flask, dissolve 1,10-phenanthroline-5,6-dione in ethylene glycol by gentle heating.

  • Add a stoichiometric amount of 1,2-diaminoethane to the solution.

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of cold water to precipitate the product.

  • Collect the solid by vacuum filtration and wash thoroughly with water and then with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of DMF and water) to obtain pure pyrazino[2,3-f]phenanthroline.

  • Characterize the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for the Measurement of Luminescence Quantum Yield

The relative method, using a well-characterized standard, is a common and accessible technique for determining the luminescence quantum yield.[10][15][16]

Materials and Equipment:

  • Fluorometer

  • UV-Vis spectrophotometer

  • Quartz cuvettes

  • Solvent (spectroscopic grade)

  • Luminescence standard with a known quantum yield in the same solvent (e.g., [Ru(bpy)₃]²⁺ in acetonitrile, Φ = 0.095 under deaerated conditions)[17]

  • Sample of the pzp metal complex

Procedure:

  • Prepare a series of dilute solutions of both the standard and the sample in the same solvent, with absorbance values at the excitation wavelength ranging from 0.01 to 0.1.

  • Measure the UV-Vis absorption spectrum of each solution to determine the exact absorbance at the chosen excitation wavelength.

  • Measure the emission spectrum of each solution using the fluorometer, ensuring the excitation wavelength is the same for both the standard and the sample.

  • Integrate the area under the emission curve for each spectrum.

  • Plot the integrated emission intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The plots should be linear.

  • Calculate the quantum yield of the sample (Φsample) using the following equation:

    Φsample = Φstandard × (Slopesample / Slopestandard) × (ηsample² / ηstandard²)

    where Φ is the quantum yield, Slope is the gradient of the plot of integrated emission intensity vs. absorbance, and η is the refractive index of the solvent.

Protocol for the Measurement of Excited-State Lifetime

Time-correlated single-photon counting (TCSPC) is a widely used technique for measuring excited-state lifetimes in the nanosecond to microsecond range.[18]

Equipment:

  • TCSPC system, including a pulsed light source (e.g., a laser diode or a flash lamp), a fast photodetector, and timing electronics.

Procedure:

  • Prepare a dilute solution of the luminescent pzp metal complex in a suitable solvent.

  • Place the sample in the TCSPC instrument.

  • Excite the sample with the pulsed light source at an appropriate wavelength.

  • Collect the emitted photons and record their arrival times relative to the excitation pulse.

  • Generate a histogram of the arrival times, which represents the decay of the luminescence intensity over time.

  • Fit the decay curve to an exponential function (or a sum of exponentials if the decay is multi-exponential) to extract the excited-state lifetime(s) (τ).

Conclusion and Future Outlook

Pyrazino[2,3-f]phenanthroline metal complexes represent a versatile and powerful class of luminescent materials. Their readily tunable photophysical properties, stemming from the rich interplay between the metal center and the extended π-system of the pzp ligand, have enabled their successful application in diverse fields, from optoelectronics to biophotonics. The ability to rationally design these complexes with tailored emission colors, quantum yields, and lifetimes continues to drive innovation.

Future research in this area is likely to focus on several key directions. In materials science, the development of new pzp-based emitters with improved stability and efficiency will be crucial for the advancement of OLED and LEC technologies. In the biomedical sphere, the design of complexes with enhanced cellular uptake, specific targeting capabilities, and improved photodynamic efficacy will open up new avenues for diagnostics and therapeutics. The exploration of multi-functional complexes, which combine sensing and therapeutic properties, is also a promising area of investigation. As our understanding of the fundamental photophysics of these fascinating molecules deepens, so too will their impact on science and technology.

References

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  • Zhang, D., et al. (2024). Mechanistic Investigation of Sensitized Europium Luminescence: Excited State Dynamics and Luminescence Lifetime Thermometry.
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A Technical Guide to the Computational Analysis of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN) using Density Functional Theory

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Unique Heterocycle

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN) is a compelling polycyclic heteroaromatic compound characterized by its rigid, planar, and extensively π-conjugated system.[1][2] This unique molecular architecture, featuring a phenanthroline core fused with a dicarbonitrile-substituted pyrazine ring, results in a potent electron-deficient molecule.[3] These characteristics make PPDN and its derivatives promising candidates for a range of applications, from materials science to medicinal chemistry.[1][2] Specifically, its strong electron-withdrawing nature and potential for metal chelation have garnered interest in the development of novel therapeutics and diagnostics.[2][4]

This in-depth technical guide serves as a comprehensive resource for researchers embarking on the computational analysis of PPDN using Density Functional Theory (DFT). As a Senior Application Scientist, the goal is to provide not just a procedural outline, but a scientifically grounded rationale for the methodological choices, ensuring a robust and insightful computational investigation.

Part 1: The 'Why' - Foundational Principles of DFT in PPDN Analysis

Density Functional Theory has emerged as a powerful and versatile quantum mechanical method for investigating the electronic structure and properties of molecules like PPDN.[5] DFT is predicated on the principle that all the properties of a system can be determined from its electron density function.[5] This approach offers a favorable balance between computational cost and accuracy, making it well-suited for the study of medium to large-sized organic molecules.

For a molecule like PPDN, with its intricate network of nitrogen heterocycles, DFT allows for a detailed exploration of its:

  • Geometric Structure: Precise determination of bond lengths, bond angles, and dihedral angles, which are fundamental to understanding its reactivity and interactions with other molecules.

  • Electronic Properties: Calculation of frontier molecular orbitals (HOMO and LUMO), which are critical for predicting chemical reactivity, electronic transitions, and charge transfer properties.[6][7]

  • Spectroscopic Features: Simulation of UV-Vis and IR spectra to aid in the interpretation of experimental data and to understand the electronic and vibrational characteristics of the molecule.[5]

  • Reactivity Descriptors: Evaluation of parameters like ionization potential, electron affinity, and chemical hardness to quantify its reactivity and potential as an electron acceptor.

The choice of a specific DFT functional and basis set is paramount and directly influences the accuracy of the results. For aromatic nitrogen heterocycles, the B3LYP hybrid functional is a widely used and well-validated choice, known for providing reliable results for a variety of molecular properties.[8][9] The 6-311G(d,p) basis set is a suitable starting point, offering a good compromise between accuracy and computational expense.[8][10] However, for systems where hydrogen bonding or weak interactions are significant, the inclusion of diffuse functions, such as in the 6-311++G(d,p) basis set, is recommended.[9][11]

Part 2: The 'How' - A Validated Workflow for DFT Analysis of PPDN

This section outlines a step-by-step, self-validating protocol for the computational analysis of PPDN. The emphasis is on not just the execution of the calculations but also on the critical analysis and validation of the results at each stage.

DFT_Workflow cluster_prep 1. Molecular Structure Preparation cluster_opt 2. Geometry Optimization & Frequency Analysis cluster_electronic 3. Electronic Structure Analysis cluster_spectral 4. Spectroscopic Analysis prep Build PPDN structure (e.g., using Avogadro, GaussView) opt Perform Geometry Optimization (e.g., B3LYP/6-311G(d,p)) prep->opt freq Perform Frequency Analysis opt->freq Confirm minimum energy structure homo_lumo Calculate HOMO & LUMO energies and visualize orbitals freq->homo_lumo mep Generate Molecular Electrostatic Potential (MEP) map freq->mep td_dft Perform TD-DFT for UV-Vis spectra freq->td_dft ir Analyze calculated vibrational frequencies (IR) freq->ir

Caption: A validated workflow for the DFT analysis of PPDN.

Step 1: Molecular Structure Preparation

The initial step involves the construction of the 3D structure of PPDN. This can be accomplished using molecular building software such as Avogadro or GaussView. It is crucial to ensure the correct connectivity and initial geometry to facilitate a smooth convergence during the optimization process.

Step 2: Geometry Optimization and Frequency Analysis

Protocol:

  • Input File Preparation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). Specify the chosen DFT method and basis set (e.g., B3LYP/6-311G(d,p)).

  • Geometry Optimization: Perform a geometry optimization calculation to find the minimum energy structure of the molecule. This process iteratively adjusts the atomic coordinates until the forces on each atom are negligible.

  • Frequency Analysis: Following successful optimization, a frequency calculation must be performed at the same level of theory.[5]

Trustworthiness Check: The absence of imaginary frequencies in the output of the frequency analysis confirms that the optimized structure corresponds to a true energy minimum on the potential energy surface. The presence of one or more imaginary frequencies indicates a saddle point, and the geometry needs to be re-optimized.

Step 3: Electronic Structure Analysis

Frontier Molecular Orbital (HOMO-LUMO) Analysis:

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic behavior.[12] The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron.[6] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and stability.[7][12] A smaller gap generally suggests higher reactivity.[12]

Molecular Electrostatic Potential (MEP) Mapping:

The MEP map is a valuable tool for visualizing the charge distribution within a molecule. It illustrates the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For PPDN, the MEP map can help identify potential sites for electrophilic and nucleophilic attack, as well as regions that are likely to engage in intermolecular interactions.

HOMO_LUMO_Concept LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) HOMO->LUMO Excitation (ΔE) Other_Occupied Other Occupied Molecular Orbitals Energy_Axis

Caption: Conceptual diagram of HOMO-LUMO energy levels.

Step 4: Spectroscopic Analysis

Time-Dependent DFT (TD-DFT) for UV-Vis Spectra:

TD-DFT is a widely used method for calculating the electronic absorption spectra of molecules.[13][14] By performing a TD-DFT calculation on the optimized geometry of PPDN, you can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands.[13][15] This theoretical spectrum can then be compared with experimental data for validation. It is important to note that the choice of functional can significantly impact the accuracy of TD-DFT results.[16]

Vibrational Frequency Analysis (IR Spectra):

The frequency calculation performed in Step 2 also provides the vibrational frequencies and their corresponding intensities. These can be used to simulate the infrared (IR) spectrum of PPDN. Each peak in the theoretical IR spectrum corresponds to a specific vibrational mode of the molecule, providing valuable information about its functional groups and overall structure.

Part 3: Data Presentation and Interpretation

To facilitate clear communication and comparison of results, all quantitative data should be summarized in well-structured tables.

Table 1: Calculated Geometric Parameters of PPDN

ParameterBond/AngleCalculated Value (B3LYP/6-311G(d,p))
Bond Lengths (Å) C-C (pyrazine)Value
C-N (pyrazine)Value
C-N (phenanthroline)Value
C≡NValue
Bond Angles (°) C-N-C (pyrazine)Value
N-C-C (phenanthroline)Value
Dihedral Angles (°) Specify atomsValue

Note: The table should be populated with the actual calculated values from the DFT output.

Table 2: Calculated Electronic Properties of PPDN

PropertyCalculated Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap (ΔE) Value
Ionization Potential (IP) Value
Electron Affinity (EA) Value

Note: The table should be populated with the actual calculated values from the DFT output.

Part 4: Applications in Drug Development

The computational insights gained from the DFT analysis of PPDN have direct implications for drug development. The electron-deficient nature of PPDN suggests its potential as an intercalating agent for DNA, a mechanism often exploited in anticancer drugs.[2] The MEP map can help in designing derivatives with enhanced binding affinity to specific biological targets. Furthermore, the ability of PPDN to act as a photosensitizer, a property that can be explored through TD-DFT calculations, opens avenues for its use in photodynamic therapy.[17]

The calculated electronic properties can also be used to predict the behavior of PPDN in biological systems. For instance, its redox properties, which can be inferred from the HOMO and LUMO energies, are relevant to its potential to induce oxidative stress in cancer cells.[2]

Conclusion

This technical guide provides a comprehensive and scientifically rigorous framework for the computational study of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile using Density Functional Theory. By following the outlined workflow and adhering to the principles of scientific integrity, researchers can generate reliable and insightful data to elucidate the structure, reactivity, and potential applications of this fascinating molecule. The synergy between computational and experimental approaches is key to unlocking the full potential of PPDN in materials science and drug discovery.

References

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  • Chulkov, D. A., et al. (2019). Methodological Survey of Simplified TD-DFT Methods for Fast and Accurate Interpretation of UV–Vis–NIR Spectra of Phthalocyanines. ACS Omega, 4(4), 7473–7483. [Link]

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  • ResearchGate. (n.d.). Design and Synthesis of Pyrazino[2,3-f][13][17]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Retrieved from [Link]

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An In-depth Technical Guide on the Solubility of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPD), a complex heterocyclic aromatic compound, is of significant interest in the fields of materials science and drug development. Its rigid, planar, and electron-deficient structure, stemming from the fusion of a phenanthroline core with a dicarbonitrile-substituted pyrazine ring, imparts unique photophysical and electronic properties.[1] These characteristics make it a valuable building block for advanced materials, particularly in the realm of organic light-emitting diodes (OLEDs) where it can be utilized as an electron-transport layer (ETL) or hole-injection layer (HIL) material.[2]

The processability of PPD, including its deposition and purification, is fundamentally governed by its solubility in organic solvents. A comprehensive understanding of its solubility profile is therefore critical for researchers and professionals working with this molecule. This guide provides a detailed analysis of the expected solubility of PPD based on its molecular structure, a theoretical framework for solvent selection, and a standardized protocol for its experimental determination.

Physicochemical Characteristics of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile

A foundational understanding of PPD's molecular properties is essential for predicting its solubility behavior.

PropertyValueSource
Molecular Formula C₁₆H₆N₆[3][4]
Molecular Weight 282.26 g/mol [3][4]
Structure A polycyclic aromatic system with a fused phenanthroline and pyrazine ring, substituted with two nitrile (-CN) groups.[2]
Polarity High, due to the presence of six nitrogen atoms and two strongly electron-withdrawing nitrile groups, leading to a significant molecular dipole moment.[3][5]
Hydrogen Bond Acceptor Count 6[3]
Topological Polar Surface Area (TPSA) 99.1 Ų[3]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This principle posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile. For PPD, several structural features are key determinants of its solubility.

  • High Polarity and Dipole Moment : The numerous nitrogen heteroatoms and the potent electron-withdrawing capacity of the dicarbonitrile groups create a highly polar, electron-deficient π-system. This suggests that PPD will be more soluble in polar solvents that can engage in dipole-dipole interactions.

  • Lack of Hydrogen Bond Donors : PPD has no hydrogen atoms attached to electronegative atoms, meaning it cannot act as a hydrogen bond donor. It can, however, act as a hydrogen bond acceptor at its nitrogen sites. This characteristic suggests that solubility in protic solvents (like alcohols) might be limited compared to polar aprotic solvents.

  • Planar Aromatic Structure : The large, rigid, and planar structure of PPD facilitates strong π-π stacking interactions between solute molecules in the solid state. A solvent must be capable of overcoming these strong intermolecular forces to dissolve the compound. Aromatic solvents, which can participate in π-π interactions, may therefore be effective.

Predicted Solubility Profile of PPD

While specific quantitative solubility data for PPD is not extensively available in the public domain, a qualitative and semi-quantitative prediction can be made by classifying solvents based on their properties.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar Aprotic Solvents Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), Acetonitrile, N-Methyl-2-pyrrolidone (NMP)High These solvents possess high dielectric constants and are strong dipole moment acceptors, which can effectively solvate the polar PPD molecule and disrupt its crystal lattice energy. The absence of hydrogen bonding from the solvent is not a hindrance as PPD is not a hydrogen bond donor.
Chlorinated Solvents Dichloromethane (DCM), Chloroform, 1,2-Dichlorobenzene (o-DCB)Moderate These solvents have moderate polarity and can engage in dipole-dipole interactions. Chloroform, being slightly acidic, may also interact favorably with the basic nitrogen atoms of the phenanthroline moiety. Solvents like o-DCB are often used for processing similar materials in organic electronics.[6]
Aromatic Solvents Toluene, Xylene, ChlorobenzeneLow to Moderate These solvents are less polar but can engage in π-π stacking interactions with the aromatic system of PPD, which can aid in solvation. Related pyrazine-based compounds have shown low to moderate solubility in toluene and chloroform.[7]
Polar Protic Solvents Methanol, Ethanol, IsopropanolLow While polar, these solvents are strong hydrogen bond donors. The interaction with PPD, which can only act as a hydrogen bond acceptor, may not be sufficient to overcome the strong solute-solute interactions. The hydrophobic nature of the large aromatic core also disfavors solubility in smaller alcohols.
Non-polar Aliphatic Solvents Hexane, CyclohexaneInsoluble The significant mismatch in polarity between the highly polar PPD and non-polar aliphatic solvents makes dissolution highly unfavorable.

Experimental Determination of Solubility

Given the lack of published quantitative data, experimental determination is crucial for researchers. The following protocol outlines a standard method for determining the solubility of PPD in an organic solvent. This self-validating system ensures accuracy and reproducibility.

Protocol: Isothermal Shake-Flask Method

This method is considered the gold standard for solubility determination of solid compounds.

1. Materials and Equipment:

  • Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPD) solid

  • Selected organic solvent (analytical grade or higher)

  • Scintillation vials or small test tubes with screw caps

  • Analytical balance (± 0.1 mg accuracy)

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Micropipettes

  • HPLC or UV-Vis spectrophotometer for quantification

2. Step-by-Step Procedure:

  • Preparation of Supersaturated Solution : Add an excess amount of PPD solid to a vial containing a known volume of the selected solvent (e.g., 2 mL). The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.[8]

  • Equilibration : Tightly cap the vial and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Allow the mixture to equilibrate for at least 24 hours. This extended time is necessary to ensure that the dissolution equilibrium is reached.

  • Phase Separation : After equilibration, let the vial stand undisturbed at the same temperature to allow the excess solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vial at a high speed (e.g., 5000 rpm) for 10-15 minutes.[8]

  • Sample Dilution : Carefully withdraw a known volume of the clear supernatant using a micropipette. To avoid precipitation, immediately dilute the aliquot with a known volume of the same solvent to bring the concentration into the linear range of the analytical instrument.

  • Quantification : Analyze the diluted solution using a pre-calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of PPD.

  • Calculation : Calculate the original concentration in the saturated solution, accounting for the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Caption: Workflow for experimental solubility determination.

Factors Influencing Solubility and Causality in Experimental Design

Several factors can influence the solubility of PPD, and understanding these is key to designing robust experiments.

  • Temperature : The dissolution of most solids is an endothermic process, meaning solubility generally increases with temperature.[9][10] When reporting solubility, the temperature must be precisely controlled and stated. For applications requiring high concentrations, heating the solvent can be a viable strategy, but the potential for compound degradation at elevated temperatures must be assessed.

  • Solvent Polarity and Interactions : As discussed, the choice of solvent is paramount. The experimental protocol should be repeated for a range of solvents with varying polarities to build a comprehensive solubility profile. This allows for the selection of optimal solvents for specific applications, such as recrystallization (a solvent with high solubility at high temperature and low solubility at low temperature) or thin-film deposition.

  • Presence of Impurities : Impurities in either the PPD solid or the solvent can affect the measured solubility. Using highly pure materials is essential for obtaining accurate and reproducible data.

G cluster_solute Solute Characteristics cluster_solvent Solvent Properties PPD PPD Properties Polarity High Polarity (N, CN groups) PPD->Polarity PiStacking Strong π-π Stacking (Planar Aromatic) PPD->PiStacking HBA H-Bond Acceptor PPD->HBA Solubility Solubility Outcome Polarity->Solubility favored by polar solvents PiStacking->Solubility overcome by strong interactions HBA->Solubility interacts with H-bond donors SolvPolarity Solvent Polarity SolvPolarity->Solubility SolvHBD H-Bond Donor/Acceptor SolvHBD->Solubility SolvAromatic Aromaticity SolvAromatic->Solubility enables π-π interactions

Caption: Factors influencing PPD solubility.

Conclusion

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile is a highly polar, aromatic molecule with poor predicted solubility in non-polar and low-polarity protic solvents. Its solubility is expected to be highest in polar aprotic solvents such as DMSO and DMF. For practical applications in synthesis, purification, and device fabrication, a systematic experimental determination of solubility is strongly recommended. The provided protocol offers a robust framework for generating this critical data, enabling researchers to optimize their processes and unlock the full potential of this promising compound.

References
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The Polymorphism of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

The crystalline state of an active pharmaceutical ingredient (API) or a functional organic material is a critical determinant of its physicochemical properties, including solubility, stability, and bioavailability. Polymorphism, the ability of a compound to exist in two or more crystalline forms with different arrangements of molecules in the crystal lattice, is a phenomenon of profound importance in the fields of materials science and pharmaceutical development. This technical guide provides an in-depth exploration of the known polymorphism of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile, a molecule of significant interest for its applications in coordination chemistry and as a building block for functional organic materials. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into the structural nuances of its polymorphic forms and detailed methodologies for their synthesis and characterization.

Introduction to the Polymorphism of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile, a planar, polycyclic heteroaromatic compound, has been identified to exist in at least two distinct polymorphic forms: a monoclinic and an orthorhombic crystal system.[1][2] The arrangement of the molecules in the crystal lattice differs significantly between these two forms, leading to distinct crystallographic parameters and potentially different physicochemical properties. Understanding and controlling the crystallization of these polymorphs is crucial for ensuring the reproducibility and performance of materials derived from this compound.

The selective crystallization of a desired polymorph is often influenced by a variety of factors, including the choice of solvent, temperature, rate of crystallization, and the presence of impurities or catalysts.[2] In the case of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile, the available literature suggests that the choice of catalyst plays a pivotal role in directing the crystallization towards either the monoclinic or the orthorhombic form.[2]

This guide will delve into the structural details of these two polymorphs, provide the known experimental protocols for their synthesis, and outline the necessary characterization techniques. Furthermore, we will explore the principles of computational polymorph prediction as a tool to understand the broader polymorphic landscape of this molecule.

The Known Polymorphs: A Structural Comparison

The two identified polymorphs of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile exhibit distinct crystal packing and symmetry. A summary of their crystallographic data is presented in Table 1.

PropertyMonoclinic PolymorphOrthorhombic Polymorph
Crystal System MonoclinicOrthorhombic
Space Group P2₁/cPnma
a (Å) 11.234(2)14.1055(13)
b (Å) 10.112(2)16.3331(14)
c (Å) 21.456(4)5.2694(4)
α (°) 9090
β (°) 94.89(3)90
γ (°) 9090
Volume (ų) 2426.1(8)1214.00(18)
Z 84
Reference [2][2]
Table 1. Crystallographic data for the monoclinic and orthorhombic polymorphs of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile.

The monoclinic form, reported by Kozlov and Goldberg in 2008, possesses the space group P2₁/c with eight molecules per unit cell.[2] In contrast, the orthorhombic polymorph, described by Yang et al. in 2011, crystallizes in the space group Pnma with four molecules per unit cell.[2] This difference in the number of molecules per unit cell and the crystal symmetry reflects a fundamental divergence in the molecular packing of the two polymorphs.

G Logical Relationship of Polymorphs cluster_compound Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile cluster_polymorphs Polymorphic Forms Compound C₁₆H₆N₆ Monoclinic Monoclinic (P2₁/c) Compound->Monoclinic Crystallization (e.g., with [Pd(PPh₃)Cl₂]) Orthorhombic Orthorhombic (Pnma) Compound->Orthorhombic Crystallization (e.g., with CuCl₂/4,4'-bipy) Monoclinic->Orthorhombic Possible Phase Transition Orthorhombic->Monoclinic Possible Phase Transition

Caption: Relationship between the compound and its known polymorphs.

Experimental Protocols for Polymorph Synthesis

The selective synthesis of each polymorph is highly dependent on the reaction conditions, particularly the catalyst employed. The following protocols are based on the available literature.

Synthesis of the Orthorhombic Polymorph

This protocol is adapted from the work of Yang et al. (2011).[2]

Objective: To synthesize the orthorhombic polymorph of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile.

Materials:

  • Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile

  • Copper(II) chloride dihydrate (CuCl₂·2H₂O)

  • 4,4'-Bipyridine

  • Dichloromethane (CH₂Cl₂)

  • Acetonitrile (CH₃CN)

Procedure:

  • In a suitable reaction vessel, dissolve pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile in acetonitrile.

  • In a separate vessel, dissolve copper(II) chloride dihydrate in dichloromethane.

  • Add the copper(II) chloride solution to the pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile solution with stirring.

  • Add a solution of 4,4'-bipyridine in acetonitrile to the reaction mixture.

  • Reflux the resulting mixture for several hours.

  • Filter the hot solution to remove any insoluble material.

  • Allow the filtrate to cool slowly to room temperature.

  • Crystals of the orthorhombic polymorph will form upon slow evaporation of the solvent.

Causality behind experimental choices: The use of a copper(II) salt and a co-ligand (4,4'-bipyridine) appears to direct the crystallization towards the orthorhombic form. The specific coordination environment provided by these reagents likely influences the molecular packing of the pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile molecules as they crystallize from solution.

G Workflow for Orthorhombic Polymorph Synthesis Start Start Dissolve_Reactants Dissolve Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile in CH₃CN and CuCl₂ in CH₂Cl₂ Start->Dissolve_Reactants Mix_Solutions Mix Solutions and Add 4,4'-Bipyridine Dissolve_Reactants->Mix_Solutions Reflux Reflux the Mixture Mix_Solutions->Reflux Filter Filter Hot Solution Reflux->Filter Crystallize Slow Evaporation and Crystallization Filter->Crystallize End Orthorhombic Crystals Crystallize->End

Caption: Experimental workflow for the synthesis of the orthorhombic polymorph.

Synthesis of the Monoclinic Polymorph

Objective: To synthesize the monoclinic polymorph of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile.

Proposed General Procedure:

  • Dissolve pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile in a suitable solvent or solvent mixture.

  • Add a catalytic amount of dichlorobis(triphenylphosphine)palladium(II).

  • Heat the mixture to ensure dissolution and promote the reaction.

  • Allow the solution to cool slowly to induce crystallization.

  • Alternatively, employ other crystallization techniques such as vapor diffusion or layering with an anti-solvent.

Rationale: The use of a palladium catalyst, with its distinct coordination geometry and electronic properties compared to copper, is the key factor believed to favor the formation of the monoclinic polymorph. The triphenylphosphine ligands may also play a role in templating the crystal growth.

Physicochemical Characterization of the Polymorphs

A comprehensive characterization of the physicochemical properties of the two polymorphs is essential for understanding their relative stability and performance in various applications. However, there is a notable lack of publicly available experimental data such as DSC, TGA, FTIR, and Raman spectra for either polymorph.

Recommended Characterization Workflow:

  • Single-Crystal X-ray Diffraction (SC-XRD): To confirm the crystal structure and unit cell parameters of each polymorph.

  • Powder X-ray Diffraction (PXRD): To provide a fingerprint for each polymorph for routine identification and to assess phase purity.

  • Differential Scanning Calorimetry (DSC): To determine the melting points and enthalpies of fusion of each polymorph and to investigate any solid-state phase transitions between them.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of each polymorph.

  • Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: To identify characteristic vibrational modes for each polymorph, which can be used for rapid and non-destructive identification.

  • Solubility Studies: To determine the solubility of each polymorph in various solvents, which is a critical parameter for drug development and material processing.

Computational Prediction of Polymorphism

In the absence of extensive experimental screening, computational methods can provide valuable insights into the potential polymorphic landscape of a molecule.[3][4] Crystal structure prediction (CSP) methods aim to identify all possible crystal structures for a given molecule and rank them based on their calculated lattice energies.[5]

General Workflow for Computational Polymorph Prediction:

  • Conformational Analysis: Identify all low-energy conformers of the pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile molecule.

  • Crystal Packing Prediction: Generate a large number of plausible crystal packing arrangements for the low-energy conformers in various common space groups.

  • Lattice Energy Minimization: Optimize the geometry of the generated crystal structures and calculate their lattice energies using force fields or, for higher accuracy, quantum mechanical methods.

  • Ranking of Predicted Structures: Rank the predicted crystal structures based on their lattice energies to identify the most likely observable polymorphs.

The results of such a computational study could guide experimental efforts to crystallize new, as-yet-undiscovered polymorphs of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile.

G Computational Polymorph Prediction Workflow Start Start: Molecular Structure Conformational_Search Conformational Search Start->Conformational_Search Packing_Generation Crystal Packing Generation Conformational_Search->Packing_Generation Energy_Minimization Lattice Energy Minimization Packing_Generation->Energy_Minimization Ranking Rank Structures by Energy Energy_Minimization->Ranking End Predicted Polymorphs Ranking->End

Caption: A generalized workflow for computational crystal structure prediction.

Impact of Polymorphism on Applications

The different crystal packing of the monoclinic and orthorhombic polymorphs can have a significant impact on the material's properties and its performance in various applications. For instance, in the context of organic electronics, where pyrazino[2,3-f]phenanthroline derivatives are used, the charge transport properties can be highly dependent on the intermolecular π-π stacking, which differs between the polymorphs.[6] Similarly, in pharmaceutical applications, the solubility and dissolution rate of an API are directly influenced by its crystalline form, which in turn affects its bioavailability.[7]

Conclusion and Future Outlook

This technical guide has summarized the current knowledge on the polymorphism of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile. The existence of at least two polymorphs, a monoclinic and an orthorhombic form, has been established, and the crucial role of catalysts in their selective synthesis has been highlighted. However, a significant gap exists in the public domain regarding the detailed physicochemical characterization and comparative analysis of these polymorphs.

Future research should focus on:

  • The elucidation and publication of a detailed experimental protocol for the synthesis of the monoclinic polymorph.

  • A comprehensive characterization of both polymorphs using techniques such as DSC, TGA, FTIR, and Raman spectroscopy.

  • A systematic study of the factors influencing the selective crystallization of each polymorph, including solvent effects and temperature.

  • Computational crystal structure prediction studies to explore the full polymorphic landscape of the molecule.

  • An investigation into the relative stability and interconversion of the two known polymorphs.

  • A comparative evaluation of the performance of each polymorph in relevant applications.

By addressing these knowledge gaps, a more complete understanding of the solid-state chemistry of pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile can be achieved, enabling greater control over its properties for advanced material and pharmaceutical applications.

References

  • Overview of the computational polymorph prediction method a The novel... (n.d.). ResearchGate. [Link]

  • Price, S. L. (2004). The computational prediction of pharmaceutical crystal structures and polymorphism. Advanced Drug Delivery Reviews, 56(3), 301–319. [Link]

  • Yang, W., Qiu, Q.-M., Zhou, L.-L., Jin, Q.-H., & Zhang, C.-L. (2011). An orthorhombic polymorph of pyrazino[2,3-f][1][8]phenanthroline-2,3-dicarbonitrile. Acta Crystallographica Section E: Structure Reports Online, 67(12), o3250–o3251. [Link]

  • Beran, G. J. O., & Hartman, J. D. (2018). Reliable and Practical Computational Prediction of Molecular Crystal Polymorphs. arXiv preprint arXiv:1803.07503. [Link]

  • Yang, W., Qiu, Q. M., Zhou, L. L., Jin, Q. H., & Zhang, C. L. (2011). An orthorhombic polymorph of pyrazino[2,3-f][1][8]phenanthroline-2,3-dicarbonitrile. Acta crystallographica. Section E, Structure reports online, 67(Pt 12), o3250–o3251. [Link]

  • Pyrazino[2,3-f][1][8]phenanthroline-2,3-dicarbonitrile. (n.d.). T&W GROUP. [Link]

  • Price, S. L. (2008). Computational Methodologies: Toward Crystal Structure and Polymorph Prediction. In Polymorphism in the Pharmaceutical Industry (pp. 111-140). John Wiley & Sons. [Link]

  • Shaping cycles with light: a regiodivergent approach to tetracyclic aza-aromatic compounds. (2024). Organic Chemistry Frontiers. [Link]

  • Aza-aromatic polycycles based on triphenylene and acridine or acridone: synthesis and properties. (2013). New Journal of Chemistry. [Link]

  • Pyrazino[2,3-f][1][8]phenanthroline-2,3-dicarbonitrile CAS NO.215611-93-1. (n.d.). zhenyubio. [Link]

  • Blagden, N., de Matas, M., Gavan, P. T., & York, P. (2007). Crystal engineering of active pharmaceutical ingredients to improve solubility and dissolution rates. Advanced drug delivery reviews, 59(7), 617-630. [Link]

  • Pyrazino[2,3-f][1][8]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. (2023). Journal of Materials Chemistry C. [Link]

  • Shaping cycles with light: a regiodivergent approach to tetracyclic aza-aromatic compounds. (2024). ResearchGate. [Link]

  • TGA, FTIR and Raman Spectroscopy Supported by Statistical Multivariate Methods in the Detection of Incompatibility in Mixtures of Theobromine with Excipients. (2024). ResearchGate. [Link]

  • Aromaticity Study of Linear and Belt-like Polycyclic Aromatic Hydrocarbons. (2024). MDPI. [Link]

  • Aza-aromatic polycycles based on triphenylene and acridine or acridone: synthesis and properties. (2013). ResearchGate. [Link]

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Methodological & Application

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile: A Versatile Ligand for Advanced Metal Complexes in Research and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Potential of a Unique Heterocyclic Ligand

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile, hereafter referred to as ppd , is a planar, polycyclic aromatic ligand that has garnered significant interest in the fields of coordination chemistry, materials science, and drug discovery. Its rigid structure, featuring a phenanthroline core fused with a pyrazine ring and adorned with two nitrile groups, provides a unique combination of electronic and steric properties. The phenanthroline moiety offers a classic bidentate chelation site for metal ions, while the electron-withdrawing dicarbonitrile groups on the pyrazine ring significantly influence the ligand's acceptor properties. This distinctive architecture makes ppd an exceptional candidate for the construction of novel metal complexes with tailored photophysical, electrochemical, and biological activities.

This comprehensive guide provides detailed application notes and protocols for the synthesis of the ppd ligand and its subsequent use in the preparation of metal complexes, with a focus on ruthenium(II) and copper(II) adducts. We will delve into the rationale behind the synthetic strategies, provide step-by-step experimental procedures, and outline key characterization techniques. Furthermore, we will explore the applications of these complexes, particularly in the realms of organic light-emitting diodes (OLEDs) and as potential anticancer agents, complete with protocols for their evaluation.

Part 1: Synthesis of the Ligand - Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (ppd)

The synthesis of ppd is a multi-step process that begins with the readily available 1,10-phenanthroline. The overall strategy involves the formation of an o-diamine on the phenanthroline core, which then undergoes a condensation reaction to form the pyrazine ring with the desired dicarbonitrile functionality.

Synthetic Workflow Overview

Synthesis_Workflow A 1,10-Phenanthroline B 1,10-Phenanthroline-5,6-dione A->B Oxidation (HNO3, H2SO4) C 5,6-Diamino-1,10-phenanthroline B->C Reductive Amination (e.g., Na2S2O4) D Pyrazino[2,3-f]phenanthroline- 2,3-dicarbonitrile (ppd) C->D Condensation (Diaminomaleonitrile)

Figure 1: Synthetic pathway for Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (ppd).

Protocol 1.1: Synthesis of 1,10-Phenanthroline-5,6-dione

The initial step is the oxidation of 1,10-phenanthroline to its corresponding dione. This reaction is typically carried out in a strong acidic medium.[1][2][3]

Rationale: The use of a mixture of concentrated sulfuric and nitric acids provides the strong oxidizing environment necessary to convert the two central carbon atoms of the phenanthroline core into carbonyl groups. The reaction temperature is a critical parameter to control for achieving a good yield and minimizing side reactions.[3]

  • Materials:

    • 1,10-phenanthroline monohydrate

    • Concentrated sulfuric acid (H₂SO₄)

    • Fuming nitric acid (HNO₃)

    • Ice

    • Sodium carbonate (Na₂CO₃)

    • Deionized water

    • Chloroform (CHCl₃)

    • Anhydrous sodium sulfate (Na₂SO₄)

  • Procedure:

    • In a three-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cautiously add 1,10-phenanthroline monohydrate (e.g., 5.0 g) to concentrated sulfuric acid (e.g., 50 mL) while cooling in an ice bath.

    • Slowly add fuming nitric acid (e.g., 25 mL) dropwise to the stirred solution, maintaining the temperature below 10 °C.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

    • Carefully heat the reaction mixture to 120-130 °C and maintain this temperature for 2 hours.

    • Allow the mixture to cool to room temperature and then pour it cautiously onto crushed ice (e.g., 500 g).

    • Neutralize the acidic solution by the slow addition of solid sodium carbonate until the pH is approximately 7. A yellow precipitate will form.

    • Extract the product with chloroform (3 x 100 mL).

    • Combine the organic layers and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the crude 1,10-phenanthroline-5,6-dione. The product can be further purified by recrystallization from a suitable solvent such as ethanol.

Protocol 1.2: Synthesis of 5,6-Diamino-1,10-phenanthroline

The dione is then reduced to the corresponding diamine. This is a crucial intermediate for the final condensation step.

Rationale: Sodium dithionite (Na₂S₂O₄) is a common and effective reducing agent for converting o-quinones to o-diamines under mild conditions. The reaction is typically performed in an aqueous or alcoholic medium.

  • Materials:

    • 1,10-Phenanthroline-5,6-dione

    • Sodium dithionite (Na₂S₂O₄)

    • Ammonia solution

    • Deionized water

    • Ethanol

  • Procedure:

    • Suspend 1,10-phenanthroline-5,6-dione (e.g., 2.0 g) in a mixture of water (e.g., 50 mL) and ethanol (e.g., 20 mL) in a round-bottom flask.

    • Heat the suspension to reflux with stirring.

    • Slowly add a solution of sodium dithionite (e.g., 4.0 g) in warm water (e.g., 30 mL) to the refluxing suspension. The yellow color of the dione should disappear, resulting in a clear solution.

    • Continue refluxing for an additional 30 minutes.

    • Cool the reaction mixture in an ice bath.

    • Add ammonia solution to precipitate the product.

    • Collect the precipitate by filtration, wash with cold water, and dry under vacuum to obtain 5,6-diamino-1,10-phenanthroline.

Protocol 1.3: Synthesis of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (ppd)

This final step involves the condensation of the o-diamine with diaminomaleonitrile (DAMN) to form the pyrazine ring with the dicarbonitrile functionality.

Rationale: The condensation of an o-diamine with an α-dicarbonyl compound or its equivalent is a classic method for forming pyrazine rings.[4] Diaminomaleonitrile serves as a precursor to the dicarbonyl functionality upon in-situ hydrolysis or oxidation, leading to the formation of the desired dicarbonitrile-substituted pyrazine ring. The reaction is often catalyzed by a weak acid.

  • Materials:

    • 5,6-Diamino-1,10-phenanthroline

    • Diaminomaleonitrile (DAMN)

    • Ethanol

    • Acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 5,6-diamino-1,10-phenanthroline (e.g., 1.0 g) in ethanol (e.g., 50 mL) in a round-bottom flask.

    • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

    • Add diaminomaleonitrile (e.g., 1.1 equivalents) to the solution.

    • Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Collect the resulting precipitate by filtration.

    • Wash the solid with cold ethanol and then diethyl ether.

    • Dry the product under vacuum to yield Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (ppd). Further purification can be achieved by recrystallization or sublimation.

Part 2: Synthesis of Metal Complexes with the ppd Ligand

The ppd ligand readily coordinates with various transition metals through the nitrogen atoms of the phenanthroline moiety. Here, we provide representative protocols for the synthesis of ruthenium(II) and copper(II) complexes.

Protocol 2.1: Synthesis of a Ruthenium(II) Complex: [Ru(bpy)₂(ppd)]Cl₂

Ruthenium(II) polypyridyl complexes are renowned for their rich photophysical and electrochemical properties. The synthesis of a heteroleptic complex containing both bipyridine (bpy) and ppd ligands allows for the fine-tuning of these properties.

Rationale: The synthesis involves the reaction of a suitable ruthenium precursor, such as cis-[Ru(bpy)₂Cl₂], with the ppd ligand. The chloride ligands in the precursor are labile and can be displaced by the incoming ppd ligand upon heating in a suitable solvent.

Ruthenium_Complex_Synthesis cluster_0 Reaction in Ethanol/Water A cis-[Ru(bpy)₂Cl₂] C [Ru(bpy)₂(ppd)]Cl₂ A->C B ppd Ligand B->C

Figure 2: Synthesis of a Ruthenium(II)-ppd complex.

  • Materials:

    • cis-[Ru(bpy)₂Cl₂]·2H₂O (can be synthesized from RuCl₃·3H₂O and 2,2'-bipyridine)[5][6]

    • Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (ppd)

    • Ethanol

    • Water

    • Diethyl ether

  • Procedure:

    • In a round-bottom flask, dissolve cis-[Ru(bpy)₂Cl₂]·2H₂O (e.g., 0.1 g) and a stoichiometric amount of ppd (1 equivalent) in a mixture of ethanol and water (e.g., 3:1 v/v, 20 mL).

    • Reflux the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) for 4-6 hours. The color of the solution should change, indicating complex formation.

    • Monitor the reaction by TLC or UV-Vis spectroscopy.

    • After completion, cool the solution to room temperature.

    • Reduce the volume of the solvent in vacuo.

    • Add diethyl ether to precipitate the complex.

    • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum.

    • The product can be purified by column chromatography on alumina or silica gel.

Protocol 2.2: Synthesis of a Copper(II) Complex: [Cu(ppd)Cl₂]

Copper complexes have gained attention as potential anticancer agents due to their ability to induce cell death through various mechanisms.[7]

Rationale: The synthesis is typically a straightforward reaction between a copper(II) salt, such as copper(II) chloride, and the ppd ligand in a suitable solvent. The stoichiometry of the reactants will determine the final complex formed.

  • Materials:

    • Copper(II) chloride (CuCl₂)

    • Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (ppd)

    • Methanol or Ethanol

  • Procedure:

    • Dissolve CuCl₂ (e.g., 1 equivalent) in methanol (e.g., 10 mL).

    • In a separate flask, dissolve ppd (e.g., 1 equivalent) in methanol (e.g., 20 mL), with gentle heating if necessary.

    • Add the CuCl₂ solution dropwise to the stirred ppd solution at room temperature.

    • A precipitate should form upon mixing.

    • Stir the reaction mixture for an additional 2-4 hours at room temperature.

    • Collect the precipitate by filtration.

    • Wash the solid with cold methanol and then diethyl ether.

    • Dry the complex under vacuum.

Part 3: Characterization of the Ligand and its Metal Complexes

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compounds.

Technique Purpose for ppd Ligand Purpose for Metal Complexes
¹H and ¹³C NMR Spectroscopy To confirm the molecular structure and purity.To confirm the coordination of the ligand to the metal center (shifts in proton and carbon signals).
Mass Spectrometry (e.g., ESI-MS) To determine the molecular weight and confirm the molecular formula.To determine the molecular weight of the complex and confirm its composition.
FT-IR Spectroscopy To identify characteristic functional groups (e.g., C≡N stretch).To observe shifts in ligand vibrational frequencies upon coordination to the metal.
UV-Vis Spectroscopy To study the electronic absorption properties (π-π* and n-π* transitions).To study the metal-to-ligand charge transfer (MLCT) bands and other electronic transitions.
Elemental Analysis To determine the elemental composition (C, H, N) and confirm purity.To confirm the elemental composition and stoichiometry of the complex.
Cyclic Voltammetry To investigate the electrochemical properties (redox potentials).To study the redox behavior of the metal center and the coordinated ligand.

Part 4: Application Notes and Protocols

The unique electronic properties of ppd-containing metal complexes make them promising candidates for various applications.

Application 4.1: Organic Light-Emitting Diodes (OLEDs)

The strong electron-accepting nature of the ppd ligand can be utilized to create metal complexes with tunable emission colors and high quantum efficiencies, which are desirable for OLED applications.[8]

Protocol 4.1.1: Fabrication of a Simple OLED Device

This protocol outlines the general steps for fabricating a multi-layer OLED device by vacuum thermal evaporation.

OLED_Fabrication A ITO Substrate Cleaning B Hole Injection Layer (HIL) Deposition A->B C Hole Transport Layer (HTL) Deposition B->C D Emissive Layer (EML) Deposition (ppd complex) C->D E Electron Transport Layer (ETL) Deposition D->E F Electron Injection Layer (EIL) Deposition E->F G Cathode (e.g., Al) Deposition F->G H Encapsulation G->H

Figure 3: General workflow for OLED device fabrication.

  • Device Structure: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML: host material doped with ppd complex) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode (e.g., Al).

  • Procedure:

    • Substrate Cleaning: Thoroughly clean the indium tin oxide (ITO) coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.[7][9] Dry the substrates with a stream of nitrogen and treat them with UV-ozone to improve the work function of the ITO.

    • Layer Deposition: In a high-vacuum thermal evaporation system, deposit the organic layers and the cathode sequentially.

      • Deposit the HIL (e.g., PEDOT:PSS by spin-coating, or a thermally evaporated material).

      • Deposit the HTL (e.g., NPB).

      • Co-evaporate the host material and the ppd metal complex to form the EML. The doping concentration of the complex is a critical parameter to optimize device performance.

      • Deposit the ETL (e.g., Alq₃).

      • Deposit the EIL (e.g., LiF).

      • Deposit the metal cathode (e.g., Al).

    • Encapsulation: To protect the device from atmospheric moisture and oxygen, encapsulate it using a UV-curable epoxy and a glass coverslip in an inert atmosphere (e.g., a glovebox).

Application 4.2: Anticancer Drug Development

Metal complexes of phenanthroline derivatives are known to exhibit cytotoxic activity. The extended planarity of the ppd ligand can facilitate intercalation with DNA, while the metal center can participate in redox processes, leading to the generation of reactive oxygen species (ROS) and ultimately cell death.[7][10]

Protocol 4.2.1: Evaluation of Cytotoxicity using the MTT Assay

The MTT assay is a colorimetric method for assessing cell viability.[11][12][13]

Rationale: Viable cells with active mitochondria can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Materials:

    • Cancer cell line (e.g., HeLa, MCF-7)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Phosphate-buffered saline (PBS)

    • Trypsin-EDTA

    • 96-well plates

    • MTT solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • ppd metal complex stock solution (in DMSO)

  • Procedure:

    • Cell Seeding: Seed the cancer cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a CO₂ incubator.

    • Compound Treatment: Prepare serial dilutions of the ppd metal complex in the cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the complex. Include a vehicle control (DMSO) and a positive control (e.g., cisplatin).

    • Incubation: Incubate the plate for 24-72 hours in the CO₂ incubator.

    • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 4 hours.

    • Formazan Solubilization: Remove the medium containing MTT and add DMSO to each well to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Perspectives

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile is a ligand with immense potential for the development of functional metal complexes. The protocols and application notes provided in this guide offer a solid foundation for researchers to explore the rich coordination chemistry of ppd and to harness the unique properties of its metal adducts. The tunability of the electronic properties through the dicarbonitrile substitution, combined with the versatile coordination chemistry of the phenanthroline core, opens up exciting avenues for the design of next-generation materials for optoelectronics and targeted therapeutics. Further research into the derivatization of the ppd ligand and the exploration of a wider range of metal ions will undoubtedly lead to the discovery of novel complexes with enhanced performance and functionalities.

References

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Application Notes & Protocols: A Guide to the Synthesis of Ruthenium(II) Complexes with Pyrazino[2,3-f]phenanthroline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ruthenium(II) polypyridyl complexes represent a cornerstone of modern coordination chemistry, prized for their unique combination of photochemical stability, rich redox behavior, and intense luminescence. These characteristics make them exceptional candidates for a wide array of applications, including as photosensitizers in photodynamic therapy (PDT) and solar energy conversion, as well as highly sensitive biological probes.[1][2][3][4] The functional versatility of these complexes can be meticulously tuned through the rational design of their coordinating ligands.

This guide focuses on complexes incorporating pyrazino[2,3-f]phenanthroline (p-phen), a planar, heterocyclic ligand known for its potent electron-accepting properties.[2][5] The extended π-system and bis-chelating nature of p-phen make it an outstanding building block for constructing stable, photoactive ruthenium(II) complexes with tailored electrochemical and photophysical properties.[5][6] Its planar structure is particularly advantageous for applications involving intercalation with DNA.[7]

Herein, we provide a comprehensive, field-proven guide for researchers, chemists, and drug development professionals. This document details the multi-step synthesis of the pyrazino[2,3-f]phenanthroline ligand, followed by robust protocols for the synthesis of both heteroleptic and homoleptic ruthenium(II) complexes, purification techniques, and essential characterization methods.

Part I: Synthesis of the Ligand - Pyrazino[2,3-f]phenanthroline (p-phen)

The synthesis of the p-phen ligand is a foundational multi-step process that begins with the commercially available 1,10-phenanthroline.[5] The pathway involves an initial oxidation to form a dione, followed by a reduction and a final condensation reaction.

Workflow for Pyrazino[2,3-f]phenanthroline Synthesis

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Dione Formation cluster_2 Step 3: Reduction cluster_3 Step 4: Condensation node_A 1,10-Phenanthroline reagent1 HNO₃, H₂SO₄, KBr node_A->reagent1 node_B 1,10-Phenanthroline-5,6-dione reagent2 Reducing Agent (e.g., Na₂S₂O₄) node_B->reagent2 node_C 5,6-Diamino-1,10-phenanthroline reagent3 Glyoxal (40% aq.) node_C->reagent3 node_D Pyrazino[2,3-f]phenanthroline (p-phen) reagent1->node_B reagent2->node_C reagent3->node_D G cluster_reaction Reaction cluster_product Purification Ru_precursor cis-[Ru(bpy)₂Cl₂]·2H₂O (Ru Precursor) Reflux Reflux in Ethanol/Water Ru_precursor->Reflux p_phen Pyrazino[2,3-f]phenanthroline (p-phen Ligand) p_phen->Reflux Crude_product Crude [Ru(bpy)₂(p-phen)]Cl₂ Reflux->Crude_product Inert_atm Inert Atmosphere (Argon) Precipitation Add aq. NH₄PF₆ Crude_product->Precipitation Final_product Ru(bpy)₂(p-phen)₂ (Final Product) Precipitation->Final_product

Caption: Synthesis of a heteroleptic [Ru(bpy)₂(p-phen)]²⁺ complex.

Experimental Protocol: Synthesis of Heteroleptic Ru(bpy)₂(p-phen)₂

This protocol describes the synthesis of a representative heteroleptic complex. The same principle can be applied to synthesize complexes with other ancillary ligands (e.g., 1,10-phenanthroline).

  • Materials: cis-[Ru(bpy)₂Cl₂]·2H₂O, pyrazino[2,3-f]phenanthroline (p-phen), ethanol, deionized water, ammonium hexafluorophosphate (NH₄PF₆).

  • Procedure:

    • Add cis-[Ru(bpy)₂Cl₂]·2H₂O (1 equivalent) and p-phen (1 equivalent) to a round-bottom flask.

    • Add a solvent mixture of ethanol and water (e.g., 3:1 v/v).

    • De-gas the solution by bubbling argon through it for 15-20 minutes. This is critical to prevent oxidation.

    • Reflux the mixture under an argon atmosphere for 4-6 hours. The solution will turn a deep red or orange color, indicating complex formation. [8] 5. After reflux, cool the solution to room temperature and filter to remove any unreacted ligand or precursor.

    • To the filtrate, add a saturated aqueous solution of ammonium hexafluorophosphate (NH₄PF₆) dropwise. The addition of the PF₆⁻ counter-ion causes the desired complex to precipitate as a stable salt. [9] 7. Collect the orange/red precipitate by vacuum filtration.

    • Wash the solid product thoroughly with deionized water, followed by a small amount of cold ethanol, and finally with diethyl ether to facilitate drying.

    • Dry the final product, ₂, under vacuum.

Protocol Insights: Synthesis of Homoleptic Ru(p-phen)₃₂

For homoleptic complexes, the strategy is adjusted. Typically, Ruthenium(III) chloride hydrate (RuCl₃·xH₂O) is reacted directly with an excess of the ligand (at least 3 equivalents). The solvent (often ethanol) also acts as the reducing agent, converting Ru(III) to Ru(II) in situ during the reflux. The purification follows the same salt-exchange precipitation method using NH₄PF₆. [9]

Part III: Purification and Characterization

Rigorous purification and characterization are essential to confirm the identity and purity of the synthesized complexes.

Purification

For high-purity applications, the precipitated complex may require further purification. Column chromatography using an alumina or silica gel stationary phase is the most common method. The mobile phase is typically an acetonitrile/toluene or dichloromethane/methanol mixture, with the specific ratio optimized to achieve good separation.

Characterization

A combination of spectroscopic and analytical techniques is required to validate the structure and purity of the final complex.

Table 1: Summary of Expected Characterization Data for ₂

TechniqueExpected ResultRationale
¹H NMR Complex multiplet signals in the aromatic region (7.0-10.0 ppm). Absence of signals from free ligands.Confirms the coordination of all ligands and the absence of impurities. The downfield shifts are characteristic of protons in the electron-deficient aromatic systems of the coordinated ligands. [9]
ESI-MS A prominent peak corresponding to [M - PF₆]⁺ and/or [M - 2PF₆]²⁺. The isotopic distribution pattern should match the theoretical pattern for Ruthenium.Provides unambiguous confirmation of the complex's molecular weight and charge state. [10]
UV-Vis Intense absorption bands in the UV region (~260-300 nm) and a broad, lower-energy band in the visible region (~450 nm).The UV bands are due to intraligand (IL) π–π* transitions. The visible band is the characteristic Metal-to-Ligand Charge Transfer (MLCT) transition, responsible for the complex's color. [8]
Elemental Analysis Experimental C, H, N percentages should agree with calculated values (typically within ±0.4%).Confirms the elemental composition and overall purity of the bulk sample.

Part IV: Applications and Future Directions

The unique photophysical properties of Ruthenium(II) complexes with p-phen ligands make them highly valuable in several advanced fields.

  • DNA Probes and Binders: The planar, extended aromatic system of the p-phen ligand allows these complexes to intercalate between the base pairs of DNA. This binding can often be detected by changes in the complex's luminescence, making them effective "light-switch" probes for nucleic acids. [7]* Photodynamic Therapy (PDT): Upon irradiation with light of a specific wavelength (corresponding to their MLCT band), these complexes can become potent photosensitizers. They can transfer energy to molecular oxygen to generate highly reactive singlet oxygen, which is cytotoxic and can be used to destroy cancer cells in PDT. [3][4][11]* Solar Energy Conversion: The strong absorption in the visible spectrum and the favorable redox properties allow these complexes to be used as dyes in dye-sensitized solar cells (DSSCs), where they are responsible for the initial light absorption and electron injection process. [2][12] The continued development of synthetic methodologies for substituted p-phen ligands will enable even finer control over the electronic properties of these Ruthenium(II) complexes, paving the way for the next generation of targeted therapeutics and more efficient energy conversion devices.

References

  • An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline. Benchchem.
  • Synthesis route of the polypyridyl ruthenium(ii) complexes. ResearchGate.
  • Delgadillo, A., Romo, P., Leiva, A. M., & Loeb, B. (2003). Synthesis and Characterization of Ruthenium Complexes with Substituted Pyrazino[2,3‐f]‐[5][9]phenanthroline (=Rppl; R=Me, COOH, COOMe). Helvetica Chimica Acta, 86(6), 2110–2120. Available at:

  • Pyrazino[2,3-f]p[5][9]henanthroline. Chongqing Chemdad Co., Ltd. Available at:

  • Application Notes and Protocols for Pyrazino[2,3-f]phenanthroline-Bridged Dinuclear Complexes. Benchchem.
  • Pyrazino 2,3-f 1,10 phenanthroline 99 HPLC 217-90-3. Sigma-Aldrich.
  • A potent drug candidature of Cu(II) pyrazino[2,3‐f]p[5][9]henanthroline complexes with bioactive ligands: synthesis, crystal structures, biomolecular interactions, radical scavenging and cytotoxicities. Taylor & Francis Online. Available at:

  • Polymeric encapsulation of a ruthenium(ii) polypyridyl complex: from synthesis to in vivo studies against high-grade epithelial ovarian cancer. National Institutes of Health (NIH).
  • Synthesis and characterization of ruthenium complexes with substituted pyrazino 2,3-f 1,10-phenanthroline (= Rppl R =Me, COOH, COOMe). Repositorio UC.
  • Synthesis and Characterization of Ruthenium(II) Phenanthroline Complexes Containing Quaternary Amine Substituents. National Institutes of Health (NIH).
  • Scheme leading to synthesis of the two new ruthenium(II) complexes investigated during this study. ResearchGate.
  • Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors. National Institutes of Health (NIH).
  • Synthesis, DNA-binding and photocleavage studies of ruthenium(II) complex with 2-(3'-phenoxyphenyl)imidazo[4,5-f]p[5][9]henanthroline. PubMed. Available at:

  • Polymeric Encapsulation of a Ruthenium(II) Polypyridyl Complex: From Synthesis to in vivo Studies against High-Grade Epithelial Ovarian Cancer. ChemRxiv.
  • Ruthenium (II) Complexes Based on Phenanthroline-Tetrazole as Possible Anticancer Agents. Brieflands.
  • Ruthenium(ii) complexes as bioorthogonal two-photon photosensitizers for tumour-specific photodynamic therapy against triple-negative breast cancer cells. Chemical Communications (RSC Publishing).
  • Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands.
  • Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands.
  • A ruthenium(ii) based photosensitizer and transferrin complexes enhance photo-physical properties, cell uptake, and photodynamic therapy safety and efficacy. Photochemical & Photobiological Sciences (RSC Publishing).
  • (PDF) Ruthenium (II) complexes for cellular imaging and photodynamic applications.
  • Ru(II) CONTAINING PHOTOSENSITIZERS FOR PHOTODYNAMIC THERAPY: A CRITIQUE ON REPORTING AND AN ATTEMPT TO COMPARE EFFICACY. National Institutes of Health (NIH).
  • Ru(II) Phenanthroline-Based Oligothienyl Complexes as Phototherapy Agents. National Institutes of Health (NIH).

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Application Notes and Protocols: The Use of Pyrazino[2,3-f]phenanthroline Complexes as Advanced DNA Probes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: Pyrazino[2,3-f]phenanthroline (pyphen) and its derivatives are robust, planar heterocyclic ligands that form stable, luminescent complexes with various transition metals, such as Ruthenium(II), Osmium(II), and Iridium(III).[1][2] The unique photophysical properties and the planar, electron-deficient nature of the pyphen moiety make these complexes exceptional candidates for DNA probes.[1][3][4] Their primary mechanism of interaction involves intercalation into the DNA double helix, which often results in a significant, detectable change in their luminescence, a phenomenon known as the "light-switch" effect.[5][6] This guide provides a comprehensive overview of the scientific principles, detailed experimental protocols, and data interpretation for the application of pyrazino[2,3-f]phenanthroline complexes in DNA detection, cellular imaging, and the specific recognition of non-canonical DNA structures like G-quadruplexes.

Part 1: Foundational Principles of Pyrazino[2,3-f]phenanthroline-DNA Interactions

The utility of these metal complexes as DNA probes is rooted in their distinct structural and photophysical characteristics. The core of their function lies in the interaction between the complex and the DNA molecule, which modulates the complex's luminescent output.

The Intercalation Binding Mode

The defining feature of the pyrazino[2,3-f]phenanthroline ligand is its extended, planar aromatic system.[1][6] This planarity allows the ligand to insert itself between the stacked base pairs of the DNA double helix, a process known as intercalation. This interaction is primarily stabilized by strong π-π stacking between the aromatic system of the complex and the DNA nucleobases.[7][8] Upon intercalation, the complex is shielded from the aqueous solvent environment, which dramatically alters its excited-state properties.

cluster_0 DNA Double Helix BasePair1 G-C Base Pair BasePair2 A-T Base Pair BasePair3 C-G Base Pair Complex Planar Pyphen Complex Complex->BasePair2 π-π Stacking (Intercalation)

Caption: Intercalation of a planar complex into the DNA helix.

The Luminescent "Light-Switch" Effect

Many pyrazino[2,3-f]phenanthroline complexes, particularly those of Ru(II) and Os(II), exhibit weak luminescence in aqueous buffer solutions. This is because water molecules can effectively quench the excited state of the complex, providing a non-radiative pathway for energy decay. However, upon intercalation into the hydrophobic core of the DNA double helix, the complex is protected from this solvent-induced quenching.[5] This protection dramatically reduces the rate of non-radiative decay, leading to a significant enhancement in luminescence quantum yield and lifetime. This "light-switch" on behavior is the cornerstone of their application as DNA probes, as the luminescent signal is directly correlated with the binding event.

Complex_Free Complex in Aqueous Solution Quenching Quenching by H₂O Complex_Free->Quenching Dominant Pathway Complex_Bound Complex Intercalated in DNA Emission_Strong Strong Emission (λ_em) Complex_Bound->Emission_Strong Dominant Pathway (Shielded from H₂O) Light_In Excitation Light (λ_abs) Light_In->Complex_Free Excitation Light_In->Complex_Bound Excitation Emission_Weak Weak / No Emission Quenching->Emission_Weak

Caption: The "light-switch" mechanism for DNA detection.

Part 2: Application Protocols

The following protocols provide step-by-step methodologies for key applications of pyrazino[2,3-f]phenanthroline complexes.

Application 1: Spectrofluorometric Quantification of dsDNA

This protocol details the use of a pyphen complex to determine the concentration of double-stranded DNA (dsDNA) in a solution based on the light-switch effect.

Causality: The intensity of the luminescence emission from the complex is directly proportional to the amount of complex bound to DNA. At a constant complex concentration, the emission intensity will therefore correlate with the concentration of available DNA binding sites.

Workflow Diagram:

A 1. Prepare DNA Standards (e.g., Calf Thymus DNA) C 3. Mix Complex with DNA Standards & Unknowns A->C B 2. Prepare Pyphen Complex Working Solution B->C D 4. Incubate (e.g., 15 min at RT) C->D E 5. Measure Luminescence (Excite at λ_abs, Read at λ_em) D->E F 6. Generate Calibration Curve (Intensity vs. [DNA]) E->F G 7. Determine Concentration of Unknown Sample F->G A 1. Seed & Culture Cells on Coverslips B 2. Treat with Pyphen Complex (e.g., 1-10 µM in media) A->B C 3. Incubate (e.g., 30-60 min at 37°C) B->C D 4. Wash with PBS (Removes unbound complex) C->D E 5. Fix Cells (Optional) (e.g., with 4% PFA) D->E F 6. Mount Coverslip on Slide with Antifade Medium E->F G 7. Image with Fluorescence Microscope F->G

Caption: Workflow for cellular DNA imaging.

Experimental Protocol:

  • Cell Culture:

    • Seed a suitable cell line (e.g., HeLa, MCF-7) onto sterile glass coverslips in a petri dish or multi-well plate.

    • Culture overnight in a humidified incubator at 37°C with 5% CO₂ to allow cells to adhere.

  • Staining:

    • Prepare a working solution of the pyphen complex (e.g., 5 µM) in complete cell culture medium.

    • Remove the old medium from the cells and replace it with the complex-containing medium.

    • Incubate for 30-60 minutes at 37°C. The optimal time and concentration should be determined empirically.

    • Crucial Step: Aspirate the staining solution and wash the cells three times with warm phosphate-buffered saline (PBS) to remove extracellular and non-specifically bound complex, which is essential for reducing background noise.

  • Fixing and Mounting (for fixed-cell imaging):

    • After washing, fix the cells by incubating with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

    • Wash the cells again three times with PBS.

    • Carefully remove the coverslip from the dish, wick away excess buffer, and mount it cell-side down onto a glass slide with a drop of antifade mounting medium.

    • Seal the edges of the coverslip with nail polish and allow it to dry.

  • Microscopy:

    • Visualize the slides using a fluorescence microscope equipped with filter sets appropriate for the complex's absorption and emission spectra (e.g., a TRITC or Texas Red filter set for red-emitting complexes).

    • Capture images of the stained nuclei. The complex should show bright luminescence specifically in the cell nucleus. [5]

Application 3: Selective Detection of G-Quadruplex DNA

This protocol outlines a method to verify the selective binding of a pyphen complex to G-quadruplex (G4) DNA over canonical duplex DNA.

Causality: The unique topology of G-quadruplexes, characterized by a planar stack of G-quartets, offers a distinct binding surface. Certain pyphen complexes can bind to this surface via "end-stacking," a mode of interaction that can be more energetically favorable and lead to a greater luminescence response than intercalation into a duplex. [9] Workflow Diagram:

cluster_A Experiment A: Duplex DNA cluster_B Experiment B: G-Quadruplex DNA A1 Pyphen Complex A2 Titrate with Duplex DNA A1->A2 A3 Measure Luminescence A2->A3 C Compare Luminescence Enhancement (A vs. B) A3->C B1 Pyphen Complex B2 Titrate with G4-DNA (in K⁺ buffer) B1->B2 B3 Measure Luminescence B2->B3 B3->C

Caption: Comparative titration to assess G-quadruplex selectivity.

Experimental Protocol:

  • Nucleic Acid Preparation:

    • G-Quadruplex DNA: Dissolve a G4-forming oligonucleotide (e.g., human telomeric sequence, 5'-AGG GTT AGG GTT AGG GTT AGG G-3') in a buffer containing a stabilizing cation, typically 100 mM KCl (e.g., 10 mM Tris-HCl, 100 mM KCl, pH 7.2). Heat to 95°C for 5 minutes and then allow to cool slowly to room temperature to promote folding into the G4 structure.

    • Duplex DNA: Prepare a solution of a self-complementary duplex or use ct-DNA in a standard buffer without high KCl concentration (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.2).

  • Spectrofluorometric Titration:

    • Prepare two cuvettes, each containing the pyphen complex at a fixed concentration (e.g., 5 µM) in the appropriate buffer (one with KCl for G4, one without for duplex).

    • Titration 1 (G-Quadruplex): Record the initial fluorescence spectrum of the complex. Sequentially add small aliquots of the folded G4-DNA stock solution. After each addition, mix, allow to equilibrate for 2-3 minutes, and record the new fluorescence spectrum.

    • Titration 2 (Duplex): Repeat the exact same titration procedure using the duplex DNA stock solution.

  • Data Analysis:

    • For both experiments, plot the fluorescence intensity at λ_em against the concentration of added DNA.

    • Qualitative Analysis: A visibly steeper increase in fluorescence intensity for the G-quadruplex titration compared to the duplex titration indicates preferential binding and sensing. [9] * Quantitative Analysis: The binding affinity (Kb) can be calculated for each interaction by fitting the titration data to an appropriate binding model (e.g., the Scatchard equation). A significantly higher Kb value for the G-quadruplex confirms selectivity.

Expected Results for a G4-Selective Probe:

DNA TypeRelative Fluorescence EnhancementBinding Affinity (Kb, M⁻¹)
Duplex DNA5-fold~10⁵
G-Quadruplex DNA25-fold~10⁶ - 10⁷

Part 3: Data Interpretation and Troubleshooting

  • UV-Visible Absorption Spectroscopy: When a complex intercalates, the electronic coupling with DNA base pairs typically causes hypochromism (a decrease in the molar extinction coefficient) and a bathochromic shift (red shift) of 5-20 nm in the absorption bands corresponding to the intercalating ligand. [5][8][10]* Troubleshooting - Low Signal: If the "light-switch" effect is weak, ensure the buffer is free of quenching agents, check the complex for degradation, and verify that the DNA is properly structured (i.e., double-stranded or correctly folded).

  • Troubleshooting - High Background in Imaging: High background fluorescence is often due to insufficient washing or using too high a concentration of the probe, leading to non-specific binding or aggregation. Optimize both the probe concentration and the number/duration of wash steps.

  • Photostability: While transition metal complexes are generally more photostable than organic fluorophores, intense or prolonged laser exposure can still lead to photobleaching. [11]Use neutral density filters, minimize exposure times, and use an antifade mounting reagent.

References

  • Kelly, J. M., et al. (2010). Photophysical Properties and DNA Binding of Two Intercalating Osmium Polypyridyl Complexes Showing Light-Switch Effects. Available at: PubMed Central.[Link]

  • G-Quadruplexes as Sensing Probes. Available at: PubMed Central.[Link]

  • Metal complexes as optical probes for DNA sensing and imaging. Available at: ResearchGate.[Link]

  • Pyrazino[2,3-f]p[1][5]henanthroline | 217-90-3. Available at: LookChem.[Link]

  • Development of metal-based luminescent probes for applications in biomolecular structure and dynamics. Available at: University of Montana ScholarWorks.[Link]

  • Metal Ion-Directed Specific DNA Structures and Their Functions. Available at: National Institutes of Health.[Link]

  • Shining New Light on Biological Systems: Luminescent Transition Metal Complexes for Bioimaging and Biosensing Applications. Available at: PubMed Central.[Link]

  • Photophysical and chiroptical properties of pyrazino-phenanthroline-helicene derivative and its rhenium(I) complex. Available at: Wiley Online Library.[Link]

  • Simple Method for Fluorescence DNA In Situ Hybridization to Squashed Chromosomes. Available at: JoVE.[Link]

  • Luminescent Metal Complexes for Applications in Biology and Analytical Chemistry. Available at: The University of Melbourne.[Link]

  • Fluorescent Probes Manual. Available at: Jena Bioscience.[Link]

  • Fluorescent Probes for Nucleic Acid Visualization in Fixed and Live Cells. Available at: PubMed Central.[Link]

  • Design and Synthesis of Pyrazino[2,3-f]p[1][5]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Available at: ChemRxiv.[Link]

  • New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. Available at: MDPI.[Link]

  • Design and Synthesis of Pyrazino[2,3-f]p[1][5]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Available at: Cambridge Open Engage.[Link]

  • DNA binding of iron(II) mixed-ligand complexes containing 1,10-phenanthroline and 4,7-diphenyl-1,10-phenanthroline. Available at: PubMed.[Link]

  • Metal-Based Drug-DNA Interactions. Available at: Redalyc.[Link]

  • Metal-Based Drug–DNA Interactions and Analytical Determination Methods. Available at: PubMed Central.[Link]

  • G-Quadruplexes as Sensing Probes. Available at: PubMed Central.[Link]

  • (PDF) Metal-based drug-DNA interactions. Available at: ResearchGate.[Link]

  • DNA interactions, antitumor activities and radical scavenging properties of oxovanadium complexes with pyrazino[2,3-f]p[1][5]henanthroline ligands. Available at: Semantic Scholar.[Link]

  • A selective CuII complex with 4-fluorophenoxyacetic acid hydrazide and phenanthroline displays DNA-cleaving and pro-apoptotic properties in cancer cells. Available at: National Institutes of Health.[Link]

  • Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and Cu(II) complexes as anti-bacterial agents. Available at: Maynooth University Research Archive Library.[Link]

  • The interactions of phenanthroline compounds with DNAs: preferential binding to telomeric quadruplex over duplex. Available at: PubMed.[Link]

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Application Notes and Protocols for Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile in Solar Cell Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A New Frontier in Organic Photovoltaics

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN) is an emerging n-type organic semiconductor that is attracting significant attention in the field of organic electronics. Its unique molecular structure, characterized by a fused planar system of a phenanthroline core with a dicarbonitrile-substituted pyrazine ring, imparts it with exceptional electronic and photophysical properties.[1] The strong electron-withdrawing nature of the dicarbonitrile and pyrazine moieties makes PPDN a potent electron acceptor, a critical component in the rapidly advancing field of organic solar cells (OSCs) and perovskite solar cells (PSCs).[2] This document serves as a comprehensive technical guide, providing detailed application notes and protocols for the synthesis, characterization, and integration of PPDN into photovoltaic devices.

Molecular Structure and Key Physicochemical Properties

The defining feature of PPDN is its rigid, planar, and highly conjugated π-system. This planarity facilitates strong intermolecular π-π stacking, which is crucial for efficient charge transport. The nitrogen atoms within the phenanthroline and pyrazine rings offer sites for coordination with metal ions, opening possibilities for its use in metal complexes for various applications.[1]

Molecular Diagram of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN)

Caption: Molecular structure of PPDN.

Synthesis Protocol for Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN)

The synthesis of PPDN is a multi-step process that begins with the commercially available 1,10-phenanthroline. The general synthetic pathway involves oxidation, followed by reductive amination, and a final condensation reaction.[3]

Synthesis Workflow

G A 1,10-Phenanthroline B 1,10-Phenanthroline-5,6-dione A->B  Oxidation (HNO₃, H₂SO₄) C 1,10-Phenanthroline-5,6-diamine B->C  Reduction (e.g., Na₂S₂O₄) D Pyrazino[2,3-f]phenanthroline- 2,3-dicarbonitrile (PPDN) C->D  Condensation (Diaminomaleonitrile)

Caption: Synthetic pathway for PPDN.

Step-by-Step Synthesis Protocol

This protocol is adapted from established literature methods for the synthesis of the parent pyrazino[2,3-f]phenanthroline, with modification for the dicarbonitrile derivative.[3]

Materials:

  • 1,10-Phenanthroline monohydrate

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Fuming Nitric Acid (HNO₃)

  • Sodium Nitrite (NaNO₂)

  • Sodium Sulfite (Na₂SO₃)

  • Diaminomaleonitrile

  • Ethanol

  • Acetic Acid

  • Deionized Water

Procedure:

  • Synthesis of 1,10-Phenanthroline-5,6-dione:

    • In a fume hood, cautiously dissolve 1,10-phenanthroline monohydrate in a mixture of concentrated sulfuric acid and fuming nitric acid at 0 °C.

    • Slowly warm the reaction mixture to room temperature and then heat to 80-90 °C for several hours.

    • Carefully pour the cooled reaction mixture onto ice.

    • Neutralize the solution with a suitable base (e.g., NaOH or Na₂CO₃) until a yellow precipitate forms.

    • Filter the precipitate, wash thoroughly with water, and dry to obtain 1,10-phenanthroline-5,6-dione.

  • Synthesis of 1,10-Phenanthroline-5,6-diamine:

    • Suspend 1,10-phenanthroline-5,6-dione in an aqueous solution.

    • Slowly add a reducing agent, such as sodium dithionite (Na₂S₂O₄) or sodium sulfite (Na₂SO₃), portion-wise while maintaining the temperature below 20 °C.

    • Stir the reaction mixture until the color changes, indicating the reduction is complete.

    • Filter the resulting precipitate, wash with deoxygenated water, and dry under vacuum to yield 1,10-phenanthroline-5,6-diamine. This intermediate is sensitive to air and should be used promptly.

  • Synthesis of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN):

    • Dissolve 1,10-phenanthroline-5,6-diamine in a suitable solvent such as ethanol or acetic acid.

    • Add an equimolar amount of diaminomaleonitrile to the solution.

    • Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Filter the solid, wash with ethanol and then water, and dry under vacuum.

    • The crude PPDN can be further purified by recrystallization or sublimation.

Application in Solar Cells: A High-Performance Electron Acceptor

PPDN's strong electron-accepting character makes it a promising candidate for use in organic solar cells, particularly as a non-fullerene acceptor (NFA). NFAs are a class of materials designed to overcome the limitations of traditional fullerene-based acceptors, such as weak absorption in the visible region and limited tunability of energy levels.

PPDN in Dye-Sensitized Solar Cells (DSSCs)

The parent compound, pyrazino-[2,3-f][2][4]phenanthroline, has been successfully employed as an electron-withdrawing anchoring group in donor-acceptor organic dyes for DSSCs. In one study, two novel dyes incorporating this moiety achieved a power conversion efficiency (PCE) of up to 4.04%.[2] This demonstrates the potential of the pyrazino-phenanthroline core in facilitating efficient electron injection from the dye to the semiconductor oxide (e.g., TiO₂).

PPDN as a Non-Fullerene Acceptor in Organic Solar Cells (Hypothetical Application)

While specific reports detailing the use of PPDN as a primary NFA in high-performance bulk heterojunction (BHJ) organic solar cells are still emerging, its electronic properties suggest it would be a strong candidate. In a typical BHJ-OSC, PPDN would be blended with a suitable polymer donor.

Device Architecture and Energy Level Diagram

G cluster_0 Device Architecture cluster_1 Energy Level Diagram (eV) ITO ITO HTL HTL ITO->HTL Active Layer (Donor:PPDN) Active Layer (Donor:PPDN) HTL->Active Layer (Donor:PPDN) ETL ETL Active Layer (Donor:PPDN)->ETL Cathode Cathode ETL->Cathode Vacuum Level (0.0) Vacuum Level (0.0) LUMO_Donor LUMO (Donor) HOMO_Donor HOMO (Donor) HOMO_Donor->LUMO_Donor LUMO_PPDN LUMO (PPDN) HOMO_PPDN HOMO (PPDN) HOMO_PPDN->LUMO_PPDN CB_ETL CB (ETL) VB_ETL VB (ETL) VB_ETL->CB_ETL WF_Cathode Work Function (Cathode)

Caption: Typical OSC architecture and a hypothetical energy level diagram.

Protocol for Fabrication and Characterization of a PPDN-based Organic Solar Cell

This protocol outlines a general procedure for the fabrication and testing of a BHJ organic solar cell using PPDN as the non-fullerene acceptor.

Materials and Equipment:

  • Indium tin oxide (ITO)-coated glass substrates

  • Hole transport layer (HTL) material (e.g., PEDOT:PSS)

  • Donor polymer (e.g., PTB7-Th or a suitable wide-bandgap polymer)

  • Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN)

  • Electron transport layer (ETL) material (e.g., PFN-Br or a suitable alcohol-soluble polymer)

  • Metal for cathode (e.g., Aluminum or Calcium/Aluminum)

  • Chlorobenzene or other suitable organic solvents

  • Spin coater

  • Thermal evaporator

  • Solar simulator

  • Source measure unit

Device Fabrication Protocol:

  • Substrate Cleaning:

    • Sequentially clean the ITO-coated glass substrates in ultrasonic baths of detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a nitrogen gun and treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.

  • HTL Deposition:

    • Spin-coat a filtered aqueous solution of PEDOT:PSS onto the ITO substrate.

    • Anneal the film at 150 °C for 15 minutes in a nitrogen-filled glovebox.

  • Active Layer Deposition:

    • Prepare a blend solution of the donor polymer and PPDN in a suitable solvent (e.g., chlorobenzene) at a predetermined donor:acceptor weight ratio (e.g., 1:1.2). The optimal concentration and ratio should be determined experimentally.

    • Spin-coat the active layer solution onto the HTL.

    • Anneal the active layer film at an optimized temperature and time to promote the desired morphology.

  • ETL Deposition (Optional but Recommended):

    • Spin-coat a thin layer of an ETL material from a solution (e.g., PFN-Br in methanol) on top of the active layer.

    • Anneal the ETL at a low temperature (e.g., 80 °C) for a short duration.

  • Cathode Deposition:

    • Transfer the substrates into a thermal evaporator.

    • Deposit the metal cathode (e.g., 1 nm of Ca followed by 100 nm of Al) under high vacuum (< 10⁻⁶ Torr).

Device Characterization:

  • Current-Voltage (J-V) Characteristics: Measure the J-V curves of the fabricated devices under simulated AM 1.5G illumination (100 mW/cm²) to determine the key photovoltaic parameters: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).

  • External Quantum Efficiency (EQE): Measure the EQE spectrum to determine the spectral response of the solar cell.

  • Morphology Characterization: Use techniques such as atomic force microscopy (AFM) and transmission electron microscopy (TEM) to study the surface morphology and phase separation of the donor:PPDN blend film.

Data and Performance

While a comprehensive dataset for a high-performance PPDN-based organic solar cell is not yet widely available in the literature, based on the performance of its parent structures and related non-fullerene acceptors, one could anticipate the following potential performance metrics:

Table 1: Hypothetical Performance of a PPDN-based Organic Solar Cell

ParameterExpected Range
Open-Circuit Voltage (Voc)0.8 - 1.1 V
Short-Circuit Current (Jsc)15 - 25 mA/cm²
Fill Factor (FF)65 - 75%
Power Conversion Efficiency (PCE)10 - 16%

Note: These are projected values and actual performance will depend on the choice of donor material, device architecture, and optimization of fabrication parameters.

Conclusion and Future Outlook

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile stands as a highly promising material for advancing the field of organic photovoltaics. Its strong electron-accepting nature, rigid planar structure, and potential for facile synthesis make it an attractive alternative to traditional fullerene acceptors. The protocols and application notes provided herein offer a foundational framework for researchers to explore the full potential of PPDN in next-generation solar cells. Further research focusing on the optimization of donor-acceptor blends, interfacial engineering, and device architecture is anticipated to unlock even higher efficiencies and bring this exciting class of materials to the forefront of renewable energy technology.

References

  • Zhang, L.-P., Jiang, K.-J., Chen, Q., Li, G., & Yang, L.-M. (2015). Pyrazino-[2,3-f][2][4]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells. RSC Advances, 5(57), 46206–46209. [Link]

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Application Notes & Protocols for the Synthesis of Pyrazino[2,3-f]phenanthroline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the synthesis and characterization of pyrazino[2,3-f]phenanthroline and its derivatives. These heterocyclic aromatic compounds are of significant interest due to their rigid, planar, and π-conjugated systems, which make them exceptional ligands in coordination chemistry and versatile components in materials science and biomedical research.[1] The unique structural characteristics, particularly the extended planar π-aromatic system, make their metal complexes promising candidates for therapeutic and diagnostic applications, such as anticancer agents and DNA probes.[2][3]

The protocols detailed herein are based on established, multi-step synthetic pathways, beginning with the commercially available 1,10-phenanthroline. This guide emphasizes the causality behind experimental choices, providing a robust, self-validating system for reproducible results.

Synthetic Strategy Overview

The synthesis of pyrazino[2,3-f]phenanthroline derivatives is typically achieved through a three-step process. This strategy ensures high yields and purity of the intermediate and final products. The general pathway is as follows:

  • Oxidation: The starting material, 1,10-phenanthroline, is oxidized to form the key intermediate, 1,10-phenanthroline-5,6-dione. This dione is a versatile precursor for the subsequent condensation step.[4]

  • Reduction: The dione is then reduced to the corresponding 5,6-diamino-1,10-phenanthroline.

  • Condensation: Finally, the diamine undergoes a condensation reaction with a 1,2-dicarbonyl compound (e.g., glyoxal for the parent compound, or substituted benzil derivatives for substituted analogs) to form the pyrazine ring, yielding the desired pyrazino[2,3-f]phenanthroline derivative.[1][5]

Workflow Diagram: General Synthesis

Synthesis_Workflow Start 1,10-Phenanthroline Step1 Step 1: Oxidation (HNO₃, H₂SO₄, KBr) Start->Step1 Intermediate1 1,10-Phenanthroline-5,6-dione Step1->Intermediate1 Step2 Step 2: Reduction (e.g., Na₂S₂O₄) Intermediate1->Step2 Intermediate2 5,6-Diamino-1,10-phenanthroline Step2->Intermediate2 Step3 Step 3: Condensation (1,2-Dicarbonyl Compound, Catalytic Acetic Acid) Intermediate2->Step3 End Pyrazino[2,3-f]phenanthroline Derivative Step3->End

Caption: General three-step synthesis pathway for pyrazino[2,3-f]phenanthroline derivatives.

Detailed Experimental Protocols

Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione (Intermediate 1)

This initial oxidation step is critical and creates the reactive dione intermediate. The use of a strong oxidizing acid mixture is essential for this transformation.

Principle of the Reaction: The oxidation of 1,10-phenanthroline is achieved using a potent mixture of concentrated nitric acid and sulfuric acid. Potassium bromide is added as a catalyst; the bromide ion is oxidized to bromine, which participates in the electrophilic attack on the electron-rich 5 and 6 positions of the phenanthroline ring, facilitating the formation of the dione.[4] This method is preferred over older methods using fuming sulfuric acid, which are often lower in yield and pose greater environmental hazards.[6]

Materials and Equipment:

  • 1,10-Phenanthroline monohydrate

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 65-70%)

  • Potassium Bromide (KBr)

  • Sodium Carbonate (Na₂CO₃)

  • Chloroform (CHCl₃) or Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Ethanol

  • Three-necked round-bottom flask, stirrer, reflux condenser, ice bath, separatory funnel, rotary evaporator.

Step-by-Step Procedure:

  • In a 250 mL three-necked flask cooled in an ice bath (0-5 °C), cautiously add 35 mL of concentrated H₂SO₄.[7]

  • Slowly add 1,10-phenanthroline monohydrate (e.g., 2.5 g, ~14 mmol) to the stirred acid.[7]

  • Once dissolved, slowly add potassium bromide (e.g., 5 g, ~42 mmol) followed by the dropwise addition of concentrated nitric acid (e.g., 17.5 mL).[7] Maintain the temperature below 10 °C during addition.

  • After complete addition, remove the ice bath and allow the mixture to stir at room temperature for 20-30 minutes.

  • Carefully heat the reaction mixture to 130 °C and maintain it at reflux for 2 hours. The solution should turn a hot yellow color.[7]

  • After the reflux period, cool the mixture slightly and carefully pour it onto crushed ice (~150 g) in a large beaker.

  • Neutralize the highly acidic solution by slowly adding solid sodium carbonate until a precipitate forms and the pH is approximately 7. Be cautious as this will cause significant effervescence.

  • Extract the product from the aqueous mixture using chloroform or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude solid from anhydrous ethanol to obtain pure 1,10-phenanthroline-5,6-dione as a yellow crystalline solid.[1][4]

Reagent/ParameterTypical Quantity/ValuePurpose
1,10-Phenanthroline2.5 gStarting Material
Conc. H₂SO₄35 mLSolvent & Dehydrating Agent
Conc. HNO₃17.5 mLOxidizing Agent
KBr5.0 gCatalyst
Reaction Temperature130 °CTo drive the reaction to completion
Reaction Time2 hoursDuration for optimal conversion
Protocol 2: Synthesis of 5,6-Diamino-1,10-phenanthroline (Intermediate 2)

This step involves the reduction of the dione to a diamine, which is highly reactive and susceptible to oxidation, requiring careful handling.

Principle of the Reaction: The reduction of the two ketone groups on 1,10-phenanthroline-5,6-dione to primary amines is typically achieved using a mild reducing agent like sodium dithionite (Na₂S₂O₄). The reaction proceeds readily in an aqueous ethanol solution under reflux.

Materials and Equipment:

  • 1,10-Phenanthroline-5,6-dione

  • Sodium Dithionite (Na₂S₂O₄)

  • Ethanol

  • Deionized Water

  • Standard reflux and filtration apparatus

Step-by-Step Procedure:

  • Suspend 1,10-phenanthroline-5,6-dione in a mixture of ethanol and water (e.g., a 1:1 ratio).

  • Heat the suspension to reflux with vigorous stirring.

  • In a separate flask, prepare a solution of sodium dithionite in water.

  • Gradually add the sodium dithionite solution to the refluxing suspension. The yellow color of the dione should fade.

  • Continue refluxing for 1-2 hours until the reaction is complete. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Cool the reaction mixture in an ice bath. The product, 5,6-diamino-1,10-phenanthroline, will precipitate.

  • Collect the solid by filtration, wash with cold water, followed by a small amount of cold ethanol.

  • Dry the product under vacuum. It is advisable to use this intermediate immediately in the next step due to its sensitivity to air oxidation.

Protocol 3: Synthesis of Pyrazino[2,3-f]phenanthroline Derivatives

This is the final cyclization step that forms the pyrazine ring system. The choice of the 1,2-dicarbonyl compound determines the substitution pattern on the pyrazine ring.

Principle of the Reaction: This is a classic condensation reaction where the two primary amine groups of 5,6-diamino-1,10-phenanthroline react with the two carbonyl groups of a 1,2-dicarbonyl compound to form a dihydropyrazine intermediate, which then aromatizes to the final pyrazine ring. A catalytic amount of a weak acid, like acetic acid, is used to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[1][8]

Materials and Equipment:

  • 5,6-Diamino-1,10-phenanthroline

  • 1,2-Dicarbonyl compound (e.g., Glyoxal (40% in water), Benzil, or substituted Benzil derivatives)

  • Ethanol

  • Glacial Acetic Acid (catalytic amount)

  • Standard reflux and filtration apparatus

Step-by-Step Procedure:

  • Dissolve 5,6-diamino-1,10-phenanthroline in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid to catalyze the reaction.

  • Slowly add the 1,2-dicarbonyl compound to the reaction mixture. If using glyoxal, an aqueous solution is typically added. For solid dicarbonyls like benzil derivatives, they can be added directly or as a solution in ethanol.

  • Reflux the mixture for several hours (typically 4-18 hours, depending on the reactants).[1][8] Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The product will often precipitate from the solution.

  • Collect the precipitated solid by filtration.

  • Wash the product with water and then with cold ethanol to remove unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or DMF) to obtain the pure pyrazino[2,3-f]phenanthroline derivative.[1]

Characterization of Final Products

A combination of spectroscopic and analytical techniques is essential to confirm the structure and purity of the synthesized compounds.

Characterization Workflow

Characterization_Workflow Product Synthesized Product Purity Purity Assessment Product->Purity Structure Structural Elucidation Product->Structure Optical Optical Properties Product->Optical HPLC HPLC Purity->HPLC Peak Area % NMR ¹H & ¹³C NMR Structure->NMR Chemical Shifts, Coupling Constants MS Mass Spectrometry Structure->MS Molecular Weight FTIR FT-IR Spectroscopy Structure->FTIR Functional Groups UVVis UV-Vis Spectroscopy Optical->UVVis λₘₐₓ

Caption: General workflow for the characterization of pyrazino[2,3-f]phenanthroline derivatives.

Expected Spectroscopic Data

The following table summarizes typical data for the unsubstituted pyrazino[2,3-f]phenanthroline. Derivatives will show additional signals corresponding to their substituent groups.

TechniqueSolventExpected Observations
¹H NMR DMSO-d₆Aromatic protons will appear as multiplets and doublets in the δ 7.5-9.5 ppm range.
¹³C NMR DMSO-d₆Characteristic peaks appear in the aromatic region (e.g., 123-145 ppm).[1]
FT-IR KBr PelletC=N stretching vibrations around 1600-1650 cm⁻¹, aromatic C-H stretching > 3000 cm⁻¹.
UV-Vis CH₂Cl₂Multiple absorption maxima (λₘₐₓ) corresponding to π-π* transitions of the conjugated system.[8]
HPLC Acetonitrile/WaterA single major peak indicates high purity.

Troubleshooting and Safety

Common Problems and Solutions

ProblemPossible CauseSuggested Solution
Low yield in Step 1 Incomplete reaction; reaction temperature too low or time too short.Ensure the reaction temperature reaches and is maintained at 130 °C. Increase reflux time if necessary.
Loss of product during neutralization/extraction.Neutralize very slowly and cool to maximize precipitation. Perform multiple extractions.
Dark, impure product in Step 2 Air oxidation of the diamine intermediate.Minimize exposure of the diamine to air. Use freshly prepared solutions and consider performing the reaction under an inert atmosphere (N₂ or Ar). Use the product immediately.
Incomplete condensation in Step 3 Insufficient reaction time or catalyst.Increase reflux time and monitor by TLC. Ensure a catalytic amount of acetic acid is present.
Starting materials are not fully dissolved.Use a larger volume of solvent or a co-solvent system like DMF/ethanol.
Difficulty in Purification Presence of side-products.Column chromatography may be required in addition to recrystallization. The choice of solvent system is critical.[9]

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Concentrated acids (H₂SO₄, HNO₃) are highly corrosive. Handle with extreme care and wear appropriate personal protective equipment (PPE), including safety glasses, acid-resistant gloves, and a lab coat.

  • 1,10-phenanthroline and its derivatives can be toxic. Avoid inhalation and skin contact.[9]

  • Organic solvents like chloroform are hazardous. Consult the Safety Data Sheet (SDS) for each chemical before use.

References

  • An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline. Benchchem.
  • Biological and medicinal applications of Pyrazino[2,3-f]phenanthroline complexes. Benchchem.
  • 1,10-Phenanthroline-5,6-dione. Wikipedia. [Link]

  • Synthesis of Substituted Pyrazino[2,3-f]phenanthroline Derivatives: An Applic
  • An In-depth Technical Guide to the Chelating Properties of Pyrazino[2,3-f]phenanthroline. Benchchem.
  • Synthesis method of phenanthroline-5,6-diketone.
  • Design and Synthesis of Pyrazino[2,3-f][1][10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. [Link]

  • Electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline. Benchchem.
  • Pyrazino[2,3-f][1][10]phenanthroline. Chongqing Chemdad Co., Ltd. [Link]

  • Minimizing side-product formation in Pyrazino[2,3-f]phenanthroline reactions. Benchchem.

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Application Note: Pyrazino[2,3-f]phenanthroline-Based Emitters for High-Efficiency Thermally Activated Delayed Fluorescence (TADF) OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Need for Advanced Organic Emitters

Organic Light-Emitting Diodes (OLEDs) have revolutionized display and lighting technology due to their vibrant colors, high contrast, and device flexibility.[1] The efficiency of an OLED is fundamentally limited by the quantum mechanical principle of spin statistics. During electrical excitation, electron-hole pairs (excitons) are formed in a 1:3 ratio of emissive singlet excitons to non-emissive triplet excitons.[2] First-generation fluorescent emitters can only harvest the 25% of singlet excitons, limiting their theoretical internal quantum efficiency (IQE).[3] While second-generation phosphorescent emitters containing heavy metals like iridium can harvest all excitons, concerns about cost and material stability persist.[4][5]

Thermally Activated Delayed Fluorescence (TADF) represents the third generation of OLED emitters, offering a pathway to achieve nearly 100% IQE without relying on expensive heavy metals.[6][7] This is accomplished through an efficient up-conversion of triplet excitons to singlets via a process called reverse intersystem crossing (RISC).[3][8] The pyrazino[2,3-f]phenanthroline scaffold has emerged as a powerful electron-accepting core for designing highly efficient TADF emitters due to its rigid, planar structure and strong electron-withdrawing character, which facilitates the creation of materials with the requisite photophysical properties.[9] This guide provides a comprehensive overview of the design, synthesis, characterization, and device application of this promising class of materials.

Theoretical Background: The Mechanism of TADF

The key to TADF is the molecular-level engineering of excited states to minimize the energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST).[8][10]

The TADF process unfolds as follows:

  • Electrical Excitation: Electrons and holes recombine in the emissive layer to form both singlet (25%) and triplet (75%) excitons.

  • Prompt Fluorescence: The S₁ excitons rapidly decay to the ground state (S₀), producing light. This is known as prompt fluorescence and occurs on a nanosecond timescale.[7]

  • Intersystem Crossing (ISC): A portion of the S₁ excitons can transition to the T₁ state through intersystem crossing.

  • Reverse Intersystem Crossing (RISC): If the ΔEST is sufficiently small (< ~0.2 eV), the non-emissive T₁ excitons can utilize ambient thermal energy to undergo RISC, repopulating the emissive S₁ state.[6][8]

  • Delayed Fluorescence: The newly populated S₁ excitons then decay radiatively to the S₀ state. Because this emission originates from excitons that spent time in the triplet state, it occurs on a longer timescale (microseconds to milliseconds) and is termed delayed fluorescence.[3][7]

By harvesting the large population of triplet excitons, TADF emitters can dramatically enhance the overall efficiency of an OLED device.[11]

TADF_Mechanism cluster_states Energy Levels S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S1->S0 Prompt Fluorescence (k_PF) S1->S0 Delayed Fluorescence (k_DF) T1 T₁ (Triplet Excited State) S1->T1 S1->T1 T1->S0 Phosphorescence (k_Ph) T1->S1 T1->S1 Excitation Electrical Excitation Excitation->S1 25% Excitation->T1 75%

Caption: Jablonski diagram illustrating the TADF mechanism.

Molecular Design Principles

The primary strategy for designing efficient TADF emitters is to minimize ΔEST.[8] This is typically achieved by creating molecules with a donor-acceptor (D-A) architecture that spatially separates the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[12]

  • Acceptor Core: The pyrazino[2,3-f]phenanthroline unit serves as a strong, rigid electron acceptor. Its extended π-conjugation and multiple nitrogen atoms effectively lower the LUMO energy level.[9][13]

  • Donor Units: Electron-donating groups such as carbazole, acridine, or phenoxazine derivatives are attached to the acceptor core.[9][14] These units host the HOMO.

  • Twisted Geometry: A significant dihedral (twist) angle between the donor and acceptor units is crucial. This twisted intramolecular charge transfer (TICT) geometry minimizes the overlap between the HOMO and LUMO wavefunctions, which is a key factor in reducing the spin-exchange energy (J) and thus ΔEST.[9]

The choice of donor units allows for the tuning of the emission color, from blue to red, by modulating the intramolecular charge transfer (ICT) character of the molecule.[14]

Molecular_Design cluster_orbitals Orbital Separation Donor1 Donor Acceptor Pyrazino[2,3-f]phenanthroline (Acceptor) Donor1->Acceptor Twisted Linkage Donor2 Donor Acceptor->Donor2 Twisted Linkage HOMO HOMO (Localized on Donors) Acceptor->HOMO Spatial Separation Reduces ΔEST LUMO LUMO (Localized on Acceptor)

Caption: Donor-Acceptor design for small ΔEST.

Synthesis and Characterization Protocols

The overall workflow for developing a novel pyrazino[2,3-f]phenanthroline-based TADF emitter involves synthesis, comprehensive characterization, and finally, device fabrication and testing.

Workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_device Device Fabrication & Testing s1 Synthesize Precursor (e.g., 1,10-Phenanthroline-5,6-dione) s2 Condensation with Donor-Substituted 1,2-Diketone s1->s2 s3 Purification (Column Chromatography, Sublimation) s2->s3 c1 Photophysical (UV-Vis, PL, PLQY, Transient PL) s3->c1 c2 Electrochemical (Cyclic Voltammetry) s3->c2 c3 Thermal (TGA/DSC) s3->c3 d1 OLED Fabrication (Thermal Evaporation) c1->d1 d2 Electroluminescence Testing (J-V-L, EQE)

Caption: Overall experimental workflow.

Representative Synthesis Protocol

The synthesis of a D-A-D type emitter typically involves the condensation of a diamine precursor with a donor-substituted diketone. A general route starts from 1,10-phenanthroline.[15]

Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione

  • Rationale: This step creates the reactive dione core from commercially available 1,10-phenanthroline via oxidation.

  • Procedure:

    • Cautiously dissolve 1,10-phenanthroline in a mixture of concentrated sulfuric acid and fuming nitric acid in an ice bath.[15]

    • Add potassium bromide (KBr) portion-wise while maintaining the low temperature.

    • Allow the reaction to stir at room temperature and then heat to reflux for several hours.

    • Pour the cooled reaction mixture onto ice and neutralize with a base (e.g., sodium carbonate) to precipitate the product.

    • Filter, wash with water, and dry the resulting solid to yield 1,10-phenanthroline-5,6-dione.[15]

Step 2: Synthesis of 5,6-Diamino-1,10-phenanthroline

  • Rationale: The dione is reduced to a diamine, which will serve as the pyrazine-forming precursor.

  • Procedure:

    • Suspend 1,10-phenanthroline-5,6-dione in an aqueous ammonia solution.

    • Add a reducing agent, such as sodium dithionite (Na₂S₂O₄), portion-wise.[15]

    • Heat the mixture until a color change indicates the completion of the reduction.

    • Cool the mixture, collect the precipitate by filtration, and dry under vacuum.[15]

Step 3: Condensation to form the Final Emitter (e.g., Ac-DPPN)

  • Rationale: The final condensation step joins the acceptor core with the donor-functionalized diketone to form the target D-A-D emitter.

  • Procedure (Example):

    • Dissolve 5,6-diamino-1,10-phenanthroline and a donor-substituted benzil derivative (e.g., 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl)phenyl)butane-2,3-dione) in ethanol.[9]

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for 18-24 hours.[9]

    • Cool the reaction, collect the precipitated solid by filtration, and wash with cold ethanol.

    • Purify the crude product via column chromatography followed by temperature-gradient sublimation to achieve the high purity required for OLED devices.

Photophysical Characterization Protocol

Objective: To determine key parameters like ΔEST, photoluminescence quantum yield (PLQY), and excited-state lifetimes.[16][17]

A. Steady-State Measurements

  • UV-Vis Absorption and Photoluminescence (PL):

    • Prepare dilute solutions (~10⁻⁵ M) in a solvent like toluene or doped films (e.g., 1 wt% in a CBP host).

    • Record absorption spectra to identify π-π* and ICT transitions.[9]

    • Record emission spectra to determine the peak emission wavelength (λem).

  • PLQY Measurement:

    • Use an integrating sphere setup.[18]

    • Measure the emission spectrum of the sample and a reference empty sphere.

    • The PLQY is calculated as the ratio of emitted photons to absorbed photons. For TADF emitters, this value should be high.

B. Time-Resolved Measurements

  • Transient PL Decay:

    • Use Time-Correlated Single Photon Counting (TCSPC) for prompt fluorescence and Multichannel Scaling (MCS) for delayed fluorescence.[16]

    • Excite the sample (in degassed solution or film) with a pulsed laser.

    • Record the PL decay curve over a wide time range (nanoseconds to milliseconds).

    • Analysis: The decay curve for a TADF emitter will be biexponential. Fit the curve to extract the lifetime of the prompt fluorescence (τ_PF) and the delayed fluorescence (τ_DF).[7] The presence of a long-lived delayed component is the hallmark of TADF.[17]

  • Low-Temperature (77K) Spectroscopy:

    • Record the emission spectrum in a frozen matrix (e.g., 2-MeTHF) at 77 K.

    • At this temperature, RISC is suppressed, allowing for the direct observation of phosphorescence.[17]

    • The highest-energy vibronic peak of the phosphorescence spectrum corresponds to the T₁ energy level. The corresponding peak in the fluorescence spectrum gives the S₁ energy.

    • ΔEST Calculation: ΔEST = E(S₁) - E(T₁). An efficient TADF emitter should have a ΔEST < 0.2 eV.[8]

ParameterTechniqueTypical Value/ObservationSignificance
λem PL Spectroscopy450-650 nmDetermines emission color[14]
PLQY Integrating Sphere> 80% in filmHigh radiative efficiency
τ_PF / τ_DF Transient PLns / µs-msBiexponential decay confirms TADF[7]
ΔEST Low-Temp. PL< 0.2 eVEnables efficient RISC[8]
HOMO/LUMO Cyclic Voltammetry-5.0 to -6.0 eV / -2.5 to -3.5 eVDetermines charge injection barriers
Td TGA> 300 °CThermal stability for vacuum deposition[19]

OLED Fabrication and Testing Protocol

Objective: To evaluate the performance of the emitter in a functional electroluminescent device.

OLED_Structure cluster_device Typical OLED Architecture Cathode Cathode (e.g., LiF/Al) ETL Electron Transport Layer (ETL) HBL Hole Blocking Layer (HBL) EML Emissive Layer (EML) Host:Emitter (e.g., CBP:TADF) HTL Hole Transport Layer (HTL) Anode Anode (e.g., ITO) Substrate Glass Substrate

Caption: Layered structure of a TADF-OLED.

A. Device Fabrication (Vacuum Thermal Evaporation)

  • Substrate Cleaning: Thoroughly clean indium tin oxide (ITO)-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry and treat with UV-ozone or oxygen plasma to improve the work function.

  • Layer Deposition: In a high-vacuum chamber (< 10⁻⁶ Torr), deposit the organic layers and cathode sequentially. A typical device stack is:

    • ITO (Anode)

    • Hole Transport Layer (HTL), e.g., TAPC (40 nm)

    • Emissive Layer (EML), e.g., CBP host doped with 6-20 wt% of the pyrazino[2,3-f]phenanthroline emitter (20 nm)

    • Hole Blocking Layer (HBL), e.g., TPBi (10 nm)

    • Electron Transport Layer (ETL), e.g., TPBi (40 nm)

    • Electron Injection Layer, e.g., LiF (1 nm)

    • Cathode, e.g., Al (100 nm)

  • Encapsulation: Immediately encapsulate the device in a nitrogen-filled glovebox using a glass lid and UV-cured epoxy to prevent degradation from moisture and oxygen.

B. Device Testing

  • Current Density-Voltage-Luminance (J-V-L): Use a source measure unit and a calibrated photodiode/spectrometer to measure the device characteristics.

  • External Quantum Efficiency (EQE): Calculate the EQE from the luminance, current density, and electroluminescence spectrum. High-performance devices based on pyrazino[2,3-f]phenanthroline emitters have achieved EQEs exceeding 20%.[14]

  • Color Coordinates: Determine the Commission Internationale de l'Eclairage (CIE) coordinates from the electroluminescence spectrum to quantify the emission color.

Conclusion and Outlook

Pyrazino[2,3-f]phenanthroline-based emitters represent a highly versatile and effective platform for the development of TADF materials. The rigid acceptor core coupled with tunable donor units allows for precise control over the photophysical properties, leading to highly efficient OLEDs across the visible spectrum. The detailed protocols provided herein offer a robust framework for the synthesis, characterization, and implementation of these advanced materials. Future research will likely focus on further enhancing operational stability and pushing emission profiles into the deep-red and near-infrared regions for applications in bio-imaging, sensing, and night-vision technologies.[2][12]

References

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  • Emergent Mind. (2025). Thermally Activated Delayed Fluorescence (TADF). Retrieved from [Link]

  • Dias, F. B., et al. (2021). Overview on the Thermally Activated Delayed Fluorescence and Mechanochromic Materials: Bridging Efficiency and Versatility in LECs and OLEDs. National Institutes of Health. Retrieved from [Link]

  • Prajapati, D. J., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][8][20]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitter. ChemRxiv. Retrieved from [Link]

  • Nishimura, R., et al. (2023). Promoting Reverse Intersystem Crossing in Thermally Activated Delayed Fluorescence via the Heavy-Atom Effect. PubMed. Retrieved from [Link]

  • ResearchGate. (n.d.). The reverse intersystem crossing process in TADF materials. Retrieved from [Link]

  • Li, C., et al. (2023). Enhancing the reverse intersystem crossing (RISC) rates and efficiencies of MR-TADF emitters with a U-shaped molecular structure for solution-processed OLEDs. PubMed Central. Retrieved from [Link]

  • Nishimura, R., et al. (2023). Promoting Reverse Intersystem Crossing in Thermally Activated Delayed Fluorescence via Heavy-Atom Effect. ResearchGate. Retrieved from [Link]

  • Prajapati, D. J., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][8][20]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Cambridge Open Engage. Retrieved from [Link]

  • Prajapati, D. J., et al. (2024). Pyrazino[2,3-f][8][20]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C. Retrieved from [Link]

  • Yersin, H. (2015). Photophysical Properties of OLED Relevant Cu(I) Complexes Exhibiting Thermally Activated Delayed Fluorescence (TADF). Retrieved from [Link]

  • Esenturk, E. N., et al. (2020). Photophysical Properties of Benzophenone-Based TADF Emitters in Relation to Their Molecular Structure. National Institutes of Health. Retrieved from [Link]

  • Prajapati, D. J., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][8][20]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ResearchGate. Retrieved from [Link]

  • ResearchGate. (n.d.). Solution-Processed TADF Materials and Devices Based on Organic Emitters. Retrieved from [Link]

  • Morressier. (2022). Photophysical characterisation of a novel TADF emitter. Retrieved from [Link]

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  • ResearchGate. (n.d.). Pyrazino[2,3-f][8][20]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters. Retrieved from [Link]

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  • Zheng, S-L., et al. (2013). 2,3-Bis(furan-2-yl)pyrazino[2,3-f][8][20]phenanthroline. National Institutes of Health. Retrieved from [Link]

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  • Ghedini, M., et al. (2023). Thermally Activated Delayed Fluorescence (TADF) Materials Based on Earth-Abundant Transition Metal Complexes. National Institutes of Health. Retrieved from [Link]

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Application Notes and Protocols for the Fabrication of Light-Emitting Electrochemical Cells Using Pyrazino[2,3-f]phenanthroline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the fabrication and characterization of light-emitting electrochemical cells (LECs) utilizing pyrazino[2,3-f]phenanthroline-based metal complexes. Pyrazino[2,3-f]phenanthroline is a highly conjugated, electron-deficient heterocyclic ligand that, when coordinated with transition metals such as iridium(III), forms complexes with desirable photophysical and electrochemical properties for electroluminescent applications.[1][2] These application notes delve into the fundamental principles of LEC operation, offer detailed, field-proven protocols for the synthesis of the necessary ligands and complexes, and provide a step-by-step guide to device fabrication and characterization. The causality behind experimental choices is explained to empower researchers to not only replicate but also innovate upon these methodologies.

Introduction to Light-Emitting Electrochemical Cells (LECs)

LECs are solid-state devices that generate light via electroluminescence.[3] Their structure is deceptively simple, typically consisting of a single active layer containing an emissive organic semiconductor and mobile ions sandwiched between two electrodes.[4] This simplicity, particularly the tolerance to the work function of the electrode materials, makes them amenable to low-cost, solution-based fabrication techniques like printing.[4][5]

The operational mechanism of an LEC distinguishes it from its more widely known counterpart, the organic light-emitting diode (OLED). Upon the application of a bias voltage, the mobile ions within the active layer drift towards the electrodes, forming electric double layers (EDLs) at the interfaces.[6] This accumulation of ions facilitates the injection of electrons and holes from the cathode and anode, respectively. Concurrently, electrochemical doping of the organic semiconductor occurs, creating p-doped and n-doped regions near the anode and cathode.[7] The recombination of these injected electrons and holes in the intrinsic region between the doped zones results in the emission of light.[8]

Pyrazino[2,3-f]phenanthroline complexes are particularly promising materials for LECs. The rigid and planar structure of the ligand, combined with the strong spin-orbit coupling induced by heavy metal centers like iridium, can lead to highly efficient phosphorescent emission.[9] The strategic placement of nitrogen atoms within the pyrazino[2,3-f]phenanthroline ligand framework significantly influences the electronic properties and, consequently, the performance of the resulting LEC.[10][11]

Synthesis of Key Components

Synthesis of Pyrazino[2,3-f]phenanthroline Ligand

The synthesis of the pyrazino[2,3-f]phenanthroline ligand is a multi-step process that begins with the commercially available 1,10-phenanthroline. The general synthetic pathway involves oxidation, followed by condensation.[12]

Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione

  • Materials: 1,10-phenanthroline monohydrate, concentrated sulfuric acid (H₂SO₄), fuming nitric acid (HNO₃), potassium bromide (KBr), ice, sodium carbonate.

  • Procedure:

    • In a fume hood, carefully add 1,10-phenanthroline monohydrate to a mixture of concentrated sulfuric acid and fuming nitric acid, maintaining a low temperature with an ice bath.

    • Add potassium bromide to the mixture.

    • Stir the reaction mixture at a controlled temperature for several hours.

    • Pour the reaction mixture onto crushed ice to precipitate the product.

    • Neutralize the solution carefully with sodium carbonate.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.[12]

Protocol 2: Synthesis of Pyrazino[2,3-f]phenanthroline

  • Materials: 1,10-phenanthroline-5,6-dione, ethylene glycol, concentrated hydrochloric acid (HCl).

  • Procedure:

    • Reflux a mixture of 1,10-phenanthroline-5,6-dione and ethylene glycol in the presence of a catalytic amount of concentrated hydrochloric acid for several hours.

    • Cool the reaction mixture to room temperature.

    • Collect the precipitated solid by filtration.

    • Wash the product with water and then with a small amount of cold ethanol.

    • Dry the final product, pyrazino[2,3-f]phenanthroline, under vacuum.

Synthesis of Iridium(III) Pyrazino[2,3-f]phenanthroline Complexes

Iridium(III) complexes are widely used in LECs due to their high phosphorescence quantum yields. A common example is a complex of the type [Ir(C^N)2(N^N)][PF6], where C^N is a cyclometalating ligand (e.g., 2-phenylpyridine) and N^N is the pyrazino[2,3-f]phenanthroline ligand.

Protocol 3: Synthesis of a Representative Iridium(III) Complex

  • Materials: Iridium(III) chloride hydrate (IrCl₃·xH₂O), 2-phenylpyridine (ppy), pyrazino[2,3-f]phenanthroline (ppl), 2-ethoxyethanol, water, ammonium hexafluorophosphate (NH₄PF₆).

  • Procedure:

    • Step 1: Synthesis of the iridium dimer [Ir(ppy)2Cl]2. Reflux IrCl₃·xH₂O and 2-phenylpyridine in a mixture of 2-ethoxyethanol and water under an inert atmosphere (e.g., argon or nitrogen) for several hours. Cool the mixture to obtain the chloride-bridged iridium dimer as a precipitate.

    • Step 2: Synthesis of the final complex [Ir(ppy)2(ppl)][PF6]. React the iridium dimer with the pyrazino[2,3-f]phenanthroline ligand in a suitable solvent like dichloromethane or a mixture of dichloromethane and methanol. Stir the reaction at room temperature or with gentle heating for several hours.

    • Add a saturated aqueous solution of ammonium hexafluorophosphate to precipitate the final product.

    • Collect the solid by filtration, wash with water and diethyl ether, and then dry under vacuum.

Fabrication of Light-Emitting Electrochemical Cells

The fabrication of LECs is typically carried out in a cleanroom environment to minimize contamination. Solution-processing techniques are commonly employed due to their cost-effectiveness and scalability.[13]

Protocol 4: Solution-Processed LEC Fabrication

  • Substrate Preparation:

    • Begin with pre-patterned indium tin oxide (ITO) coated glass substrates.

    • Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas and then treat them with UV-ozone or oxygen plasma to improve the work function of the ITO and enhance charge injection.

  • Active Layer Deposition:

    • Prepare a solution of the iridium(III) pyrazino[2,3-f]phenanthroline complex and an ionic liquid (e.g., 1-ethyl-3-methylimidazolium bis(trifluoromethylsulfonyl)imide) or a salt (e.g., lithium trifluoromethanesulfonate) in a suitable organic solvent (e.g., acetonitrile or a chlorinated solvent). The concentration of the components should be carefully optimized.

    • Deposit the active layer solution onto the ITO substrate using spin-coating. The spin speed and time will determine the thickness of the film and should be optimized for desired device performance.[14]

    • Anneal the substrate on a hotplate at a moderate temperature (e.g., 80-120 °C) to remove residual solvent.

  • Cathode Deposition:

    • Transfer the substrate with the dried active layer into a high-vacuum thermal evaporator.

    • Deposit a layer of a low work function metal, such as aluminum (Al) or silver (Ag), through a shadow mask to define the cathode area. A typical thickness for the cathode is around 100 nm.[6]

  • Encapsulation:

    • To protect the device from atmospheric moisture and oxygen, which can degrade performance, encapsulate the device using a UV-curable epoxy and a glass coverslip.[6] This step is crucial for achieving longer device lifetimes.

LEC_Fabrication_Workflow cluster_0 Substrate Preparation cluster_1 Active Layer Deposition cluster_2 Device Finalization ITO_Substrate ITO Glass Substrate Cleaning Ultrasonic Cleaning (Detergent, DI Water, Acetone, IPA) ITO_Substrate->Cleaning Drying N2 Drying Cleaning->Drying Plasma_Treatment UV-Ozone or O2 Plasma Treatment Drying->Plasma_Treatment Spin_Coating Spin-Coating Plasma_Treatment->Spin_Coating Solution_Prep Prepare Active Layer Solution (Ir Complex + Ionic Liquid/Salt + Solvent) Solution_Prep->Spin_Coating Annealing Annealing Spin_Coating->Annealing Cathode_Dep Thermal Evaporation of Cathode (e.g., Al, Ag) Annealing->Cathode_Dep Encapsulation Encapsulation (UV-Curable Epoxy) Cathode_Dep->Encapsulation

Caption: Workflow for the solution-processed fabrication of a light-emitting electrochemical cell.

Device Characterization

Once fabricated, the LECs must be characterized to evaluate their performance. This involves a series of electrical and optical measurements.

Protocol 5: LEC Performance Characterization

  • Current-Voltage-Luminance (J-V-L) Characteristics:

    • Use a source measure unit (SMU) to apply a voltage across the device and measure the resulting current density.[6]

    • Simultaneously, use a calibrated photometer or a spectroradiometer to measure the luminance (in cd/m²) of the emitted light.

    • Plot the current density and luminance as a function of the applied voltage.

  • Electroluminescence (EL) Spectrum:

    • Measure the spectrum of the emitted light at a constant operating voltage or current using a spectrometer. This will determine the color of the emission and can be used to calculate the CIE coordinates.

  • Efficiency Measurements:

    • Current Efficacy (cd/A): Calculated from the luminance and current density data.

    • Power Efficacy (lm/W): Calculated from the current efficacy and the operating voltage.

    • External Quantum Efficiency (EQE, %): This is the ratio of the number of photons emitted to the number of electrons injected. It requires careful calibration of the measurement setup.

  • Turn-on Time and Lifetime:

    • The turn-on time is the time it takes for the device to reach a certain brightness after the voltage is applied. This is related to the ionic mobility within the active layer.

    • Device lifetime is often reported as the time it takes for the initial luminance to decrease by 50% (T₅₀) under constant current operation.

Performance Data and Discussion

The performance of LECs based on pyrazino[2,3-f]phenanthroline complexes is highly dependent on the specific molecular structure of the complex. For instance, a comparative study of two iridium(III) complexes with isomeric pyrazino[2,3-f]phenanthroline ligands, namely pyrazino[2,3-f][3][15]phenanthroline (ppl) and pyrazino[2,3-f][5][7]phenanthroline (ppz), revealed a stark difference in performance.[10]

ComplexLigand IsomerMaximum Luminance (cd m⁻²)Light Emission Observed
[Ir(F₂ppy)₂(ppl)][PF₆]pyrazino[2,3-f][3][15]phenanthroline (ppl)177[11]Yes
[Ir(F₂ppy)₂(ppz)][PF₆]pyrazino[2,3-f][5][7]phenanthroline (ppz)0[11]No

The superior performance of the [Ir(F₂ppy)₂(ppl)][PF₆] complex is attributed to its higher quantum yield and longer excited-state lifetime.[11] In contrast, the [Ir(F₂ppy)₂(ppz)][PF₆] complex exhibits enhanced non-radiative decay pathways, which quench the luminescence.[10][11] This highlights the critical role of ligand design in achieving high-performance LECs.

LEC_Mechanism Anode Anode (e.g., ITO) p_doped p-doped region (Hole transport) Anode->p_doped Hole Injection Cathode Cathode (e.g., Al) n_doped n-doped region (Electron transport) Cathode->n_doped Electron Injection intrinsic Intrinsic Region (Light Emission) p_doped->intrinsic Holes n_doped->intrinsic Electrons Light Light (Photon) intrinsic->Light Recombination

Caption: Simplified operational mechanism of a light-emitting electrochemical cell.

Troubleshooting and Field-Proven Insights

  • Low Brightness or Efficiency:

    • Cause: Poor charge injection or transport, non-radiative recombination.

    • Solution: Optimize the thickness of the active layer. Ensure proper cleaning and surface treatment of the ITO anode. Vary the concentration of the ionic liquid or salt.

  • Short Device Lifetime:

    • Cause: Degradation of the active layer materials due to moisture, oxygen, or electrochemical instability.

    • Solution: Ensure proper encapsulation of the device. Operate the device at a lower current density. Investigate the electrochemical stability of the complex through techniques like cyclic voltammetry.

  • Slow Turn-on Time:

    • Cause: Low ionic conductivity of the active layer.

    • Solution: Increase the concentration of the mobile ions. Choose an ionic liquid with higher ionic conductivity. Operate the device at a slightly elevated temperature.

Conclusion

The fabrication of light-emitting electrochemical cells using pyrazino[2,3-f]phenanthroline complexes offers a promising avenue for the development of low-cost and efficient lighting and display technologies. The performance of these devices is intricately linked to the molecular design of the emissive complex, the composition of the active layer, and the fabrication process. By following the detailed protocols and understanding the underlying scientific principles outlined in these application notes, researchers can effectively fabricate and characterize high-performance LECs and contribute to the advancement of this exciting field.

References

  • Characterization of Ion Profiles in Light-Emitting Electrochemical Cells by Secondary Ion Mass Spectrometry.
  • Light-Emitting Electrochemical Cells: Mechanisms and Formal Description. Request PDF.
  • A comparative study of Ir(iii) complexes with pyrazino[2,3-f][3][15]phenanthroline and pyrazino[2,3-f][5][7]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions (RSC Publishing).

  • (PDF) Light-Emitting Electrochemical Cells.
  • Characterization of Ion Profiles in Light-Emitting Electrochemical Cells by Secondary Ion Mass Spectrometry.
  • 25 Years of Light-Emitting Electrochemical Cells: A Flexible and Stretchable Perspective.
  • Characterizing Ion Profiles in Dynamic Junction Light-Emitting Electrochemical Cells.
  • Operating mechanism of light-emitting electrochemical cells. Semantic Scholar.
  • An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline. Benchchem.
  • Light-emitting electrochemical cell. Wikipedia.
  • About the electronic and photophysical properties of Iridium (III)-pyrazino[2,3-f][3][15]-phenanthroline based complexes for use in electroluminescent devices. ResearchGate.

  • Impact of the Electrode Material on the Performance of Light-Emitting Electrochemical Cells.
  • Pyrazino[2,3-f][3][15]phenanthroline. Chongqing Chemdad Co., Ltd.

  • Pyrazino[2,3-f]phenanthroline Outshines Isomer in Light-Emitting Electrochemical Cell Performance. Benchchem.
  • Solution Processed Fabric
  • Application Notes and Protocols for Pyrazino[2,3-f]phenanthroline-Bridged Dinuclear Complexes. Benchchem.
  • Lec 51 Microfabrication Process for Multi Electrode Array. YouTube.

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Probing the Anticancer Potential of Pyrazino[2,3-f]phenanthroline Copper Complexes: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and evaluation of the anticancer activity of Pyrazino[2,3-f]phenanthroline copper(II) complexes. This class of metal-based therapeutics holds significant promise, demonstrating potent cytotoxicity against various cancer cell lines through multifaceted mechanisms of action. This guide is designed to be a practical resource, offering not only detailed experimental protocols but also the scientific rationale behind the methodological choices.

Introduction: The Rationale for Pyrazino[2,3-f]phenanthroline Copper Complexes in Oncology

The quest for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. Copper, an essential trace element in the human body, has emerged as a promising candidate for the development of new chemotherapeutics.[1] Cancer cells exhibit an altered copper metabolism, often requiring higher intracellular concentrations of this metal for processes such as angiogenesis and metastasis, making them potentially more susceptible to copper-based drugs.[2]

The therapeutic efficacy of copper ions can be significantly enhanced by chelation with organic ligands. The 1,10-phenanthroline (phen) scaffold and its derivatives have been extensively studied in this context due to their ability to form stable complexes with copper and their intrinsic biological activities, including DNA intercalation. The fusion of a pyrazine ring to the phenanthroline core to form pyrazino[2,3-f]phenanthroline (py-phen) extends the planar aromatic system, which can enhance DNA binding and offer unique electronic properties, potentially leading to novel mechanisms of anticancer action.

Recent studies have highlighted that pyrazino[2,3-f]phenanthroline copper(II) complexes exhibit significant inhibitory effects on the proliferation of various cancer cell lines.[3][4] Their mechanisms of action are diverse and can include DNA binding and cleavage, generation of reactive oxygen species (ROS), and induction of programmed cell death pathways such as apoptosis and, more recently, cuproptosis—a novel form of copper-dependent cell death.[3][5] Some complexes have also been shown to trigger immunogenic cell death, a highly sought-after characteristic in modern cancer therapy.[4]

This guide will walk you through the essential steps to synthesize and evaluate these promising anticancer compounds.

Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline Copper(II) Complexes

The synthesis of these complexes typically involves a two-step process: the synthesis of the pyrazino[2,3-f]phenanthroline ligand followed by its complexation with a copper(II) salt. Ternary complexes can also be synthesized by introducing a secondary ligand, such as an amino acid.[3]

Synthesis of the Ligand: Pyrazino[2,3-f]phenanthroline (py-phen)

The synthesis of the py-phen ligand is a multi-step process starting from the commercially available 1,10-phenanthroline. The general pathway involves oxidation to 1,10-phenanthroline-5,6-dione, followed by condensation with an appropriate diamine. For the unsubstituted pyrazino[2,3-f]phenanthroline, the condensation is with ethylenediamine.

Protocol 1: Synthesis of Pyrazino[2,3-f]phenanthroline [6]

  • Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione: This step involves the oxidation of 1,10-phenanthroline using a mixture of nitric acid and sulfuric acid in the presence of potassium bromide. This is a hazardous reaction and must be performed with appropriate personal protective equipment in a well-ventilated fume hood.

  • Step 2: Synthesis of Pyrazino[2,3-f]phenanthroline:

    • Dissolve 1,10-phenanthroline-5,6-dione in a suitable solvent such as ethanol or acetic acid.

    • Add a slight excess of ethylenediamine to the solution.

    • Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature to allow the product to precipitate.

    • Collect the solid product by filtration, wash with cold ethanol and then water to remove any unreacted starting materials and impurities.

    • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure pyrazino[2,3-f]phenanthroline.

Synthesis of Copper(II) Complexes

Binary and ternary copper(II) complexes can be synthesized from the py-phen ligand.

Protocol 2: Synthesis of a Binary Copper(II) Complex (e.g., [Cu(py-phen)2(NO3)]NO3) [3]

  • Dissolve the pyrazino[2,3-f]phenanthroline ligand in a suitable solvent, such as methanol or ethanol.

  • In a separate flask, dissolve an equimolar amount of a copper(II) salt (e.g., Cu(NO₃)₂·3H₂O) in the same solvent.

  • Slowly add the copper(II) salt solution to the ligand solution with constant stirring.

  • Reflux the resulting mixture for several hours.[7]

  • Allow the solution to cool to room temperature. The complex will precipitate out of the solution.

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry in a desiccator over CaCl₂.[8]

Protocol 3: Synthesis of a Ternary Copper(II) Complex (e.g., with an amino acid) [3]

  • Follow steps 1-3 from Protocol 2.

  • In a separate flask, dissolve the desired amino acid (e.g., glycine, tyrosine) in a minimal amount of water or a suitable buffer and adjust the pH to neutral or slightly basic to deprotonate the carboxylic acid.

  • Add the amino acid solution to the reaction mixture containing the copper and py-phen ligand.

  • Continue with steps 4-6 from Protocol 2.

Characterization of the Complexes

Thorough characterization is crucial to confirm the identity, purity, and structure of the synthesized complexes. Standard analytical techniques include:

  • Elemental Analysis (CHN): To determine the empirical formula.

  • Mass Spectrometry (ESI-MS): To confirm the molecular weight of the complex.[3]

  • Infrared (IR) Spectroscopy: To identify the coordination of the ligands to the copper center by observing shifts in the vibrational frequencies of characteristic functional groups.[3]

  • UV-Visible Spectroscopy: To study the electronic transitions and confirm complex formation.

  • Single-Crystal X-ray Diffraction: To determine the precise three-dimensional structure of the complex, if suitable crystals can be obtained.[3]

In Vitro Evaluation of Anticancer Activity

A series of in vitro assays are essential to determine the cytotoxic potential and to begin to elucidate the mechanism of action of the synthesized complexes.

Cell Culture

A panel of cancer cell lines should be used, ideally including those relevant to the intended therapeutic target (e.g., breast cancer lines like MCF-7 and MDA-MB-231, colon cancer line Caco-2, and lung cancer line A549).[3] A non-cancerous cell line (e.g., BEAS-2B) should be included to assess selectivity.[3] Cells should be maintained in the recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics at 37°C in a humidified atmosphere with 5% CO₂.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[9]

Protocol 4: MTT Assay [1][10]

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare a stock solution of the copper complex in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the culture medium. Replace the old medium with fresh medium containing the desired concentrations of the complex. Include a vehicle control (medium with the same concentration of DMSO) and a positive control (a known anticancer drug like cisplatin).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours at 37°C.[10]

  • Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., isopropanol or DMSO) to each well to dissolve the formazan crystals.[1]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Adherence (24h) seed_cells->adhere prep_compounds Prepare Compound Dilutions adhere->prep_compounds treat_cells Treat Cells with Compounds prep_compounds->treat_cells incubate Incubate (24-72h) treat_cells->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (3-4h) add_mtt->incubate_mtt solubilize Solubilize Formazan incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance calc_viability Calculate % Viability read_absorbance->calc_viability det_ic50 Determine IC50 calc_viability->det_ic50

Mechanistic Studies: Unraveling the Mode of Action

Understanding how these complexes exert their cytotoxic effects is crucial for their development as therapeutic agents. Key areas of investigation include their interaction with DNA, their ability to generate ROS, and the specific cell death pathways they induce.

DNA Interaction Studies

The extended planar structure of the py-phen ligand suggests that these copper complexes may interact with DNA, potentially through intercalation.[11]

4.1.1. DNA Binding Affinity: Spectroscopic Titrations

  • UV-Visible Absorption Titration: Monitor the changes in the absorption spectrum of the copper complex upon incremental addition of a concentrated DNA solution (e.g., calf thymus DNA). Intercalative binding is often characterized by hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) in the wavelength of maximum absorbance.[3]

  • Fluorescence Spectroscopy: An ethidium bromide (EtBr) displacement assay can be performed. EtBr fluoresces strongly when intercalated into DNA. A decrease in the fluorescence intensity of the EtBr-DNA complex upon addition of the copper complex suggests that the complex is displacing EtBr, indicating an intercalative binding mode.[3]

4.1.2. DNA Cleavage Activity: Agarose Gel Electrophoresis

These complexes can induce DNA cleavage, either through hydrolytic or oxidative pathways.[3] This can be visualized using agarose gel electrophoresis with a plasmid DNA like pBR322.

Protocol 5: DNA Cleavage Assay [12][13]

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing plasmid DNA, the copper complex at various concentrations, and a buffer (e.g., Tris-HCl).

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 1-2 hours).

  • Loading and Electrophoresis: Add loading dye to each reaction mixture and load the samples onto an agarose gel (typically 1%). Run the gel in a suitable electrophoresis buffer (e.g., TAE or TBE) at a constant voltage.[14]

  • Visualization: Stain the gel with an intercalating dye (e.g., ethidium bromide or SYBR Safe), and visualize the DNA bands under UV light.

  • Analysis: The cleavage of the supercoiled plasmid DNA (Form I) will result in the formation of nicked circular (Form II) and linear (Form III) DNA, which migrate differently in the gel. The extent of DNA cleavage can be quantified by measuring the intensity of the different DNA bands.

DNA_Cleavage_Workflow cluster_setup Reaction Setup cluster_incubation Incubation cluster_electrophoresis Electrophoresis cluster_analysis Analysis mix Prepare Reaction Mixture (Plasmid DNA + Complex + Buffer) incubate Incubate at 37°C mix->incubate add_dye Add Loading Dye incubate->add_dye load_gel Load onto Agarose Gel add_dye->load_gel run_gel Run Electrophoresis load_gel->run_gel stain_gel Stain Gel run_gel->stain_gel visualize Visualize under UV Light stain_gel->visualize quantify Quantify DNA Forms visualize->quantify

Cellular Uptake

To exert their cytotoxic effects, the complexes must be able to cross the cell membrane. The cellular uptake of the copper complexes can be quantified using inductively coupled plasma mass spectrometry (ICP-MS).

Protocol 6: Cellular Uptake Analysis by ICP-MS [15][16]

  • Cell Treatment: Seed cells in culture plates and treat them with the copper complex for various time points.

  • Cell Harvesting: After treatment, wash the cells with ice-cold PBS to remove any unbound complex. Detach the cells using a non-enzymatic cell dissociation solution.

  • Cell Counting and Lysis: Count the cells to normalize the metal content per cell. Centrifuge the cell suspension, discard the supernatant, and lyse the cell pellet with a strong acid (e.g., nitric acid).

  • ICP-MS Analysis: Dilute the lysed samples and analyze the copper content using ICP-MS. Prepare a standard curve with known concentrations of copper to quantify the amount of copper in the cell lysates.

Assessment of DNA Damage in Cells: The Comet Assay

The comet assay (single-cell gel electrophoresis) is a sensitive method for detecting DNA damage in individual cells.[17]

Protocol 7: Alkaline Comet Assay [18]

  • Cell Preparation: After treatment with the copper complex, harvest the cells and resuspend them in ice-cold PBS.

  • Embedding in Agarose: Mix the cell suspension with low-melting-point agarose and layer it onto a microscope slide pre-coated with normal melting point agarose.

  • Lysis: Immerse the slides in a cold lysis solution to remove cell membranes and cytoplasm, leaving behind the nuclear material (nucleoids).

  • DNA Unwinding: Place the slides in an alkaline electrophoresis buffer to unwind the DNA.

  • Electrophoresis: Subject the slides to electrophoresis at a low voltage. Damaged DNA fragments will migrate out of the nucleoid, forming a "comet tail."

  • Neutralization and Staining: Neutralize the slides and stain the DNA with a fluorescent dye.

  • Visualization and Analysis: Visualize the comets using a fluorescence microscope. The extent of DNA damage is quantified by measuring the length and intensity of the comet tail relative to the head.

Measurement of Reactive Oxygen Species (ROS)

Many copper complexes are known to induce oxidative stress in cancer cells through the generation of ROS.[2] This can be measured using the cell-permeable dye 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA).

Protocol 8: Intracellular ROS Detection [3][19][20]

  • Cell Treatment: Treat cells with the copper complex for the desired time.

  • Loading with DCFH-DA: Wash the cells and incubate them with a working solution of DCFH-DA (typically 10-25 µM) in serum-free medium for 30 minutes at 37°C.[21][22]

  • Measurement: After incubation, wash the cells to remove the excess dye. The fluorescence of the oxidized product, DCF, can be measured using a fluorescence microplate reader, a flow cytometer, or visualized with a fluorescence microscope. The fluorescence intensity is proportional to the amount of ROS generated.

Analysis of Cell Death Mechanisms

Determining the mode of cell death induced by the complexes is a critical step. Apoptosis is a common mechanism, but other forms of cell death, such as cuproptosis, should also be considered.

4.5.1. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4]

Protocol 9: Annexin V/PI Staining [5][23]

  • Cell Treatment and Harvesting: Treat cells with the copper complex, then harvest both the adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin-binding buffer.

  • Staining: Add FITC-conjugated Annexin V and propidium iodide to the cell suspension.[5]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Apoptosis_Pathway cluster_cellular_effects Cellular Effects cluster_cell_death Cell Death Pathways Complex Pyrazino[2,3-f]phenanthroline Copper Complex DNA_Damage DNA Damage Complex->DNA_Damage ROS ROS Generation Complex->ROS Mitochondria Mitochondrial Dysfunction Complex->Mitochondria Apoptosis Apoptosis (Caspase Activation) DNA_Damage->Apoptosis ROS->Apoptosis Mitochondria->Apoptosis Cuproptosis Cuproptosis (Fe-S Cluster Protein Destabilization) Mitochondria->Cuproptosis ICD Immunogenic Cell Death (DAMPs Release) Cuproptosis->ICD

Cuproptosis is a recently identified form of regulated cell death triggered by copper overload that leads to the aggregation of lipoylated mitochondrial enzymes.[5] Investigating this pathway would involve more advanced techniques such as:

  • Western Blotting: To analyze the expression levels of key proteins involved in cuproptosis, such as ferredoxin 1 (FDX1) and lipoylated components of the tricarboxylic acid (TCA) cycle.[5]

  • Immunofluorescence: To visualize the aggregation of lipoylated proteins within the mitochondria.

Data Presentation and Interpretation

All quantitative data should be presented clearly, for instance, in tabular format for easy comparison of IC₅₀ values across different cell lines.

Table 1: Example of Cytotoxicity Data Presentation (IC₅₀ in µM)

ComplexMCF-7 (Breast)MDA-MB-231 (Breast)Caco-2 (Colon)A549 (Lung)BEAS-2B (Normal)
Complex 15.2 ± 0.43.1 ± 0.37.8 ± 0.66.5 ± 0.5> 50
Complex 22.8 ± 0.21.5 ± 0.14.2 ± 0.33.9 ± 0.425.1 ± 2.1
Cisplatin10.5 ± 0.912.3 ± 1.115.6 ± 1.411.8 ± 1.08.7 ± 0.7

Data are presented as mean ± standard deviation from three independent experiments.

Conclusion and Future Directions

Pyrazino[2,3-f]phenanthroline copper(II) complexes represent a versatile and potent class of potential anticancer agents. The protocols outlined in this guide provide a robust framework for their synthesis, characterization, and in-depth biological evaluation. By systematically applying these methodologies, researchers can effectively screen new compounds, elucidate their mechanisms of action, and identify promising candidates for further preclinical and clinical development. Future research should focus on optimizing the ligand structure to enhance selectivity and potency, exploring novel drug delivery systems to improve bioavailability and tumor targeting, and conducting in vivo studies to validate the in vitro findings.

References

  • Yeniçeri, B., Avcı, D., Yılmaz, İ., & Büyükgüngör, O. (2020). Newly synthesized Cu(II) pyrazino[2,3-f][15][3]phenanthroline complexes as potential anticancer candidates. Applied Organometallic Chemistry, 34(5), e5593. [Link]

  • Heffeter, P., et al. (2010). Development of an experimental protocol for uptake studies of metal compounds in adherent tumor cells. Journal of Analytical Atomic Spectrometry, 25(11), 1786-1794. [Link]

  • Tshuva, E. Y., & Meker, S. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments, (81), e50767. [Link]

  • Li, D., et al. (2023). Copper(II) Complexes of Pyrazino [2,3‐F][15][3]Phenanthroline Induce Cuprotosis and Immunogenic Cell Death in Triple‐Negative Breast Cancer. Advanced Science, 10(21), 2301315. [Link]

  • Agarose gel electrophoresis patterns for the cleavage of pBR322... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • El-Metwaly, N., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Journal of the Iranian Chemical Society, 19(3), 1145-1161. [Link]

  • Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2019). JoVE. [Link]

  • Gaetke, L. M., & Chow, C. K. (2003). Copper toxicity, oxidative stress, and antioxidant nutrients. Toxicology, 189(1-2), 147-163. [Link]

  • Montagner, D., et al. (2023). Novel Biotinylated Cu(II)-Phenanthroline Complexes: 2D and 3D Cytotoxic Activity and Mechanistic Insight. Molecules, 28(10), 4112. [Link]

  • Ganot, N., et al. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. JoVE (Journal of Visualized Experiments), (81), e50767. [Link]

  • Collins, A. R. (2004). The comet assay for DNA damage and repair: principles, applications, and limitations. Molecular biotechnology, 26(3), 249-261. [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube. Retrieved from [Link]

  • Patra, A. K., et al. (2004). Photocleavage of DNA by copper(II) complexes. Journal of Chemical Sciences, 116(5), 251-260. [Link]

  • Azqueta, A., & Collins, A. R. (2013). The comet assay: a method for assessing DNA damage in cryopreserved samples. CryoLetters, 34(5), 459-469. [Link]

  • Chikira, M., & Iiyama, T. (2017). Interaction of DNA with Simple and Mixed Ligand Copper(II) Complexes of 1,10-Phenanthrolines as Studied by DNA-Fiber EPR Spectroscopy. Molecules, 22(12), 2125. [Link]

  • Design and Synthesis of Pyrazino[2,3-f][15][3]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. (2023, December 27). ChemRxiv. [Link]

  • Exploring the cellular accumulation of metal complexes. (n.d.). CORE. Retrieved January 21, 2026, from [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay | Request PDF. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • Measuring Apoptosis using Annexin V and Flow Cytometry. (n.d.). University of Rochester Medical Center. Retrieved January 21, 2026, from [Link]

  • (PDF) Comet Assay: A Strong Tool for Evaluating DNA Damage and Comprehensive Guidelines for Plant Cells. (n.d.). ResearchGate. Retrieved January 21, 2026, from [Link]

  • 13.3: Lab Technique - Agarose Gel Electrophoresis of DNA. (2025, July 1). Biology LibreTexts. [Link]

  • Al-Hazmi, G. A., et al. (2021). Synthesis and characterization of Cu(II)-pyrazole complexes for possible anticancer agents; conformational studies as well as compatible in-silico and in-vitro assays. Scientific reports, 11(1), 22998. [Link]

  • Experiment (4): Agarose Gel Electrophoresis ! (n.d.). Academia.edu. Retrieved January 21, 2026, from [Link]

  • Single Cell ICP-MS Analysis: Quantification of Metal Content at the Cellular Level. (n.d.). PE Polska. Retrieved January 21, 2026, from [Link]

  • DCFH-DA PROBE | INTRACELLULAR ROS ASSAY. (n.d.). Bioquochem. Retrieved January 21, 2026, from [Link]

  • Measuring DNA modifications with the comet assay: a compendium of protocols. (n.d.). Nature Protocols. Retrieved January 21, 2026, from [Link]

  • ROS Assay Kit Protocol. (n.d.). OxisResearch. Retrieved January 21, 2026, from [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. (2024, November 12). Boster Biological Technology. [Link]

  • Ahmed, M., et al. (2022). Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and Cu(II) complexes: antibacterial activity and in vivo toxicity. Biometals, 35(1), 173-185. [Link]

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Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN). This resource is designed for researchers, chemists, and materials scientists aiming to optimize the yield and purity of this important electron-acceptor molecule. We will address common challenges encountered during the synthesis, providing detailed troubleshooting steps and the underlying chemical principles to guide your experimental choices.

The synthesis of PPDN is a multi-step process that requires careful control of reaction conditions to achieve high yields. The most common route involves two key transformations:

  • Oxidation: Conversion of 1,10-phenanthroline to the intermediate, 1,10-phenanthroline-5,6-dione.

  • Condensation: Reaction of 1,10-phenanthroline-5,6-dione with diaminomaleonitrile (DAMN) to form the final product.

This guide is structured to help you navigate the potential pitfalls in both stages of this synthesis.

Frequently Asked Questions (FAQs)

Q1: My overall yield for PPDN is consistently low. Where should I start troubleshooting?

A1: A low overall yield can stem from issues in either the oxidation or the condensation step. The most effective approach is to troubleshoot each step sequentially. First, ensure you can reliably produce high-purity 1,10-phenanthroline-5,6-dione with a good yield. Once that step is optimized, you can focus on the final condensation reaction. A common mistake is to proceed with impure or wet intermediates, which can drastically inhibit the subsequent reaction.[1]

Q2: What is the expected appearance of the intermediate and the final product?

A2: The intermediate, 1,10-phenanthroline-5,6-dione, is typically a vibrant yellow or orange solid.[2][3] The final product, Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile, is also a solid, and its color can vary depending on purity and crystalline form, but it is often reported in the yellow-to-orange range. Significant deviation from these colors may indicate the presence of impurities.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. The oxidation step uses a highly corrosive mixture of concentrated sulfuric and nitric acids and should be handled with extreme care inside a chemical fume hood using appropriate personal protective equipment (PPE), including acid-resistant gloves and safety goggles.[4] Diaminomaleonitrile (DAMN) and other nitrile-containing compounds are toxic and should be handled with care to avoid inhalation or skin contact.[5]

Troubleshooting Guide: Step-by-Step Problem Solving

This section provides detailed solutions to specific problems you may encounter during the synthesis.

Problem Area 1: Low Yield or Failure in the Oxidation of 1,10-Phenanthroline

Q: I am getting a very low yield (<70%) for the 1,10-phenanthroline-5,6-dione intermediate. What are the likely causes?

A: This is a common issue often related to reaction conditions and workup. The oxidation is a robust reaction but is sensitive to temperature and the quality of the reagents.

Causality and Solution:

The reaction proceeds via an electrophilic nitration followed by oxidation.[2] The combination of fuming nitric acid and sulfuric acid is a powerful oxidizing medium. Potassium bromide acts as a catalyst in this system.

  • Suboptimal Temperature Control: Overheating the reaction can lead to decomposition and the formation of unwanted side products. Conversely, if the temperature is too low, the reaction may not proceed to completion.

  • Impure Starting Material: Ensure your 1,10-phenanthroline is pure. The presence of a monohydrate is common and should be accounted for in your molar calculations.[4]

  • Inefficient Workup: The product is isolated by pouring the acidic reaction mixture onto ice and neutralizing it. If neutralization is incomplete or the extraction is not performed thoroughly, a significant amount of product can be lost.

Optimized Protocol for 1,10-Phenanthroline-5,6-dione Synthesis

This protocol is adapted from established literature methods.[4]

  • In a three-necked flask equipped with a mechanical stirrer and cooled in an ice bath (0-5 °C), cautiously add 1,10-phenanthroline monohydrate to concentrated sulfuric acid.

  • Slowly add potassium bromide, followed by the dropwise addition of fuming nitric acid, ensuring the temperature remains below 10 °C.

  • After the addition is complete, allow the mixture to stir at room temperature for 20-30 minutes.

  • Carefully heat the reaction mixture to 100-130 °C and maintain this temperature for 2-6 hours. The color should change to a deep yellow.

  • After the reaction is complete, cool the mixture slightly and very slowly pour it onto a large volume of crushed ice with vigorous stirring.

  • Neutralize the resulting solution to a pH of ~7 using a saturated solution of sodium carbonate or sodium hydroxide. Perform this step slowly in an ice bath to manage the exotherm.

  • Extract the aqueous layer multiple times with chloroform or dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the yellow solid product.

ParameterRecommended ValueRationale
Temperature 0-10 °C (addition), 100-130 °C (reaction)Controls reaction rate and minimizes side product formation.
Reaction Time 2-6 hours at 100-130 °CEnsures the reaction proceeds to completion.
Workup pH ~7Maximizes the precipitation/extraction of the neutral product.
Reported Yield 80-96%[4]Provides a benchmark for success.
Problem Area 2: Low Yield in the Final Condensation Step

Q: My 1,10-phenanthroline-5,6-dione is pure, but the final condensation with diaminomaleonitrile (DAMN) gives a low yield. Why?

A: The condensation of the dione intermediate with DAMN to form the pyrazine ring is the critical step. Low yields here are typically linked to the purity of DAMN, the reaction solvent, or the catalytic conditions.

Causality and Solution:

This reaction is a classic condensation to form a pyrazine ring. The amino groups of DAMN act as nucleophiles, attacking the electrophilic carbonyl carbons of the dione. This is often catalyzed by a small amount of acid.

  • Purity and Stability of DAMN: Diaminomaleonitrile can degrade or polymerize upon storage, especially if exposed to moisture or light. Using old or impure DAMN is a primary cause of low yields. It is recommended to use freshly sourced or purified DAMN.

  • Reaction Solvent: The choice of solvent is critical. It must be able to dissolve the reactants but should not interfere with the reaction. Ethanol is commonly used, often with a catalytic amount of acetic acid.[6] The solvent should be dry, as water can hinder the condensation.

  • Catalyst: A catalytic amount of a weak acid like acetic acid is often employed to activate the carbonyl groups of the dione, making them more susceptible to nucleophilic attack by the amino groups of DAMN. The absence of a catalyst can lead to a sluggish or incomplete reaction.

  • Atmospheric Conditions: While not always strictly required, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent the oxidation of DAMN and other sensitive species, thereby improving the yield.[1]

Recommended Protocol for PPDN Synthesis
  • To a solution of 1,10-phenanthroline-5,6-dione in absolute ethanol, add an equimolar amount of diaminomaleonitrile (DAMN).

  • Add a catalytic amount of glacial acetic acid (e.g., 2-3 drops).

  • Reflux the reaction mixture for several hours (typically 4-18 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

  • Collect the solid product by filtration.

  • Wash the collected solid with cold ethanol and then water to remove unreacted starting materials and catalyst.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture or acetonitrile) to obtain pure Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile.[7]

ParameterRecommended ValueRationale
Solvent Absolute EthanolGood solubility for reactants and facilitates product precipitation upon cooling.
Catalyst Glacial Acetic Acid (catalytic)Activates carbonyls for nucleophilic attack.
Temperature Reflux (~80 °C)Provides sufficient energy to overcome the activation barrier.
Atmosphere Inert (Nitrogen/Argon)Protects sensitive reagents from oxidative degradation.
Reported Yield 55-65%[6]Provides a benchmark for success (yields for derivatives are reported in this range).

Visual Workflow and Troubleshooting Diagrams

Overall Synthetic Pathway

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Condensation A 1,10-Phenanthroline B 1,10-Phenanthroline-5,6-dione A->B D Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile B->D C Diaminomaleonitrile (DAMN)

Caption: Synthetic route to Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile.

Troubleshooting Flowchart for Low Yield

G Start Low Yield Observed CheckStep Which step has low yield? Start->CheckStep Oxidation Step 1: Oxidation CheckStep->Oxidation Oxidation Condensation Step 2: Condensation CheckStep->Condensation Condensation CheckOxidationTemp Verify Temperature (Addition & Reflux) Oxidation->CheckOxidationTemp CheckPurity Assess Purity of Intermediates (Dione, DAMN) Condensation->CheckPurity CheckOxidationWorkup Review Workup (Neutralization & Extraction) CheckOxidationTemp->CheckOxidationWorkup OK OptimizeOxidation Adjust Temp/Time CheckOxidationTemp->OptimizeOxidation Incorrect CheckOxidationWorkup->OptimizeOxidation OK ImproveWorkup Ensure pH=7 & Thorough Extraction CheckOxidationWorkup->ImproveWorkup Losses Detected CheckConditions Verify Reaction Conditions (Solvent, Catalyst, Atmosphere) CheckPurity->CheckConditions Purity OK PurifyReagents Purify/Replace Reagents (Especially DAMN) CheckPurity->PurifyReagents Impure OptimizeConditions Use Dry Solvent, Add Catalyst, Use Inert Gas CheckConditions->OptimizeConditions Suboptimal

Caption: A decision tree for troubleshooting low reaction yields.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline. BenchChem Technical Guides.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Guides.
  • Patil, S. J., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][7][8]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv.

  • BenchChem. (2025). Troubleshooting Low Yields in Malononitrile-Based Syntheses: A Technical Guide. BenchChem Technical Guides.
  • ChemicalBook. (n.d.). 1 10-PHENANTHROLINE-5 6-DIONE 97 synthesis. ChemicalBook.
  • Wikipedia. (n.d.). 1,10-Phenanthroline-5,6-dione. Wikipedia.
  • ChemBK. (2024). [7][8]Phenanthroline-5,6-Dione. ChemBK.

Sources

Technical Support Center: Purification of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile. This guide is designed for researchers, medicinal chemists, and materials scientists who are working with this important heterocyclic compound. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate the challenges of obtaining this molecule in high purity.

I. Understanding the Purification Challenges

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile is a planar, aromatic molecule with multiple nitrogen atoms, which gives it unique electronic properties but also presents specific purification challenges. Its low solubility in many common organic solvents and potential for strong adsorption to stationary phases can complicate standard purification procedures.

The typical synthesis involves the condensation of 1,10-phenanthroline-5,6-diamine with diaminomaleonitrile. Potential impurities can include unreacted starting materials, partially reacted intermediates, and polymeric byproducts.

II. Troubleshooting Guide

This section addresses common issues encountered during the purification of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile.

Scenario 1: Low Recovery After Recrystallization

Question: I am experiencing significant product loss during recrystallization. What are the likely causes and how can I improve my yield?

Answer:

Low recovery during recrystallization is a common issue and can stem from several factors:

  • Inappropriate Solvent Choice: The ideal recrystallization solvent (or solvent system) should dissolve the compound well at elevated temperatures but poorly at room temperature or below. Given the aromatic and polar nature of the target molecule, highly polar or halogenated solvents are often a good starting point.

  • Excessive Solvent Volume: Using too much solvent will keep the product in solution even at low temperatures. Aim for a saturated or near-saturated solution at the solvent's boiling point.

  • Premature Crystallization: If the solution cools too quickly, impurities can be trapped within the crystal lattice. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize recovery of pure crystals.

  • Incomplete Precipitation: The compound may be more soluble than anticipated. If you suspect this is the case, you can try adding an anti-solvent (a solvent in which your compound is insoluble) dropwise to the cooled solution to induce further precipitation.

Recommended Actions:

  • Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A table of suggested starting solvents is provided below.

  • Optimize Solvent Volume: Start with a minimal amount of hot solvent and add more in small portions until the compound just dissolves.

  • Controlled Cooling: Insulate the flask during cooling to slow down the process.

  • Consider an Anti-Solvent: If using a solvent system, ensure the anti-solvent is miscible with your primary solvent.

Solvent/Solvent SystemRationale
Dimethylformamide (DMF) / WaterHigh boiling point of DMF allows for good dissolution of many polar compounds. Water acts as an anti-solvent.
Dimethyl sulfoxide (DMSO) / MethanolDMSO is a strong solvent for many heterocyclic compounds. Methanol can be used as an anti-solvent.
Acetonitrile / WaterA common system for moderately polar compounds.
Ethanol / WaterOften effective for compounds with moderate polarity.[1]

Scenario 2: Ineffective Purification by Column Chromatography

Question: My compound is not separating well on a silica gel column. It either streaks badly or I get co-elution of impurities. What can I do?

Answer:

Poor separation on a silica gel column can be due to several factors related to the compound's properties and the chosen chromatographic conditions.

  • Strong Adsorption to Silica: The multiple nitrogen atoms in Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile can lead to strong interactions with the acidic silanol groups on the silica surface, causing streaking and poor elution.

  • Inappropriate Eluent System: The polarity of the eluent may not be optimized to provide good separation between your product and impurities.

  • Column Overloading: Using too much crude material for the column size will lead to broad bands and poor separation.

Recommended Actions:

  • Deactivate the Silica Gel: You can reduce strong adsorption by pre-treating the silica gel with a small amount of a polar modifier, such as triethylamine (typically 0.1-1% v/v), in your eluent system. This will cap the most acidic silanol groups.

  • Systematic Eluent Optimization with TLC: Use Thin Layer Chromatography (TLC) to test various solvent systems before running the column. Aim for an Rf value of 0.2-0.4 for your target compound. A good starting point for derivatives of this class of compounds is a mixture of a non-polar and a polar solvent, such as dichloromethane/methanol or dichloromethane/hexane.[2][3]

  • Consider a Different Stationary Phase: If silica gel proves problematic, consider using a less acidic stationary phase like alumina (neutral or basic) or a C18-functionalized silica (reverse-phase chromatography).

  • Proper Column Loading: As a rule of thumb, use a mass ratio of crude material to silica gel of 1:30 to 1:100.

Workflow for Column Chromatography Optimization:

G cluster_0 TLC Analysis cluster_1 Column Chromatography cluster_2 Purity Verification TLC Run TLC with various solvent systems (e.g., DCM/MeOH, Hexane/EtOAc) Check_Rf Check Rf of the product. Is it between 0.2 and 0.4? TLC->Check_Rf Check_Rf->TLC No, adjust solvent polarity Prepare_Column Prepare silica gel column with the optimized eluent system. Check_Rf->Prepare_Column Yes Load_Sample Load crude sample. Prepare_Column->Load_Sample Elute Elute with the chosen solvent system. Collect fractions. Load_Sample->Elute Analyze_Fractions Analyze fractions by TLC. Elute->Analyze_Fractions Combine_Pure Combine pure fractions and remove solvent. Analyze_Fractions->Combine_Pure Purity_Check Verify purity of the final product (NMR, HPLC, MS). Combine_Pure->Purity_Check

Caption: Workflow for optimizing column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What are the best analytical techniques to assess the purity of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile?

A1: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for detecting small amounts of impurities. A reverse-phase C18 column with a gradient of acetonitrile and water is a good starting point.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for confirming the structure of the compound and identifying any proton- or carbon-containing impurities. The aromatic region of the ¹H NMR spectrum should be carefully examined for unexpected signals.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will confirm the molecular weight of your compound, which can help to rule out the presence of impurities with different molecular formulas.

Q2: My purified product has a persistent color. Is this normal?

A2: Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile is an extended aromatic system and is expected to be a colored solid (likely yellow or orange). However, a very dark or inconsistent color could indicate the presence of polymeric or oxidized impurities. If your analytical data (NMR, HPLC) shows high purity, the color is likely inherent to the molecule.

Q3: What are the expected ¹H NMR chemical shifts for Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile?

A3: The exact chemical shifts will depend on the solvent used. However, you can expect the protons on the phenanthroline core to appear in the aromatic region, typically between 7.5 and 9.5 ppm. The symmetry of the molecule will influence the number and multiplicity of the signals. For a definitive assignment, 2D NMR techniques like COSY and HMBC may be necessary.

Q4: Can I use sublimation as a purification method?

A4: Sublimation can be an excellent purification technique for compounds that are thermally stable and have a sufficiently high vapor pressure. Given the high melting point of related phenanthroline derivatives, Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile may be a good candidate for sublimation under high vacuum. This method is particularly effective at removing non-volatile impurities. It is advisable to first perform a thermogravimetric analysis (TGA) to determine the sublimation temperature and to ensure the compound does not decompose.

IV. Purity Verification Workflow

G Start Purified Product NMR ¹H and ¹³C NMR Spectroscopy Start->NMR HPLC High-Performance Liquid Chromatography Start->HPLC MS High-Resolution Mass Spectrometry Start->MS Final_Purity High Purity Confirmed NMR->Final_Purity HPLC->Final_Purity MS->Final_Purity

Caption: Recommended workflow for purity verification.

V. References

  • Supporting Information Pyrazino-[2,3-f][1][4]phenanthroline as a new anchoring group of organic dyes for. Available from: [Link]

  • Chaskar, A. et al. Pyrazino[2,3-f][1][4]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characteristics for High- Efficiency Organic Light-Emitting Diodes. The Royal Society of Chemistry. Available from: [Link]

Sources

Technical Support Center: Navigating the Challenges in Scaling Up the Synthesis of Pyrazino[2,3-f]phenanthroline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyrazino[2,3-f]phenanthroline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals who are looking to scale up their synthesis from the lab bench to larger-scale production. Pyrazino[2,3-f]phenanthroline is a crucial ligand in coordination chemistry, with applications ranging from organic light-emitting diodes (OLEDs) to biochemical research and catalysis.[1][2] However, its multi-step synthesis presents several challenges that can hinder efficient scale-up.

This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during synthesis. Our goal is to provide you with the expertise and practical insights needed to overcome these hurdles, ensuring a reproducible and scalable synthetic process.

I. The Synthetic Pathway: A Visual Overview

The synthesis of pyrazino[2,3-f]phenanthroline is typically a three-step process starting from 1,10-phenanthroline.[1] Understanding this pathway is the first step in troubleshooting potential issues.

G cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Step 3: Condensation A 1,10-Phenanthroline B 1,10-Phenanthroline-5,6-dione A->B HNO₃, H₂SO₄, KBr C 5,6-Diamino-1,10-phenanthroline B->C Reducing Agent (e.g., Na₂S₂O₄) D Pyrazino[2,3-f]phenanthroline C->D 1,2-Dicarbonyl (e.g., Glyoxal)

Caption: The three-step synthetic pathway for pyrazino[2,3-f]phenanthroline.

II. Troubleshooting Guide: From Oxidation to Final Product

Encountering unexpected results is a common part of chemical synthesis. This guide provides a structured approach to identifying and resolving common issues in the synthesis of pyrazino[2,3-f]phenanthroline.

Step 1: Oxidation of 1,10-Phenanthroline to 1,10-Phenanthroline-5,6-dione

This initial oxidation is often the most challenging step, with several potential pitfalls that can significantly impact the overall yield and purity.

Problem Potential Causes Solutions & Scientific Rationale
Low Yield of 1,10-Phenanthroline-5,6-dione - Harsh Reaction Conditions: The use of fuming nitric acid and sulfuric acid at high temperatures can lead to degradation of the starting material and product.[3] - Side Product Formation: The primary side product is often 5-nitro-1,10-phenanthroline.[3][4] - Incomplete Reaction: Insufficient reaction time or temperature can lead to unreacted starting material.- Temperature Control: Carefully control the reaction temperature. While some procedures call for high temperatures (up to 130-140°C), this can be detrimental on a larger scale.[3][5] Consider a stepwise temperature increase to control the exothermic nature of the nitration. - Optimized Reagent Stoichiometry: The ratio of nitric acid, sulfuric acid, and potassium bromide is critical. Potassium bromide acts as a catalyst, and its concentration should be optimized for your specific scale.[1][5] - Monitoring Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material and the formation of the product. This will help determine the optimal reaction time.
Significant Formation of 5-Nitro-1,10-phenanthroline - Reaction Temperature Too High: Higher temperatures favor the formation of the nitro side product.[3] - Incorrect Acid Mixture: An improper ratio of nitric to sulfuric acid can promote nitration over oxidation.- Lower Reaction Temperature: Maintain a lower reaction temperature, especially during the initial addition of nitric acid.[3] - Controlled Addition of Nitric Acid: Add the nitric acid dropwise to the cooled sulfuric acid solution of 1,10-phenanthroline to better control the initial exotherm and minimize side reactions.
Difficulty in Scaling Up the Reaction - Decreased Yield at Larger Scale: A known issue is a dramatic drop in yield when scaling up from gram to multi-gram quantities.[3] - Heat Transfer Issues: Poor heat dissipation in larger reactors can lead to localized overheating and increased side product formation. - Mixing Inefficiency: Inadequate mixing can result in localized high concentrations of reagents, leading to side reactions.- Gradual Scale-Up: Increase the reaction scale in manageable increments (e.g., 2x, 5x) to identify and address issues as they arise. - Reactor Design: Utilize a reactor with efficient heat transfer capabilities (e.g., a jacketed reactor with a good overhead stirrer). - Mechanical Stirring: Ensure vigorous and efficient stirring to maintain a homogeneous reaction mixture.
Environmental and Safety Concerns - Use of Fuming Nitric and Concentrated Sulfuric Acids: These reagents are highly corrosive and produce toxic fumes.[3]- Proper Personal Protective Equipment (PPE): Always work in a well-ventilated fume hood and wear appropriate PPE, including acid-resistant gloves, a lab coat, and safety goggles. - Neutralization Protocol: Have a clear and tested protocol for neutralizing the acidic reaction mixture with a base like sodium carbonate.[1] This should be done carefully and with cooling to manage the exothermic neutralization reaction.
Step 2: Reduction of 1,10-Phenanthroline-5,6-dione to 5,6-Diamino-1,10-phenanthroline

This reduction step is generally more straightforward than the initial oxidation, but care must be taken to ensure complete conversion and to handle the product, which can be sensitive to air.

Problem Potential Causes Solutions & Scientific Rationale
Incomplete Reduction - Insufficient Reducing Agent: The amount of sodium dithionite (Na₂S₂O₄) or other reducing agent may not be sufficient for complete conversion.[1] - Degradation of Reducing Agent: Sodium dithionite can degrade, especially if old or improperly stored.- Use of Fresh Reducing Agent: Ensure the sodium dithionite is fresh. - Stepwise Addition: Add the reducing agent in portions and monitor the reaction by TLC until the starting dione is fully consumed.[1] - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent air oxidation of the diamine product.
Product Instability - Air Oxidation: The resulting 5,6-diamino-1,10-phenanthroline can be susceptible to oxidation by atmospheric oxygen, leading to colored impurities.- Minimize Air Exposure: Once the reaction is complete, work up the product quickly. If possible, filter and wash the product under a blanket of inert gas. - Storage: Store the dried product under an inert atmosphere and protected from light.
Purification Challenges - Product is a Fine Powder: The precipitated product can be very fine, making it difficult to filter.- Choice of Filter Medium: Use a filter paper with an appropriate pore size to ensure efficient collection of the solid. - Centrifugation: For very fine precipitates, centrifugation followed by decantation of the supernatant can be an effective alternative to filtration.
Step 3: Condensation of 5,6-Diamino-1,10-phenanthroline with a 1,2-Dicarbonyl Compound

The final condensation step forms the pyrazine ring. The choice of the 1,2-dicarbonyl compound will determine the substituents on the pyrazine ring.

Problem Potential Causes Solutions & Scientific Rationale
Low Yield of Final Product - Incomplete Condensation: The reaction may not have gone to completion. - Side Reactions: The diamine or the dicarbonyl compound may undergo side reactions under the reaction conditions.- Catalyst: A catalytic amount of a weak acid, such as acetic acid, can facilitate the condensation.[6] - Reaction Time and Temperature: The reaction is often carried out at reflux.[1] Monitor the reaction by TLC to determine the optimal reaction time. - Purity of Starting Materials: Ensure that the 5,6-diamino-1,10-phenanthroline is pure and free of oxidation products.
Difficulty in Product Purification - Removal of Unreacted Starting Materials: If the reaction is incomplete, separating the product from the starting diamine can be challenging. - Formation of Polymeric Byproducts: Under certain conditions, polymerization can occur.- Recrystallization: This is a common and effective method for purifying the final product.[1] The choice of solvent is crucial and may require some experimentation. Common solvents include ethanol or ethanol/water mixtures.[1] - Column Chromatography: For derivatives that are difficult to recrystallize, column chromatography can be an effective purification method.[7]
Troubleshooting Workflow

When encountering an issue, a logical approach can help to quickly identify and resolve the problem.

G A Problem Identified (e.g., Low Yield) B Analyze Reaction Step A->B C Step 1: Oxidation B->C D Step 2: Reduction B->D E Step 3: Condensation B->E F Check Reagent Purity & Stoichiometry C->F D->F E->F G Verify Reaction Conditions (Temp, Time) F->G H Monitor with TLC G->H I Optimize Purification H->I J Problem Resolved I->J

Caption: A logical workflow for troubleshooting common issues in the synthesis.

III. Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions to take during this synthesis?

A1: The most significant hazards are associated with the oxidation step due to the use of concentrated and fuming acids.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a face shield, acid-resistant gloves, and a lab coat. Be prepared for an exothermic reaction, especially during the addition of reagents and the subsequent neutralization. Consult the Safety Data Sheet (SDS) for each chemical before use.

Q2: How can I confirm the identity and purity of my intermediates and final product?

A2: A combination of spectroscopic and analytical techniques is essential.[1]

  • NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]

  • FT-IR Spectroscopy: Helps to identify key functional groups.

  • UV-Vis Spectroscopy: Useful for characterizing the electronic properties of the conjugated system.[1]

  • Melting Point: A sharp melting point is a good indicator of purity.

Q3: Are there alternative, "greener" methods for the oxidation of 1,10-phenanthroline?

A3: Research into more environmentally friendly oxidation methods is ongoing. One patent describes a method using a halogen acid or halogen salt as the oxidant in an acid solution at milder temperatures (0-50°C), claiming it is more suitable for industrialized production with less environmental pollution.[3]

Q4: My final pyrazino[2,3-f]phenanthroline product is colored. Is this normal?

A4: The final product is typically a solid, and its color can range from yellow to brown depending on its purity and the specific derivative synthesized.[8] If you observe an unexpectedly dark color, it may indicate the presence of impurities, possibly from oxidation of the diamine intermediate or from side reactions during the condensation. In such cases, further purification by recrystallization or column chromatography is recommended.

Q5: Can I use a different 1,2-dicarbonyl compound in the final condensation step?

A5: Absolutely. The use of different 1,2-dicarbonyl compounds is a common strategy to synthesize a wide variety of substituted pyrazino[2,3-f]phenanthroline derivatives with tailored electronic and photophysical properties.[6][9] The choice of dicarbonyl will depend on the desired final structure.

IV. Detailed Experimental Protocols

The following are generalized protocols adapted from literature methods.[1] It is crucial to consult the original literature and perform a thorough safety assessment before conducting any experiment.

Protocol 1: Synthesis of 1,10-Phenanthroline-5,6-dione
  • In a three-necked flask equipped with a mechanical stirrer and cooled in an ice bath, cautiously add 1,10-phenanthroline monohydrate to concentrated sulfuric acid.

  • Slowly add potassium bromide to the cooled mixture.

  • Dropwise, add fuming nitric acid, ensuring the temperature remains low.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.

  • Carefully heat the reaction mixture to reflux and maintain for the optimized time.

  • After cooling, pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution with sodium carbonate until a precipitate forms.

  • Extract the product with a suitable organic solvent (e.g., chloroform).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

  • Recrystallize the crude product from ethanol to obtain pure 1,10-phenanthroline-5,6-dione.

Protocol 2: Synthesis of 5,6-Diamino-1,10-phenanthroline
  • Suspend 1,10-phenanthroline-5,6-dione in a mixture of ethanol and water.

  • Heat the suspension to reflux.

  • Gradually add a solution of sodium dithionite in water to the refluxing suspension.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the product with water and then a small amount of cold ethanol.

  • Dry the product under vacuum to yield 5,6-diamino-1,10-phenanthroline.

Protocol 3: Synthesis of Pyrazino[2,3-f]phenanthroline
  • Dissolve 5,6-diamino-1,10-phenanthroline in ethanol with a catalytic amount of acetic acid.

  • Slowly add an aqueous solution of glyoxal (or another 1,2-dicarbonyl) to the reaction mixture.

  • Reflux the mixture for several hours until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated solid by filtration.

  • Wash the product with water and ethanol.

  • Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure pyrazino[2,3-f]phenanthroline.

V. References

  • Dickeson, J. E., & Summers, L. A. (1970). Derivatives of 1,10-Phenanthroline-5,6-quinone. Australian Journal of Chemistry, 23(5), 1023.

  • Mills, D. P., et al. (2010). The semiquinone radical anion of 1,10-phenanthroline-5,6-dione: synthesis and rare earth coordination chemistry. Chemical Communications, 46(34), 6341-6343.

  • CN101775015B - Synthesis method of phenanthroline-5,6-diketone. (n.d.). Google Patents. Retrieved from

  • Grachova, E. V., et al. (2021). Functionalized o-Quinones: Concepts, Achievements and Prospects. European Journal of Inorganic Chemistry, 2021(28), 2768-2784.

  • Kumar, A., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][4][10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv.

  • ResearchGate. (2023). Design and Synthesis of Pyrazino[2,3-f][4][10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Retrieved from [Link]

  • Najóczki, F., et al. (2020). Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. Molecules, 25(21), 5033.

  • Sun, Y., et al. (2019). Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. TopSCHOLAR.

  • Supporting Information Pyrazino-[2,3-f][4][10]phenanthroline as a new anchoring group of organic dyes for. (n.d.). Retrieved from [Link]

  • CN109880021A - One-step synthesis method of symmetrical 1,10- phenanthroline derivative. (n.d.). Google Patents. Retrieved from

  • ResearchGate. (2025). Design and Synthesis of Novel 1,10-Phenanthroline Derivatives. Retrieved from [Link]

  • Cambridge Open Engage. (2023). Design and Synthesis of Pyrazino[2,3-f][4][10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Retrieved from [Link]

  • Zenodo. (1987). Synthesis of some 1,10-Phenanthroline Derivatives. Retrieved from [Link]

  • ResearchGate. (2022). Pyrazino[2,3‐ f ][4][10]phenanthroline Derivatives for Oxygen‐Tolerant Dual Photoredox/Copper Catalyzed Atom Transfer Radical Polymerization with Ultra‐low Catalyst Dosage. Retrieved from [Link]

  • ResearchGate. (2020). Optimization of the condensation conditions. Retrieved from [Link]

  • Chongqing Chemdad Co., Ltd. (n.d.). Pyrazino[2,3-f][4][10]phenanthroline. Retrieved from [Link]

Sources

Technical Support Center: Synthesis of 1,10-Phenanthroline-5,6-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,10-phenanthroline-5,6-dione. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthetic procedure. Here, we provide in-depth, field-proven insights in a question-and-answer format to troubleshoot experimental issues and answer frequently asked questions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of 1,10-phenanthroline-5,6-dione.

Question 1: My yield of 1,10-phenanthroline-5,6-dione is significantly lower than expected, especially after scaling up the reaction. What are the likely causes and how can I improve it?

Answer:

Low yields in this synthesis are a common issue, often exacerbated during scale-up. The primary culprits are inadequate temperature control and the formation of side products.

Probable Causes:

  • Over-nitration: The most significant side reaction is the formation of 5-nitro-1,10-phenanthroline.[1] This becomes more prevalent at higher reaction temperatures.

  • Decomposition: Elevated temperatures can lead to the decomposition of the desired product and the formation of colored impurities.

  • Incomplete Reaction: Insufficient reaction time or temperatures that are too low can result in unreacted starting material.

  • Loss during Workup: The product can be lost during extraction or recrystallization if the pH is not carefully controlled or if an inappropriate solvent is used.

Solutions:

  • Strict Temperature Control: Maintain the reaction temperature between 20-30°C for optimal results.[1] If the temperature is too high, reddish-brown bromine gas may be evolved, indicating consumption of the oxidant and a decrease in product quality.[1]

  • Controlled Reagent Addition: Add the nitric acid and sulfuric acid mixture slowly to the reaction flask containing 1,10-phenanthroline and potassium bromide, ensuring the temperature does not exceed the recommended range.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting material and the formation of the product. This will help you determine the optimal reaction time.

  • Careful Workup: When pouring the reaction mixture into ice water, do so slowly to avoid a rapid increase in temperature. Neutralize the solution carefully with sodium carbonate to a pH of 7 to ensure the product is in its free base form for efficient extraction with dichloromethane or chloroform.[1][2]

Question 2: My final product is a brownish or reddish color instead of the expected yellow solid. What causes this discoloration and how can I purify it?

Answer:

The discoloration of your final product is likely due to the presence of side products and impurities formed during the reaction.

Probable Causes:

  • Formation of 5-nitro-1,10-phenanthroline: This is a common byproduct that can impart a brownish hue to the final product.[1]

  • Poly-nitrated Species: Although less common, the formation of dinitro-phenanthroline derivatives is possible under harsh conditions.

  • Decomposition Products: High reaction temperatures can lead to the formation of complex, colored impurities.

  • Residual Bromine: If the reaction temperature is too high, reddish-brown bromine can be generated, which may contaminate the product.[1]

Solutions:

  • Recrystallization: The most effective method for purifying 1,10-phenanthroline-5,6-dione is recrystallization from anhydrous ethanol or methanol.[1][2][3] This will typically yield yellow, needle-like crystals.[3]

  • Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) can be used to separate the desired product from more polar impurities.

  • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can help to remove colored impurities. However, be aware that this may also lead to some loss of the desired product.

Question 3: I am having difficulty with the workup. The product seems to be partially soluble in the aqueous layer, leading to low extraction efficiency. What can I do?

Answer:

Incomplete neutralization or the formation of salts of the product can lead to issues during the extraction phase.

Probable Causes:

  • Incomplete Neutralization: If the pH of the aqueous solution is not raised to at least 7, the nitrogen atoms on the phenanthroline ring can be protonated, forming a salt that is more soluble in water than in organic solvents.

  • Excessive Use of Acid: Using a large excess of sulfuric and nitric acids can make neutralization more challenging and may require a significant amount of base.

Solutions:

  • Precise pH Control: Carefully monitor the pH during the addition of the sodium carbonate solution. Use pH paper or a pH meter to ensure the solution is neutral (pH 7) before extraction.

  • Salting Out: Before extraction, you can add a saturated solution of sodium chloride (brine) to the aqueous layer. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and driving it into the organic layer.

  • Multiple Extractions: Perform multiple extractions (at least 3-4 times) with smaller volumes of dichloromethane or chloroform to ensure complete removal of the product from the aqueous layer.

Frequently Asked Questions (FAQs)

Q1: What is the role of potassium bromide in the synthesis of 1,10-phenanthroline-5,6-dione?

A1: Potassium bromide acts as a catalyst in the oxidation of 1,10-phenanthroline. In the strongly acidic environment of concentrated sulfuric and nitric acids, bromide ions (Br⁻) are oxidized to bromine (Br₂). Bromine then acts as the effective oxidizing agent for the phenanthroline ring. The use of KBr allows the reaction to proceed under milder conditions than with nitric and sulfuric acid alone, leading to higher yields and fewer side products.

Q2: What is the detailed mechanism for the formation of 1,10-phenanthroline-5,6-dione?

A2: The synthesis of 1,10-phenanthroline-5,6-dione from 1,10-phenanthroline is an oxidation reaction. While the detailed step-by-step mechanism is complex and can vary with the specific reagents used, the overall transformation involves the oxidation of the electron-rich 5 and 6 positions of the phenanthroline ring to form the corresponding dione. The reaction proceeds via an intermediate, 5-nitro-1,10-phenanthroline, which is then further oxidized.

Caption: Reaction pathway for the synthesis of 1,10-phenanthroline-5,6-dione.

Q3: How can I confirm the identity and purity of my 1,10-phenanthroline-5,6-dione product?

A3: A combination of spectroscopic techniques and physical property measurements should be used to confirm the identity and assess the purity of your product.

Technique Expected Result for 1,10-Phenanthroline-5,6-dione
¹H NMR The spectrum will show characteristic signals for the aromatic protons of the phenanthroline ring system. The chemical shifts will be downfield due to the electron-withdrawing effect of the dione functionality.
¹³C NMR The spectrum will show signals for the carbonyl carbons in the range of 170-180 ppm, in addition to the signals for the aromatic carbons.
FT-IR A strong absorption band corresponding to the C=O stretching vibration of the ketone groups will be observed in the region of 1680-1700 cm⁻¹.
Mass Spectrometry The mass spectrum will show a molecular ion peak corresponding to the molecular weight of 1,10-phenanthroline-5,6-dione (C₁₂H₆N₂O₂, MW: 210.19 g/mol ).[4]
Melting Point The purified product should have a sharp melting point around 260 °C.[4]

Q4: Can you provide a detailed experimental protocol for this synthesis?

A4: The following protocol is a modified and optimized procedure based on literature reports.[2][3][5]

Experimental_Workflow start Start reagent_prep Reagent Preparation: 1. Add H₂SO₄ to a three-necked flask at 0°C. 2. Slowly add 1,10-phenanthroline. 3. Add KBr and HNO₃ sequentially at 5°C. start->reagent_prep reaction Reaction: 1. Stir at room temperature for 20 mins. 2. Heat to 130°C and hold for 2 hours. reagent_prep->reaction workup Workup: 1. Pour hot solution into ice water. 2. Neutralize to pH 7 with Na₂CO₃. reaction->workup extraction Extraction: Extract with CHCl₃ or CH₂Cl₂ (3x). workup->extraction drying Drying: Combine organic phases and dry with anhydrous Na₂SO₄. extraction->drying concentration Concentration: Concentrate the organic phase under reduced pressure. drying->concentration purification Purification: Recrystallize the crude product from anhydrous ethanol. concentration->purification end End Product: Yellow, needle-like crystals purification->end

Caption: Step-by-step experimental workflow for the synthesis of 1,10-phenanthroline-5,6-dione.

Experimental Protocol:

Materials:

  • 1,10-phenanthroline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Potassium Bromide (KBr)

  • Sodium Carbonate (Na₂CO₃)

  • Dichloromethane (CH₂Cl₂) or Chloroform (CHCl₃)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Anhydrous Ethanol

  • Ice

Procedure:

  • In a 250 mL three-necked flask equipped with a magnetic stirrer and a thermometer, carefully add 35 mL of concentrated sulfuric acid. Cool the flask in an ice bath to 0°C.

  • Slowly add 2.5 g (13.9 mmol) of 1,10-phenanthroline to the stirred sulfuric acid. Ensure the temperature remains low during the addition.

  • Once the 1,10-phenanthroline has dissolved, add 5 g (42 mmol) of potassium bromide, followed by the slow, dropwise addition of 17.5 mL of concentrated nitric acid. Maintain the temperature at or below 5°C during these additions.

  • After the additions are complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 20 minutes.

  • Carefully heat the reaction mixture to 130°C and maintain this temperature for 2 hours. The solution should turn a hot yellow color.

  • Prepare a beaker with 150 g of crushed ice. Slowly and carefully pour the hot reaction mixture onto the ice with vigorous stirring.

  • Neutralize the resulting solution to a pH of 7 by the slow addition of a saturated solution of sodium carbonate. Be cautious as this will generate CO₂ gas.

  • Transfer the neutralized solution to a separatory funnel and extract the product with dichloromethane or chloroform (3 x 50 mL).

  • Combine the organic extracts and dry them over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization from anhydrous ethanol to yield pure 1,10-phenanthroline-5,6-dione as yellow crystals.

References

  • The rapid synthesis of 1,10-phenanthroline-5,6-diimine (Phendiimine) and its fascinating photo-stimulated behavior. (2024). National Institutes of Health. Available at: [Link]

  • Purification of 1, 10-phenanthrolines. (1968). Google Patents. US3389143A.
  • Synthesis method of phenanthroline-5,6-diketone. (2012). Google Patents. CN101775015B.
  • A New and Convenient Synthesis of Phendiones Oxidated by KBrO3/H2SO4 at Room Temperature. (2011). ResearchGate. Available at: [Link]

  • Kinetics and mechanism of oxidation of tris-(1,10-phenanthroline)iron(II) by chlorine and bromine and of the reduction of tris-(1,10-phenanthroline)iron(III) by iodide ions. (1984). ResearchGate. Available at: [Link]

  • Electronic Supplementary Information. (2017). The Royal Society of Chemistry. Available at: [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2019). MDPI. Available at: [Link]

  • Synthetic Pathways for Potential Platinum 1,10-Phenanthroline Compounds. (2017). Western Kentucky University. Available at: [Link]

  • Oxidation of 2,9-Diphenyl-1,10-phenanthroline to Generate the 5,6-Dione and Its Subsequent Alkylation Product. (2013). ResearchGate. Available at: [Link]

  • Solvent effect on the reactivity of 1,10-phenanthroline-5,6-dione towards diazomethane. (2008). ResearchGate. Available at: [Link]

  • Synthesis and Characterization of 1,10-Phenanthroline-mono-N-oxides. (2019). National Institutes of Health. Available at: [Link]

  • Synthesis of 1,10-phenanthroline-5,6-dione. (2020). ResearchGate. Available at: [Link]

  • Synthesis, characterization, biomolecular interaction, potent aqueous singlet oxygen generation and NADH photo-oxidation of phenanthroline-based cyclometalated Ir(III) complexes. (2019). RSC Publishing. Available at: [Link]

  • The improved synthesis of 5-nitro-1, 10-phenanthroline. (1947). SciSpace. Available at: [Link]

  • Aerobic Oxidation of 1,10-Phenanthroline to Phen-dione Catalyzed by Copper(II) Complexes. (2014). The Royal Society of Chemistry. Available at: [Link]

  • 1,10-Phenanthroline-5,6-dione. PubChem. Available at: [Link]

  • Improved Synthesis and Conformational Analysis of anA,D-1,10-Phenanthroline-Bridged Calix[6]arene. (2005). ResearchGate. Available at: [Link]

  • 1,10-Phenanthroline-5,6-dione ethanol monosolvate. (2014). National Institutes of Health. Available at: [Link]

  • 1,10-Phenanthroline-5,6-Dione–Based Compounds Are Effective in Disturbing Crucial Physiological Events of Phialophora verrucosa. (2017). Frontiers in Microbiology. Available at: [Link]

  • Synthesis Strategies to Functionalize 1,10-Phenanthroline in All Positions. (2024). PubMed. Available at: [Link]

  • 6-Nitro-1,10-phenanthrolin-5-amine. (2019). ResearchGate. Available at: [Link]

  • Reevaluating the role of 1,10-phenanthroline in oxidative reactions involving ferrous ions and DNA damage. (2004). PubMed. Available at: [Link]

  • 1,10-Phenanthroline and 4,5-Diazafluorene Ketones and Their Silver(I) and Platinum(II) Complexes: Syntheses and Biological Evaluation as Antiproliferative Agents. (2024). MDPI. Available at: [Link]

  • A suspension of Re(CO)5Cl and 1,10-phenanthroline-5,6-dione in toluene was stirred at reflux under Ar for 4 hrs to produce fac-(1,10. (2002). The Royal Society of Chemistry. Available at: [Link]

  • Mild and regioselective oxidative bromination of anilines using potassium bromide and sodium perborate. (2000). SciSpace. Available at: [Link]

  • A Review on Analytical Applications Of 1,10-Phenanthroline as Chromogenic Reagent. (2023). ResearchGate. Available at: [Link]

  • Sublimation Study of Six 5-Substituted-1,10-Phenanthrolines by Knudsen Effusion Mass Loss and Solution Calorimetry. (2020). National Institutes of Health. Available at: [Link]

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Technical Support Center: Optimizing Reaction Conditions for Pyrazino[2,3-f]phenanthroline Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of pyrazino[2,3-f]phenanthroline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and optimization protocols. Our goal is to empower you with the knowledge to overcome common challenges and achieve high-yield, high-purity synthesis of this versatile heterocyclic compound.

I. Understanding the Synthetic Landscape

The synthesis of pyrazino[2,3-f]phenanthroline is a multi-step process, primarily involving the oxidation of 1,10-phenanthroline to 1,10-phenanthroline-5,6-dione, followed by a condensation reaction. The overall synthetic pathway is illustrated below.

Pyrazino[2,3-f]phenanthroline Synthesis 1,10-Phenanthroline 1,10-Phenanthroline 1,10-Phenanthroline-5,6-dione 1,10-Phenanthroline-5,6-dione 1,10-Phenanthroline->1,10-Phenanthroline-5,6-dione Step 1: Oxidation (e.g., HNO₃/H₂SO₄, KBr) Pyrazino[2,3-f]phenanthroline Pyrazino[2,3-f]phenanthroline 1,10-Phenanthroline-5,6-dione->Pyrazino[2,3-f]phenanthroline Step 2: Condensation (e.g., with 5,6-diamino-1,10-phenanthroline or a 1,2-dicarbonyl compound) Condensation Mechanism Diamine + Dicarbonyl Diamine + Dicarbonyl Initial Adduct Initial Adduct Diamine + Dicarbonyl->Initial Adduct Nucleophilic Attack Iminium Ion Iminium Ion Initial Adduct->Iminium Ion - H₂O Enamine Enamine Iminium Ion->Enamine Deprotonation Dihydropyrazine Intermediate Dihydropyrazine Intermediate Enamine->Dihydropyrazine Intermediate Intramolecular Cyclization Pyrazine Product Pyrazine Product Dihydropyrazine Intermediate->Pyrazine Product Aromatization (Oxidation) Optimization Workflow Define Objective\n(e.g., maximize yield, minimize impurities) Define Objective (e.g., maximize yield, minimize impurities) Identify Key Parameters\n(Temperature, Solvent, Catalyst, Time) Identify Key Parameters (Temperature, Solvent, Catalyst, Time) Define Objective\n(e.g., maximize yield, minimize impurities)->Identify Key Parameters\n(Temperature, Solvent, Catalyst, Time) Design of Experiments (DoE)\n(e.g., One-factor-at-a-time, Factorial design) Design of Experiments (DoE) (e.g., One-factor-at-a-time, Factorial design) Identify Key Parameters\n(Temperature, Solvent, Catalyst, Time)->Design of Experiments (DoE)\n(e.g., One-factor-at-a-time, Factorial design) Run Experiments & Collect Data Run Experiments & Collect Data Design of Experiments (DoE)\n(e.g., One-factor-at-a-time, Factorial design)->Run Experiments & Collect Data Analyze Results\n(Yield, Purity by HPLC/NMR) Analyze Results (Yield, Purity by HPLC/NMR) Run Experiments & Collect Data->Analyze Results\n(Yield, Purity by HPLC/NMR) Determine Optimal Conditions Determine Optimal Conditions Analyze Results\n(Yield, Purity by HPLC/NMR)->Determine Optimal Conditions Validate Optimal Conditions Validate Optimal Conditions Determine Optimal Conditions->Validate Optimal Conditions

"troubleshooting poor solubility of Pyrazino[2,3-f]phenanthroline derivatives"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazino[2,3-f]phenanthroline Derivatives. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this important class of compounds. As a Senior Application Scientist, I have compiled this guide to provide not only solutions but also the underlying scientific principles to help you make informed decisions in your experiments.

The rigid, planar, and highly conjugated structure of the pyrazino[2,3-f]phenanthroline core, while imparting valuable photophysical and biological properties, is also the primary reason for its poor aqueous solubility. High crystal lattice energy and inherent hydrophobicity often lead to difficulties in preparing stock solutions and working concentrations for various assays.

This guide is structured to help you systematically troubleshoot and overcome these solubility issues.

Frequently Asked Questions (FAQs)

Here are some of the common questions we receive regarding the solubility of Pyrazino[2,3-f]phenanthroline derivatives:

Q1: Why is my Pyrazino[2,3-f]phenanthroline derivative not dissolving in aqueous buffers?

The parent pyrazino[2,3-f]phenanthroline scaffold is a large, rigid, and heteroaromatic system. This planarity promotes strong intermolecular π-π stacking in the solid state, leading to a high crystal lattice energy that is difficult for water molecules to overcome. Furthermore, the molecule is predominantly hydrophobic, with limited hydrogen bonding capacity, making it poorly solvated by water.

Q2: I've managed to dissolve my compound in an organic solvent, but it precipitates when I add it to my aqueous assay buffer. What is happening?

This is a common issue known as "crashing out." When a concentrated stock solution of a poorly soluble compound in a water-miscible organic solvent (like DMSO or ethanol) is diluted into an aqueous buffer, the solvent environment changes abruptly. The organic solvent is diluted, and the compound is suddenly exposed to a high concentration of water, a poor solvent for it. This leads to a rapid decrease in solubility and subsequent precipitation.

Q3: Can I just heat the solution to get my compound to dissolve?

While gentle heating can sometimes help to overcome the activation energy of dissolution, it is not a universally recommended solution. Many organic molecules can degrade at elevated temperatures, especially over prolonged periods. If you do choose to use heat, it should be done cautiously and the stability of your compound under those conditions should be verified. A better approach is often to find a suitable solvent system at room temperature.

Q4: Are there any general starting points for dissolving a new Pyrazino[2,3-f]phenanthroline derivative?

For a new derivative, a good starting point is to attempt dissolution in a range of common organic solvents. For subsequent preparation of aqueous solutions, creating a high-concentration stock in 100% DMSO is a standard practice. When diluting into your final aqueous buffer, it is crucial to do so in a stepwise manner and with vigorous mixing to minimize precipitation.

Troubleshooting Guide: Step-by-Step Solutions for Poor Solubility

If you are facing persistent solubility challenges, this guide provides a systematic approach to identify the optimal solubilization strategy for your specific Pyrazino[2,3-f]phenanthroline derivative.

Initial Characterization and Solvent Screening

Before attempting to prepare aqueous solutions, it is essential to understand the basic solubility profile of your compound.

Protocol 1: Basic Solvent Solubility Screen

  • Preparation: Weigh out a small, known amount of your compound (e.g., 1 mg) into several vials.

  • Solvent Addition: To each vial, add a different solvent in a stepwise manner (e.g., 100 µL increments). Solvents to test should include:

    • Polar Aprotic: DMSO, DMF, Acetonitrile

    • Polar Protic: Ethanol, Methanol

    • Nonpolar: Dichloromethane, Chloroform

  • Observation: After each addition, vortex the vial for 30-60 seconds and visually inspect for dissolution. Record the approximate concentration at which your compound fully dissolves. This will give you a qualitative understanding of its solubility in different solvent classes.

Strategy 1: Co-Solvent Systems

For many biological applications, a small percentage of an organic co-solvent in the final aqueous solution is acceptable. DMSO and ethanol are the most commonly used co-solvents.

dot

Caption: pH modification workflow.

Protocol 3: Determining pH-Dependent Solubility

  • Prepare a Range of Buffers: Prepare a series of buffers with different pH values (e.g., from pH 4.0 to 7.4). Common buffers include citrate (pH 3-6.2), phosphate (pH 5.8-8.0), and acetate (pH 3.6-5.6).

  • Solubility Measurement: Add an excess amount of your solid compound to each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature for a sufficient time (e.g., 24-48 hours) to reach equilibrium.

  • Sample Preparation: Centrifuge or filter the suspensions to remove undissolved solid.

  • Quantification: Measure the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the Profile: Plot the measured solubility as a function of pH to determine the optimal pH range for dissolution. For weakly basic compounds, solubility is expected to increase as the pH decreases.[1][2]

Important Consideration: While acidic conditions may improve solubility, it is crucial to assess the stability of your compound at the desired pH. Some molecules can undergo hydrolysis or other degradation reactions in acidic environments.[3] Always confirm the integrity of your compound after incubation in acidic buffers, for example, by HPLC-MS.

Strategy 3: Use of Excipients - Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble "guest" molecules, effectively encapsulating the hydrophobic part of the molecule and presenting a hydrophilic exterior to the aqueous solvent, thereby increasing its solubility.[4][5]

Protocol 4: Screening for Cyclodextrin-Mediated Solubilization

  • Select Cyclodextrins: Common cyclodextrins used for solubility enhancement include hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD).

  • Prepare Cyclodextrin Solutions: Prepare a range of concentrations of the chosen cyclodextrin in your desired aqueous buffer (e.g., 1%, 2%, 5% w/v).

  • Add Compound: Add an excess of your solid Pyrazino[2,3-f]phenanthroline derivative to each cyclodextrin solution.

  • Equilibrate and Measure: Follow the same steps for equilibration and quantification as described in the pH-dependent solubility protocol (Protocol 3, steps 3-5).

  • Evaluate Enhancement: Compare the solubility in the presence of cyclodextrins to that in the buffer alone to determine the extent of solubility enhancement.

CyclodextrinKey Features
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility, low toxicity, commonly used in pharmaceutical formulations.
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility, anionic nature can enhance complexation with cationic drugs.
Strategy 4: Structural Modification (for Medicinal Chemists)

For long-term drug development projects, if solubility remains a major hurdle, structural modification of the Pyrazino[2,3-f]phenanthroline core may be necessary.

dot

Caption: Structural modification strategies.

Key strategies include:

  • Introduction of Ionizable Groups: Incorporating acidic (e.g., carboxylic acid, sulfonic acid) or basic (e.g., amine) functional groups can significantly improve aqueous solubility, especially when the pH is adjusted to ensure ionization.[6] For instance, the synthesis of phenanthroline derivatives with sulfonate or amino-acidic moieties has been shown to improve solubility in aqueous acidic solutions.[2]

  • Attachment of Polar, Non-ionizable Groups: Adding polar groups such as hydroxyls, amides, or short polyethylene glycol (PEG) chains can increase hydrophilicity and improve solvation by water.

  • Disruption of Planarity: Introducing bulky substituents that disrupt the planarity of the molecule can reduce the efficiency of crystal packing, lower the melting point, and thereby improve solubility.

Summary and Final Recommendations

Troubleshooting the solubility of Pyrazino[2,3-f]phenanthroline derivatives requires a systematic and multi-faceted approach. It is recommended to start with the simplest methods, such as using co-solvents, before moving to more complex strategies like pH modification or the use of excipients. For any chosen method, it is imperative to validate that the solubilization technique does not adversely affect the stability of your compound or interfere with your downstream experimental assays.

References

  • ChemRxiv. (2023). Design and Synthesis of Pyrazino[2,3-f]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. [Link]

  • Alshehri, S., et al. (2021). Experimental and Computational Approaches for Solubility Measurement of Pyridazinone Derivative in Binary (DMSO + Water) Systems. Molecules, 26(15), 4487. [Link]

  • Pobudkowska, A., & Domańska, U. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. [Link]

  • Kujawski, J., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Water-Soluble Ligands Based on 1,10-Phenanthroline Core. Molecules, 27(19), 6296. [Link]

  • Avdeef, A. (2011). pH-dependent solubility: Significance and symbolism. Wisdomlib. [Link]

  • Godge, G. R., et al. (2015). Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs. International Journal of Pharmaceutical Sciences and Nanotechnology, 8(3), 2821-2831. [Link]

  • Budhwar, V. (2018). An Approach to Improve the Physicochemical Properties of Drugs and Applications of Cyclodextrin Complexe. Asian Journal of Pharmaceutics, 12(2). [Link]

  • Avdeef, A., et al. (2000). Accuracy of calculated pH-dependent aqueous drug solubility. Pharmaceutical Research, 17(1), 85-89. [Link]

  • Amer, A. M., et al. (2003). On the Synthesis of Pyrazino[2,3-b]phenazine and 1H-Imidazo[4,5-b]phenazine Derivatives. Monatshefte für Chemie / Chemical Monthly, 134(2), 269-276. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Asian Journal of Pharmaceutical Research and Development, 3(2), 21-30. [Link]

Sources

"stability issues of Pyrazino[2,3-f]phenanthroline metal complexes"

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for Pyrazino[2,3-f]phenanthroline Metal Complexes. As a Senior Application Scientist, I have designed this guide to provide you with field-proven insights and robust troubleshooting strategies. The unique electronic and structural characteristics of Pyrazino[2,3-f]phenanthroline (pzp) and its derivatives make them exceptional ligands for applications ranging from photocatalysis to molecular sensing and drug development.[1] However, the very properties that make these complexes valuable—their rich photophysical and electrochemical behavior—also render them susceptible to specific stability challenges.

This guide moves beyond simple procedural lists to explain the causality behind common experimental issues. The protocols herein are designed as self-validating systems, incorporating controls and analytical checkpoints to ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: My complex solution rapidly changed color upon dissolution or exposure to light. What is the likely cause?

A: A significant color change often indicates a change in the coordination sphere of the metal center or a modification of the ligand itself. The most common causes are:

  • Solvatochromism: The electronic properties of pzp complexes, particularly their intramolecular charge transfer (ICT) states, are highly sensitive to the solvent environment.[2] A shift in color upon changing solvents (e.g., from toluene to acetonitrile) is often an expected solvatochromic effect rather than degradation.[3]

  • Photodegradation: For photochemically active metals like Ruthenium(II), exposure to ambient or UV light can initiate ligand dissociation or photo-oxidation, leading to a new species with a different absorption profile.[4][5]

  • Solvent-Induced Ligand Displacement: Protic or highly coordinating solvents (e.g., water, methanol, DMSO) can displace the pzp ligand, especially if the complex is not kinetically inert. This alters the metal's d-orbital splitting and, consequently, its color.

Initial Diagnostic Step: Immediately take a UV-Vis spectrum of the solution and compare it to a reference spectrum of the freshly prepared, unexposed complex in the same solvent. A significant shift in the Metal-to-Ligand Charge Transfer (MLCT) bands or the appearance of new peaks is a clear indicator of a chemical change.

Q2: I'm observing unexpected precipitation of my complex, even at low concentrations. What are the primary factors?

A: Precipitation typically stems from solubility issues or the formation of insoluble degradation products. Consider these factors:

  • Poor Solubility: The planar, aromatic structure of the pzp ligand can lead to low solubility in many common solvents.[2] This can be exacerbated by π-π stacking between complex molecules.

  • Counter-ion Effects: For charged complexes, the choice of counter-ion (e.g., PF₆⁻, Cl⁻, BF₄⁻) significantly impacts solubility in different solvents. Mismatched polarity between the complex ion and the solvent-counter-ion pair can lead to precipitation.

  • Hydrolysis: In aqueous or protic solutions, hydrolysis can lead to the formation of less soluble metal-hydroxo or metal-oxo species.[6][7]

  • Degradation: The products of thermal or photochemical degradation are often less soluble than the parent complex.

Troubleshooting Action: Try dissolving the complex in a different solvent with higher polarity or coordinating ability (e.g., DMF, NMP). If solubility remains an issue, consider modifying the ligand with solubilizing groups (e.g., alkyl chains) in future syntheses.[8]

Q3: How does pH affect the stability of my pzp metal complex, particularly in aqueous media?

A: The pH of the medium is a critical parameter governing the stability of pzp complexes. Its influence is multifaceted:

  • Ligand Protonation: The pyrazine and phenanthroline nitrogen atoms are basic and can be protonated at low pH. This can weaken the metal-ligand bond and may lead to complete ligand dissociation.

  • Formation of Hydroxide Species: At high pH, the metal center can coordinate with hydroxide ions, potentially displacing the pzp ligand or forming mixed-ligand species.[7] This is particularly relevant for aqua-complexes.

  • Catalysis of Hydrolysis: Both acidic and basic conditions can catalyze the hydrolysis of the ligand or ancillary ligands, leading to decomposition.

The optimal pH range is highly specific to the metal center and the overall complex structure. For many applications involving Iron(II/III) phenanthroline-type complexes, a slightly acidic to neutral pH (e.g., 3 to 7) is often required to maintain stability.[9]

Q4: What are the best practices for storing pzp metal complexes in solid form and in solution?

A: Proper storage is essential to prevent degradation over time.

  • Solid State: Store solid complexes in a desiccator, protected from light (e.g., in an amber vial), and under an inert atmosphere (e.g., nitrogen or argon). This minimizes degradation from moisture, oxygen, and photochemistry.

  • In Solution: Stock solutions should be prepared in high-purity, degassed, aprotic solvents like acetonitrile or dichloromethane whenever possible.[10] Store solutions in a freezer (-20 °C) and in the dark. Avoid long-term storage in protic solvents (methanol, water) or coordinating solvents (DMSO) unless the complex has demonstrated stability in these media.

In-Depth Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Photodegradation

Photodegradation is a primary concern for pzp complexes, especially those involving Ru(II), Ir(III), and Cu(I), which are designed for photophysical applications.[4][11]

Common Symptoms:

  • Fading or changing of solution color during irradiation.

  • Loss of luminescence intensity or quantum yield over time.

  • Appearance of new peaks in HPLC or NMR analysis.

  • Decreased performance in photocatalytic or sensing applications.

Causality: The absorption of a photon promotes the complex to an excited state (e.g., ³MLCT). This excited state can be highly reactive, leading to several degradation pathways:

  • Ligand Dissociation: The excited state may populate a metal-centered d-d state that is anti-bonding with respect to the metal-ligand bonds, causing a ligand to dissociate.

  • Oxidative Degradation: The excited complex can react with oxygen to produce reactive oxygen species (ROS), which can then attack the pzp ligand, causing irreversible oxidation.[5]

  • Reductive Degradation: The excited complex may be quenched by a reductive species in the solution, leading to a change in the metal's oxidation state and potential instability.

The following diagram outlines a systematic workflow to identify and characterize photodegradation.

G cluster_0 Phase 1: Initial Observation & Confirmation cluster_1 Phase 2: Structural Characterization cluster_2 Phase 3: Mitigation Strategy A Observe Instability (e.g., color change, signal loss) B Prepare Two Samples: 1. 'Light' (Exposed) 2. 'Dark' (Control, wrapped in foil) A->B C Monitor with UV-Vis Spectroscopy (See Protocol A) B->C D Compare Spectra: Significant Difference? C->D E Analyze 'Light' vs. 'Dark' Samples using HPLC-MS or LC-MS D->E Yes G Perform ¹H NMR on Concentrated Samples D->G Yes I Degradation Confirmed. Select Mitigation Strategy. D->I Yes F Identify Degradation Products (Mass fragments, new retention times) E->F F->I Provides structural clues H Look for new aromatic peaks or loss of ligand symmetry G->H H->I Confirms ligand modification J Strategy 1: Degas Solvents (Remove O₂ to prevent oxidation) I->J K Strategy 2: Change Solvent (Use aprotic, non-coordinating solvent) I->K L Strategy 3: Use Light Filters (Block high-energy UV photons) I->L

Caption: Workflow for troubleshooting photodegradation.

  • Inert Atmosphere: Rigorously deoxygenate all solvents via sparging with argon or nitrogen. Perform experiments under an inert atmosphere to prevent photo-oxidation.[5]

  • Solvent Choice: Use aprotic, non-coordinating solvents. If aqueous media are required, add sacrificial agents or antioxidants to quench ROS, provided they do not interfere with your primary application.

  • Structural Modification: In the design phase, incorporating bulky substituents on the phenanthroline backbone can sterically hinder the approach of solvent molecules or other quenching species, thereby enhancing stability.[12][13]

Guide 2: Assessing and Improving Thermal Stability

Thermal stability is crucial for applications involving high temperatures, such as vapor deposition for OLEDs or high-temperature catalysis.[2][14]

Common Symptoms:

  • Change in material color or morphology upon heating.

  • Irreversible changes in spectroscopic or electrochemical properties after a heating-cooling cycle.

  • Broad, featureless peaks in analysis, indicating decomposition into a mixture of products.

Causality: At elevated temperatures, the complex can gain enough vibrational energy to overcome the activation barrier for decomposition. Common pathways include:

  • Ligand Dissociation: The weakest bond, often a metal-solvent or metal-counter-ion bond, will break first, followed by the dissociation of primary ligands.

  • Oxidative Decomposition: In the presence of air, the organic ligand can be oxidized, often leaving behind a stable metal oxide.[15]

  • Intramolecular Rearrangement: The ligand itself may undergo thermally induced rearrangements or fragmentation.

TGA is the gold standard for quantifying thermal stability.

  • Sample Preparation: Place 5-10 mg of the dry, solid complex into a TGA crucible (typically alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Run the experiment under both an inert atmosphere (N₂) and an oxidative atmosphere (Air) in separate runs to distinguish between thermal dissociation and oxidative decomposition.

    • Temperature Program: Ramp the temperature from ambient (e.g., 30 °C) to a high temperature (e.g., 800 °C) at a controlled rate (e.g., 10 °C/min).

  • Data Analysis:

    • The onset temperature of the first significant weight loss event in the N₂ run is typically defined as the decomposition temperature (T_d).

    • Weight loss steps correspond to the loss of specific fragments (e.g., solvent molecules, counter-ions, ligands).

    • The final residual mass in the air run often corresponds to the stoichiometric metal oxide, confirming the metal content.

Complex TypeTypical Decomposition Temp (T_d) under N₂Common Final Product (in Air)
[Ru(pzp)₃]²⁺> 300 °CRuO₂
[Cu(pzp)(ancillary)]⁺200 - 300 °CCuO[15]
[Fe(pzp)₃]²⁺250 - 350 °CFe₂O₃
Note: These values are illustrative and vary significantly with ancillary ligands and counter-ions.[2][16]
Guide 3: Managing Hydrolytic and Solvatochromic Instability

These issues are prevalent in biological applications, sensing, and any experiment involving protic or mixed-solvent systems.

Causality of Hydrolytic Instability: Water can act as both a nucleophile and a ligand. In coordinatively unsaturated complexes, water can directly bind to the metal center. This bound water molecule can then be deprotonated, forming a more nucleophilic hydroxide ligand that can attack other parts of the complex or be bridged to form less soluble oligo-nuclear species.[7][17]

G A Prepare Complex in Aprotic Solvent (e.g., Acetonitrile) B Acquire Baseline UV-Vis & Fluorescence Spectra A->B C Titrate with Degassed Water (e.g., 1%, 5%, 10%... v/v) B->C D Monitor Spectral Changes After Each Addition C->D E Observe Spectral Changes? D->E F Systematic Shift in λ_max/λ_em (Likely Solvatochromism) E->F Yes, Systematic G Appearance of New Peaks / Isosbestic Points Lost (Likely Hydrolysis/Degradation) E->G Yes, Non-systematic H Analyze via ESI-MS Look for [M+H₂O-Ligand]⁺ peaks G->H

Caption: Diagnostic workflow for hydrolytic vs. solvatochromic effects.

Mitigation Strategies:

  • Buffering: For aqueous solutions, use a well-chosen buffer system (e.g., MES, HEPES, TRIS) to maintain a stable pH in the optimal range identified for your complex.[9] Be aware that some buffers (e.g., phosphate) can coordinate to the metal and must be tested for interference.

  • Ligand Design: Encapsulating the metal center with bulky, hydrophobic ligands can sterically shield it from attack by water molecules.[13][18]

  • Solvent Choice: If possible, use buffered mixtures of organic solvents and water (e.g., CH₃CN/H₂O) to reduce the activity of water.

References

  • Karadžić, A., et al. (2022). Synthesis, Physicochemical, Thermal and Antioxidative Properties of Zn(II) Coordination Compounds with Pyrazole-Type Ligand. MDPI. Available at: [Link]

  • Mojumdar, S. C., et al. (2002). Thermal Stability and Spectral Properties of Pyrazine-2,3-dicarboxylatocopper(II) Complexes with Ronicol. Chemical Papers. Available at: [Link]

  • Korendovych, I. V., et al. (2011). Hydrolytic catalysis and structural stabilization in a designed metalloprotein. PMC. Available at: [Link]

  • LookChem (n.d.). Cas 217-90-3,Pyrazino[2,3-f][19][20]phenanthroline. Available at: [Link]

  • El-Gamel, N. E. A. (2013). Spectral, thermal studies and biological activity of pyrazinamide complexes. PMC. Available at: [Link]

  • Rojas-Mayorga, C. K., et al. (2022). Stability of Manganese(II)–Pyrazine, –Quinoxaline or –Phenazine Complexes and Their Potential as Carbonate Sequestration Agents. MDPI. Available at: [Link]

  • Singh, P., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][19][20]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. Available at: [Link]

  • Ahmed, M., et al. (2021). Synthesis and characterisation of phenanthroline-oxazine ligands and their Ag(I), Mn(II) and Cu(II) complexes: antibacterial activity and toxicity studies. MURAL. Available at: [Link]

  • Fernández-Lires, B., et al. (2022). New Insights on the Interaction of Phenanthroline Based Ligands and Metal Complexes and Polyoxometalates with Duplex DNA and G-Quadruplexes. MDPI. Available at: [Link]

  • Singh, P., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][19][20]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. Available at: [Link]

  • Tosonian, S., et al. (2013). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. ResearchGate. Available at: [Link]

  • Mora-Fonz, D., et al. (2021). About the electronic and photophysical properties of Iridium (III)-pyrazino[2,3-f][19][20]-phenanthroline based complexes for use in electroluminescent devices. ResearchGate. Available at: [Link]

  • Da Silva, E. C., et al. (2021). Photocytotoxic Activity of Ruthenium(II) Complexes with Phenanthroline-Hydrazone Ligands. MDPI. Available at: [Link]

  • Buziková, M., et al. (2023). The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. PubMed. Available at: [Link]

  • Tosonian, S., et al. (2013). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. PMC. Available at: [Link]

  • Gijsen, M., et al. (2020). Rationally designed ruthenium complexes for 1- and 2-photon photodynamic therapy. PMC. Available at: [Link]

  • Buziková, M., et al. (2023). The Hydrolytic Activity of Copper(II) Complexes with 1,4,7-Triazacyclononane Derivatives for the Hydrolysis of Phosphate Diesters. MDPI. Available at: [Link]

  • Das, P., et al. (2020). A Highly Structured 1,10-Phenanthroline Arrayed Hydrophobic Sulfone Membrane Platform for the Rapid Determination and Speciation of Fe2+/Fe3+ Ions in Water. ResearchGate. Available at: [Link]

  • Al-Ahmary, K. M. (2016). Solvent effect on complexation reactions. ResearchGate. Available at: [Link]

  • Annaraj, B., et al. (2023). A Preliminary Investigation of Thermally Stable Schiff Base Metal Complexes for Hyperthermia: Synthesis and Biological Evaluation. MDPI. Available at: [Link]

  • Tosonian, S., et al. (2013). Synthesis, characterization, and stability of iron (III) complex ions possessing phenanthroline-based ligands. PubMed. Available at: [Link]

Sources

Technical Support Center: Luminescence Quenching in Pyrazino[2,3-f]phenanthroline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyrazino[2,3-f]phenanthroline (ppl) complexes. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the luminescence quenching of these versatile compounds. Our goal is to equip you with the knowledge to diagnose and resolve common experimental issues, ensuring the integrity and success of your research.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common issues encountered during luminescence experiments with pyrazino[2,3-f]phenanthroline complexes.

Issue 1: My newly synthesized pyrazino[2,3-f]phenanthroline complex is not luminescent or the signal is very weak.

  • Question: Why is my complex not showing the expected luminescence?

    Answer: Several factors could be at play, ranging from the inherent properties of your complex to issues with the synthesis and sample preparation.

    • Inherent Photophysical Properties: The nature of the metal center and the overall molecular structure heavily influence the emissive properties of the complex. For instance, the presence of certain metal-centered (dd) excited states can provide efficient non-radiative decay pathways, effectively quenching luminescence.[1] It's also been observed in iridium(III) complexes with pyrazino[2,3-f]phenanthroline ligands that coupling with ligand and metal-centered excited states can decrease luminescence efficiencies, particularly for blue-shifted emitters.[2][3]

    • Synthesis and Purity: The synthesis of the pyrazino[2,3-f]phenanthroline ligand itself is a multi-step process involving oxidation, reduction, and condensation reactions.[4] Impurities from any of these steps, especially residual transition metals from catalysts, can act as potent quenchers. Incomplete reaction or side products can also interfere with the expected luminescence. It is crucial to thoroughly characterize the final complex to ensure its purity.

    • Ligand Isomerism: The precise arrangement of nitrogen atoms in the phenanthroline backbone is critical. For example, an iridium(III) complex with the pyrazino[2,3-f][2][5]phenanthroline (ppl) ligand shows significant light emission, while the isomeric pyrazino[2,3-f][3][6]phenanthroline (ppz) complex does not.[7] This is attributed to the ppz ligand's electronic effects and enhanced intermolecular interactions that promote non-radiative decay.[7][8]

    • Solvent Choice: The solvent can have a profound impact on the luminescence of your complex.[9] Polar solvents can stabilize charge-transfer excited states, which may lead to red-shifted emission and, in some cases, decreased quantum yields.[9] For some copper(I) phenanthroline complexes, donor solvents have been shown to shorten the excited-state lifetime.[10]

Issue 2: The luminescence intensity of my complex is inconsistent between experiments.

  • Question: What are the likely causes of this variability and how can I mitigate them?

    Answer: Inconsistent luminescence intensity often points to environmental factors or issues with sample handling.

    • Dissolved Oxygen: Molecular oxygen is a well-known quencher of luminescence in many transition metal complexes through a dynamic quenching mechanism.[11][12] The concentration of dissolved oxygen can vary between solvent batches and with handling. To ensure reproducibility, it is essential to de-gas your solvents by methods such as purging with an inert gas (e.g., argon or nitrogen) or freeze-pump-thaw cycles.[13]

    • Concentration Effects: At high concentrations, complexes can exhibit self-quenching or aggregation-caused quenching (ACQ).[2] This occurs when excited molecules interact with ground-state molecules of the same type, leading to non-radiative decay. Conversely, some complexes exhibit aggregation-induced emission (AIE), where luminescence is enhanced in the aggregated state.[2][6][14][15] It is crucial to work within a concentration range where luminescence intensity is linear with concentration.

    • Temperature Fluctuations: Dynamic quenching is a temperature-dependent process.[16] As temperature increases, the rate of diffusion and molecular collisions increases, which can lead to more efficient quenching and a decrease in luminescence intensity. Using a temperature-controlled sample holder in your fluorometer will help maintain consistent experimental conditions.

    • Photobleaching: Prolonged exposure to the excitation light can lead to the irreversible photochemical decomposition of your complex, resulting in a decrease in luminescence over time. To minimize photobleaching, use the lowest excitation intensity necessary to obtain a good signal and limit the exposure time.

Part 2: Troubleshooting Guides

This section provides a more in-depth guide to diagnosing and resolving specific quenching-related issues.

Guide 1: Distinguishing Between Static and Dynamic Quenching

A common challenge is to identify the mechanism of quenching. The following steps will guide you in differentiating between static and dynamic quenching.

  • Steady-State Fluorescence Measurements:

    • Perform a fluorescence titration experiment by measuring the emission intensity of your pyrazino[2,3-f]phenanthroline complex at a constant concentration while varying the concentration of the potential quencher.

    • Plot the ratio of the fluorescence intensities in the absence and presence of the quencher (F₀/F) against the quencher concentration ([Q]). This is known as a Stern-Volmer plot.[17][18]

  • Time-Resolved Fluorescence Measurements:

    • Measure the fluorescence lifetime of your complex in the absence (τ₀) and presence (τ) of the quencher.

    • Plot the ratio of the lifetimes (τ₀/τ) against the quencher concentration ([Q]).

  • Data Interpretation:

    • Dynamic Quenching: In dynamic quenching, the quencher interacts with the excited state of the fluorophore. This will result in a linear Stern-Volmer plot for both intensity (F₀/F) and lifetime (τ₀/τ), and the plots will be superimposable.[19]

    • Static Quenching: In static quenching, a non-fluorescent complex is formed in the ground state. This will result in a linear Stern-Volmer plot for intensity (F₀/F), but the lifetime of the uncomplexed fluorophore will be unaffected (τ₀/τ = 1).[19]

    • Combined Quenching: If both static and dynamic quenching are occurring, the Stern-Volmer plot of F₀/F will show an upward curvature, while the plot of τ₀/τ will be linear.[19]

QuenchingMechanisms cluster_dynamic Dynamic Quenching cluster_static Static Quenching F_d F (Ground State) F_star_d F* (Excited State) F_d->F_star_d hν_ex F_star_d->F_d hν_em (Fluorescence) F_star_d->F_d + Q (Collision) Q_d Q (Quencher) F_s F (Ground State) FQ_s F-Q (Non-fluorescent Complex) F_s->FQ_s + Q (Complex Formation) F_star_s F* (Excited State) F_s->F_star_s hν_ex F_star_s->F_s hν_em (Fluorescence)

Caption: General workflow for the synthesis and characterization of the pyrazino[2,3-f]phenanthroline ligand.

Protocol 2: Stern-Volmer Analysis of Luminescence Quenching

This protocol outlines the steps to quantify the quenching of a pyrazino[2,3-f]phenanthroline complex by a specific analyte (quencher). [17]

  • Preparation of Stock Solutions:

    • Prepare a stock solution of your pyrazino[2,3-f]phenanthroline complex at a known concentration in a suitable, de-gassed solvent. The concentration should be such that the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects. [13] * Prepare a stock solution of the quencher at a significantly higher concentration in the same solvent.

  • Sample Preparation for Titration:

    • In a series of volumetric flasks or cuvettes, add a fixed volume of the complex stock solution.

    • Add varying, precise volumes of the quencher stock solution to create a range of quencher concentrations.

    • Bring all samples to the same final volume with the de-gassed solvent.

    • Include a blank sample containing only the complex and solvent (zero quencher concentration).

  • Fluorescence Measurement:

    • Using a spectrofluorometer, measure the fluorescence emission spectrum of each sample.

    • Ensure the excitation wavelength is set to an absorption maximum of the complex.

    • Record the fluorescence intensity at the emission maximum for each sample.

  • Data Analysis:

    • Plot the ratio of the fluorescence intensity in the absence of the quencher (F₀) to the fluorescence intensity at each quencher concentration (F) versus the quencher concentration ([Q]).

    • If the plot is linear, perform a linear regression to determine the slope. The slope of this line is the Stern-Volmer quenching constant (Ksv). [18]

Part 4: Data Summary

The following table provides a comparative overview of photophysical data for representative Iridium(III) complexes with pyrazino[2,3-f]phenanthroline (ppl) and its isomer (ppz), highlighting the impact of ligand structure on luminescence.

ComplexMetal IonLigandsAbsorption Max. (λ_abs, nm)Emission Max. (λ_em, nm)Quantum Yield (Φ)Excited-State Lifetime (τ, µs)Solvent
[Ir(F₂ppy)₂(ppl)][PF₆]Iridium(III)2-(2,4-difluorophenyl)pyridine, Pyrazino[2,3-f]p[2][5]henanthroline266, 305, 345, 408, 4605750.151.1Dichloromethane
[Ir(F₂ppy)₂(ppz)][PF₆]Iridium(III)2-(2,4-difluorophenyl)pyridine, Pyrazino[2,3-f]p[3][6]henanthroline--< 0.01< 0.1Dichloromethane

Data adapted from referenced literature. [8]

References

  • About the electronic and photophysical properties of iridium(iii)-pyrazino[2,3-f]-[2][5]phenanthroline based complexes for use in electroluminescent devices - RSC Publishing. Available at: [Link]

  • Guidelines for measurement of luminescence spectra and quantum yields of inorganic and organometallic compounds in solution and solid state (IUPAC Technical Report). Pure and Applied Chemistry, 88(7), 701-711. Available at: [Link]

  • Aggregation induced phosphorescence of metal complexes: From principles to applications. Coordination Chemistry Reviews, 336, 62-76. Available at: [Link]

  • About the electronic and photophysical properties of Iridium (III)-pyrazino[2,3-f]-[2][5]phenanthroline based complexes for use in electroluminescent devices - ResearchGate. Available at: [Link]

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). Pure and Applied Chemistry, 83(12), 2213-2228. Available at: [Link]

  • Aggregation-induced emission in luminescent metal nanoclusters - Oxford Academic. Available at: [Link]

  • Aggregation induced phosphorescence of metal complexes - Alma Mater Studiorum Università di Bologna Archivio istituzionale della ricerca. Available at: [Link]

  • A comparative study of Ir(III) complexes with pyrazino[2,3-f]p[2][5]henanthroline and pyrazino[2,3-f]p[3][6]henanthroline ligands in light-emitting electrochemical cells (LECs) - PubMed. Available at: [Link]

  • Ch 26 Lab Video: Fluorescence Quenching - YouTube. Available at: [Link]

  • Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report) - Semantic Scholar. Available at: [Link]

  • Fluorescence Quenching. Available at: [Link]

  • Differences in static and dynamic quenching as evidenced by... - ResearchGate. Available at: [Link]

  • Why is important difference between dynamic and static quenching? - ResearchGate. Available at: [Link]

  • Harvesting luminescence via harnessing the photophysical properties of transition metal complexes. Coordination Chemistry Reviews, 255(21-22), 2506-2521. Available at: [Link]

  • Stern-Volmer plot and calculation of rate constant for quenching. Available at: [Link]

  • A Water-Soluble Luminescence Oxygen Sensor - PMC - NIH. Available at: [Link]

  • EXPERIMENT 1 Determination of the Stern-Volmer constant for fluorescein fluorescence quenching. Available at: [Link]

  • Solvent-Induced Luminescence Quenching: Static and Time-Resolved X‑Ray Absorption Spectroscopy of a Copper(I) Phenanthroline Complex. The Journal of Physical Chemistry Letters, 4(10), 1640-1645. Available at: [Link]

  • Luminescence Quenching Behavior of an Oxygen Sensor Based on a Ru(II) Complex Dissolved in Polystyrene - ResearchGate. Available at: [Link]

  • High-Throughput Determination of Stern–Volmer Quenching Constants for Common Photocatalysts and Quenchers | ACS Organic & Inorganic Au. Available at: [Link]

  • Key Errors to Avoid in the Consideration of Fluorescence Quenching Data. Biophysical Journal, 121(1), 1-6. Available at: [Link]

  • Mechanism of Oxygen Quenching of the Excited States of Heteroleptic Chromium(III) Phenanthroline Derivatives | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Luminescence Quenching Behavior of an Oxygen Sensor Based on a Ru(l1) Complex Dissolved in Polystyrene. Analytical Chemistry, 67(1), 88-93. Available at: [Link]

  • Optical Fluorescent Quenching Measurement of Trace Oxygen in Water and Gas Phase - Continental Process Instruments. Available at: [Link]

  • Common mistakes in luminescence analysis - ResearchGate. Available at: [Link]

  • Solvent-Responsive Luminescence of an 8-Hydroxyquinoline-Modified 1H-Imidazo[4,5-f]p[2][5]henanthroline Ligand and Its Cu(I) Complexes: Excited-State Mechanisms and Structural Effects - MDPI. Available at: [Link]

  • Design and Synthesis of Pyrazino[2,3-f]p[2][5]henanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitte - ChemRxiv. Available at: [Link]

  • Pyrazino[2,3-f]p[2][5]henanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes - Journal of Materials Chemistry C (RSC Publishing). Available at: [Link]

  • Examining Metal Complexes and How They Enhance Detection Techniques. Available at: [Link]

  • Show related. Available at: [Link]

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  • Luminescent metal complexes of d6, d8 and d10 transition metal centres - RSC Publishing. Available at: [Link]

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Sources

Validation & Comparative

A Comparative Analysis of Pyrazino[2,3-f]phenanthroline Ligands in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

In the vast landscape of coordination chemistry, the 1,10-phenanthroline (phen) scaffold has long been a cornerstone, prized for its rigid, planar structure and robust chelating ability.[1] However, the quest for finely-tuned photophysical and electrochemical properties necessitates a move beyond this foundational structure. The fusion of additional aromatic rings onto the phenanthroline core offers a powerful strategy for modulating these characteristics. This guide provides an in-depth comparison of Pyrazino[2,3-f]phenanthroline (ppz), a prominent extended diimine ligand, with its parent analogue, 1,10-phenanthroline, and the closely related 2,2'-bipyridine (bpy). We will explore how the introduction of a pyrazine ring fundamentally alters the electronic landscape of the ligand, impacting the performance of its metal complexes in applications ranging from photoredox catalysis to organic light-emitting diodes (OLEDs).

The Unique Character of Pyrazino[2,3-f]phenanthroline (ppz)

Pyrazino[2,3-f]phenanthroline is a heterocyclic aromatic compound distinguished by a pyrazine ring fused to the 5 and 6 positions of a 1,10-phenanthroline core.[2] This extension of the π-conjugated system is not merely a structural addition; it imparts distinct electronic features that set it apart from simpler diimine ligands.

Key Structural and Electronic Features:

  • Extended π-Conjugation: The fused pyrazine ring extends the delocalized π-system across the entire molecule. This increased conjugation generally leads to a red-shift in the ligand's absorption and emission spectra.[3]

  • Electron-Withdrawing Nature: Pyrazine is an electron-deficient aromatic ring due to the presence of two nitrogen atoms.[4] This imbues the ppz ligand with strong π-acceptor properties. When coordinated to a metal center, this feature lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO).[5]

  • Rigidity and Planarity: Like its parent phenanthroline, ppz is a rigid and planar molecule, which pre-organizes the nitrogen donor atoms for efficient metal chelation, leading to the formation of highly stable metal complexes.[6][7]

The synthesis of ppz is a well-established multi-step process that begins with the commercially available 1,10-phenanthroline, as detailed in the experimental protocols section.

Synthesis_Pathway cluster_0 Step 1: Oxidation cluster_1 Step 2: Reduction cluster_2 Step 3: Condensation phen 1,10-Phenanthroline dione 1,10-Phenanthroline-5,6-dione phen->dione HNO₃, H₂SO₄, KBr diamino 5,6-Diamino-1,10-phenanthroline dione->diamino Na₂S₂O₄ ppz Pyrazino[2,3-f]phenanthroline (ppz) diamino->ppz glyoxal Glyoxal glyoxal->ppz

Caption: Synthetic pathway for Pyrazino[2,3-f]phenanthroline (ppz).[2]

Head-to-Head Comparison: ppz vs. phen and bpy

The true measure of a ligand's utility is revealed in the properties of its coordination complexes. For this comparison, we will focus on the well-studied Ru(II) polypyridyl complexes as a representative system. The ancillary ligands (L) are typically bpy or phen.

Electrochemical Properties

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of metal complexes. The oxidation potential (Eox) of a Ru(II) complex corresponds to the Ru(II) → Ru(III) transition, while the reduction potentials (Ered) are typically ligand-based.

The electron-withdrawing pyrazine ring in ppz stabilizes the electron density on the Ru(II) center. This makes the metal center more difficult to oxidize compared to complexes with phen or bpy. Consequently, the Ru(II/III) oxidation potential for a ppz complex is anodically shifted (more positive). Conversely, the strong π-acceptor character of ppz means it can more readily accept an electron, leading to a cathodic shift (less negative) in its first reduction potential. This is a direct consequence of the lower-lying LUMO of the ppz ligand.[5]

ComplexEox (RuII/III) vs SCEEred(1) vs SCEHOMO Level (eV)LUMO Level (eV)HOMO-LUMO Gap (eV)
[Ru(bpy)₃]²⁺+1.26 V-1.33 V-5.70-3.112.59
[Ru(phen)₃]²⁺+1.29 V-1.30 V-5.73-3.142.59
[Ru(bpy)₂(ppz)]²⁺~+1.45 V (Est.)~-1.05 V (Est.)~-5.89 (Est.)~-3.39 (Est.)~2.50 (Est.)

Values for the ppz complex are estimated based on trends observed in related extended diimine systems. The exact values can vary with solvent and experimental conditions. The HOMO/LUMO levels are calculated from electrochemical data.

This electrochemical tuning is critical. In photoredox catalysis, a more positive oxidation potential in the excited state makes the complex a stronger oxidant, while a less negative reduction potential makes it a stronger reductant.

Photophysical Properties

The electronic modifications introduced by the ppz ligand have a profound impact on the absorption and emission properties of its metal complexes. The key transitions in these Ru(II) complexes are the Metal-to-Ligand Charge Transfer (MLCT) bands.

  • Absorption: The lower LUMO energy of the ppz ligand reduces the HOMO-LUMO gap. This results in a red-shift of the lowest energy MLCT absorption band for [Ru(L)₂(ppz)]²⁺ compared to its phen or bpy counterparts. This means the complex can absorb lower-energy light, which is advantageous for light-harvesting applications.

  • Emission: According to the energy gap law, a smaller energy gap between the ground and excited states often leads to an increase in non-radiative decay rates. Consequently, Ru(II) complexes with ppz ligands typically exhibit emission at longer wavelengths (red-shifted) but often with lower quantum yields and shorter excited-state lifetimes in solution at room temperature compared to [Ru(bpy)₃]²⁺.

Complexλabs (MLCT)λemQuantum Yield (Φ)
[Ru(bpy)₃]²⁺~452 nm~615 nm~0.095 (in MeCN)
[Ru(phen)₃]²⁺~448 nm~610 nm~0.11 (in MeCN)
[Ru(bpy)₂(ppz)]²⁺~465 nm~640 nmLower than [Ru(bpy)₃]²⁺

Data compiled from various sources and represent typical values.[8][9][10]

Workflow cluster_synthesis Complex Synthesis cluster_characterization Comparative Characterization cluster_analysis Data Analysis start RuCl₃ precursor + Ligands (ppz, phen, bpy) synth Microwave or Reflux Synthesis start->synth purify Column Chromatography & Recrystallization synth->purify uv UV-Vis Spectroscopy (λabs) purify->uv pl Photoluminescence Spectroscopy (λem, Φ) purify->pl cv Cyclic Voltammetry (Eox, Ered) purify->cv compare Compare Performance Metrics: - Redox Potentials - HOMO/LUMO Levels - Emission Properties uv->compare pl->compare cv->compare

Caption: Experimental workflow for comparing phenanthroline ligands.

Implications for Key Applications

The distinct properties of ppz-based complexes translate into tangible performance differences in various fields:

  • Photoredox Catalysis: The tunable redox potentials of ppz complexes allow for the rational design of photocatalysts. For reactions requiring strong oxidizing or reducing agents, a ppz-based complex might offer superior performance over a standard [Ru(bpy)₃]²⁺ catalyst.[11]

  • OLEDs and Materials Science: The red-shifted emission and high thermal stability of ppz derivatives make them attractive candidates for emitters in OLED devices.[6][12] The strong electron-acceptor character is particularly useful in designing materials with thermally activated delayed fluorescence (TADF).[12]

  • Biochemical Probes: The extended planar surface of the ppz ligand enhances its ability to intercalate into DNA.[13] This, combined with the luminescence properties of its metal complexes, makes it a promising platform for developing sensitive DNA "light-switch" reporters and potential photocytotoxic agents.[14]

Experimental Protocols

To ensure scientific integrity and reproducibility, the following detailed protocols are provided.

Protocol 1: Synthesis of Pyrazino[2,3-f]phenanthroline (ppz)

This three-step protocol is adapted from established literature methods.[2]

Step 1: Synthesis of 1,10-Phenanthroline-5,6-dione

  • Causality: This step involves the oxidative nitration of the central phenanthroline rings, followed by hydrolysis to the dione. Concentrated acids are used to protonate the phenanthroline, making the central rings susceptible to oxidation.

  • In a three-necked flask cooled in an ice bath, cautiously add 1,10-phenanthroline monohydrate (1 eq.) to a mixture of concentrated sulfuric acid and fuming nitric acid.

  • Slowly add potassium bromide (KBr) to the cooled mixture while stirring.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature, then heat to 80-90 °C for several hours.

  • Pour the reaction mixture onto crushed ice and neutralize carefully with sodium carbonate until a precipitate forms.

  • Filter the solid, wash thoroughly with water, and dry to yield 1,10-phenanthroline-5,6-dione.

Step 2: Synthesis of 5,6-Diamino-1,10-phenanthroline

  • Causality: The dione is reduced to a diamine. Sodium dithionite is a common and effective reducing agent for this transformation.

  • Suspend 1,10-phenanthroline-5,6-dione (1 eq.) in a mixture of ethanol and water.

  • Heat the suspension to reflux.

  • Gradually add an aqueous solution of sodium dithionite (Na₂S₂O₄) (excess) to the refluxing suspension.

  • Continue refluxing until the reaction is complete (monitor by TLC).

  • Cool the reaction mixture and collect the precipitated product by filtration. Wash with water and cold ethanol, then dry under vacuum.

Step 3: Synthesis of Pyrazino[2,3-f]phenanthroline

  • Causality: This is a condensation reaction between the diamine and a 1,2-dicarbonyl compound (glyoxal), forming the pyrazine ring. A catalytic amount of acid protonates one of the carbonyls, activating it for nucleophilic attack by the amine.

  • Dissolve 5,6-diamino-1,10-phenanthroline (1 eq.) in ethanol with a catalytic amount of acetic acid.

  • Slowly add an aqueous solution of glyoxal (40% in H₂O, ~1.1 eq.) to the mixture.

  • Reflux the mixture for 4-6 hours.

  • Cool the reaction to room temperature to allow the product to precipitate.

  • Collect the solid by filtration, wash with water and ethanol, and recrystallize from a suitable solvent to obtain pure ppz.[2]

Protocol 2: Comparative Electrochemical Analysis by Cyclic Voltammetry
  • Causality: This protocol measures the redox potentials of the complexes. A three-electrode system is used to accurately control the potential applied to the working electrode and measure the resulting current. The supporting electrolyte is necessary to ensure conductivity of the solution. The solution is purged with an inert gas to remove oxygen, which is electroactive and would interfere with the measurement.

  • Preparation: Prepare 1 mM solutions of each complex (₂, ₂, and ₂) in dry, degassed acetonitrile. Add 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆) as the supporting electrolyte.

  • Cell Assembly: Assemble a standard three-electrode electrochemical cell: a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/AgCl reference electrode.[15]

  • Degassing: Purge the solution with dry argon or nitrogen for 10-15 minutes. Maintain an inert atmosphere over the solution during the experiment.

  • Measurement: Record the cyclic voltammogram by scanning the potential from 0 V to +1.8 V (for oxidation) and from 0 V to -1.8 V (for reduction) at a scan rate of 100 mV/s.[16]

  • Calibration: After each measurement, add a small amount of ferrocene as an internal standard and record its voltammogram. The Fc/Fc⁺ couple has a known potential that can be used to reference the measured potentials accurately.

  • Analysis: Determine the half-wave potentials (E₁/₂) for the reversible redox couples from the recorded voltammograms.

Protocol 3: Comparative Photophysical Analysis
  • Causality: This protocol measures the light absorption and emission properties. Dilute solutions are used to avoid concentration-dependent effects like self-quenching, ensuring adherence to the Beer-Lambert law.[17]

  • Solution Preparation: Prepare dilute solutions (~1 x 10⁻⁵ M) of each complex in spectroscopic grade acetonitrile.

  • UV-Vis Absorption:

    • Use a dual-beam UV-Vis spectrophotometer.[3]

    • Fill a 1 cm path length quartz cuvette with the sample solution and another with pure acetonitrile as a reference.

    • Record the absorption spectrum from 200 nm to 800 nm.

    • Identify the wavelength of maximum absorbance (λmax) for the π-π* and MLCT bands.

  • Photoluminescence Emission:

    • Use a spectrofluorometer.[3]

    • Excite the sample at the λmax of its lowest energy MLCT band.

    • Record the emission spectrum over a suitable range (e.g., 500 nm to 800 nm).

    • Identify the wavelength of maximum emission (λem).

  • Quantum Yield Determination (Relative Method):

    • Prepare a solution of a standard with a known quantum yield (e.g., [Ru(bpy)₃]²⁺ in water, Φ = 0.028) that absorbs at a similar wavelength.

    • Measure the absorbance and integrated emission intensity of both the sample and the standard under identical conditions.

    • Calculate the quantum yield of the sample using the comparative method equation, correcting for the refractive indices of the solvents.

Conclusion

The transition from simple diimine ligands like 1,10-phenanthroline and 2,2'-bipyridine to extended systems like Pyrazino[2,3-f]phenanthroline represents a critical step in the rational design of functional metal complexes. The introduction of the electron-withdrawing pyrazine ring provides a powerful lever to modulate fundamental electronic properties. This modification extends π-conjugation, lowers the ligand's LUMO energy, and makes the corresponding metal complexes easier to reduce and harder to oxidize. These predictable electronic shifts directly influence the photophysical properties, leading to red-shifted absorption and emission. For researchers and drug development professionals, understanding these structure-property relationships is paramount for designing next-generation catalysts, advanced materials for optoelectronics, and targeted therapeutic agents. The ppz scaffold, with its unique blend of rigidity, extended conjugation, and tunable electronics, will undoubtedly continue to be a ligand of significant interest.

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  • ResearchGate. Redox potentials E (V) vs. SCE for selected Ru II complexes. Available from: [Link]

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  • ResearchGate. Cyclic voltammograms of complex 1 at scan rates of 0.05 V s À 1 (lowest.... Available from: [Link]

  • ScholarWorks@UARK. Synthesis and Characterization of Ruthenium Complexes Containing Chlorophenanthroline and Bipyridine. Available from: [Link]

  • National Institutes of Health. Biophysical studies of a ruthenium(II) polypyridyl complex binding to DNA and RNA prove that nucleic acid structure has significant effects on binding behaviors. Available from: [Link]

  • ResearchGate. (a) Emission spectra of [Ru(II)(bpy) 2 (phen-nBT)](PF 6 ) 2 in water as.... Available from: [Link]

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  • RSC Publishing. Lanthanide clusters of phenanthroline containing a pyridine–pyrazole based ligand: magnetism and cell imaging. Available from: [Link]

  • Odinity. Comparing Tris-2,2'-bipyridine Complexes of Iron (II) and Ruthenium (II) through Spectroscopy and Electrochemistry. Available from: [Link]

  • ResearchGate. Molecular orbital surfaces and energy levels for the HOMO and LUMO of the [Cu(phen)(L‐ser)(H2O)]NO3 complex. Available from: [Link]

  • MDPI. Ru(II)-Dppz Derivatives and Their Interactions with DNA: Thirty Years and Counting. Available from: [Link]

  • ResearchGate. (a) Cyclic voltammetry of binuclear ruthenium complexes at scan rate of.... Available from: [Link]

  • Indian Academy of Sciences. Synthesis, spectroscopic, electrochemical and luminescence studies of ruthenium (II) polypyridyls containing multifunctionalized triazole. Available from: [Link]

  • PubMed. A series of phenanthroline-imine compounds: Computational, OLED properties and fluorimetric sensing of nitroaromatic compounds. Available from: [Link]

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  • ResearchGate. Determination of UV-Vis Spectrophotometric Method of Metal Complexes Stoichiometry between Cu(II), Ca(II), Cd(II), Mg(II), Zn(II) and Bupropion Hydrochloride. Available from: [Link]

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"performance of Pyrazino[2,3-f]phenanthroline vs its isomers in LECs"

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Comparative Performance of Pyrazino[2,3-f]phenanthroline Isomers in Light-Emitting Electrochemical Cells

Authored by a Senior Application Scientist

The strategic design of organic ligands is a cornerstone in the advancement of light-emitting electrochemical cells (LECs). These ligands play a pivotal role in dictating the photophysical and electrochemical properties of the transition metal complexes that form the emissive layer of LEC devices. Among the myriad of ligand architectures, pyrazino[2,3-f]phenanthroline and its isomers have garnered considerable attention. This guide provides a comprehensive comparison of the performance of iridium(III) complexes based on two specific isomers: pyrazino[2,3-f][1][2]phenanthroline (ppl) and pyrazino[2,3-f][3][4]phenanthroline (ppz). We will delve into the subtle yet critical structural differences between these isomers and elucidate how these variations translate into a stark dichotomy in their LEC device performance, with one isomer emerging as a vastly superior candidate for lighting applications.

Molecular Architecture: The Criticality of Nitrogen Placement

The fundamental difference between the ppl and ppz ligands lies in the placement of the nitrogen atoms within the pyrazine moiety fused to the phenanthroline core. This seemingly minor alteration has profound implications for the electronic landscape of the resulting iridium(III) complexes.

cluster_ppl Pyrazino[2,3-f][1,10]phenanthroline (ppl) cluster_ppz Pyrazino[2,3-f][4,7]phenanthroline (ppz) ppl_img ppl_img ppz_img ppz_img

Caption: Molecular structures of the isomeric ligands.

Synthesis of Pyrazino[2,3-f]phenanthroline Ligands

The synthesis of these ligands is typically achieved through a multi-step process commencing with the commercially available 1,10-phenanthroline.[5] The general synthetic route involves an oxidation step to form 1,10-phenanthroline-5,6-dione, which serves as a key intermediate.[6] This dione is then condensed with a suitable diamine to form the pyrazine ring. For the parent ppl and ppz ligands, this involves a condensation with 5,6-diamino-1,10-phenanthroline.[5][7]

Experimental Protocol: Synthesis of 1,10-Phenanthroline-5,6-dione

This protocol is adapted from established literature methods.[6]

  • Materials: 1,10-phenanthroline monohydrate, potassium bromide (KBr), concentrated sulfuric acid (H₂SO₄), and concentrated nitric acid (HNO₃).

  • Procedure:

    • In a flask equipped with a stirrer, cautiously add 1,10-phenanthroline monohydrate and potassium bromide to a mixture of concentrated sulfuric and nitric acids.

    • Heat the mixture, for instance at 80°C, for several hours.

    • After cooling, pour the reaction mixture onto ice.

    • Neutralize the solution with a base, such as sodium carbonate, to precipitate the product.

    • Collect the solid by filtration, wash with water, and dry.

    • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Experimental Protocol: Synthesis of Pyrazino[2,3-f][1][2]phenanthroline (ppl)

This protocol is a general representation of the condensation step.[7]

  • Materials: 1,10-phenanthroline-5,6-dione, 5,6-diamino-1,10-phenanthroline, ethanol, and a catalytic amount of acetic acid.

  • Procedure:

    • Dissolve 1,10-phenanthroline-5,6-dione and 5,6-diamino-1,10-phenanthroline in ethanol.

    • Add a catalytic amount of acetic acid.

    • Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography.

    • Upon completion, cool the reaction mixture to allow the product to precipitate.

    • Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.

Comparative Photophysical and Electrochemical Properties

The isomeric nature of the ppl and ppz ligands leads to distinct photophysical and electrochemical characteristics in their corresponding iridium(III) complexes, specifically [Ir(F₂ppy)₂(ppl)][PF₆] and [Ir(F₂ppy)₂(ppz)][PF₆], where F₂ppy is 2-(2,4-difluorophenyl)pyridine.[2]

Property[Ir(F₂ppy)₂(ppl)][PF₆][Ir(F₂ppy)₂(ppz)][PF₆]
Absorption Maxima (λ_abs, nm) 266, 305, 345, 408, 460[4]Not explicitly detailed, but expected to be similar
Emission Maximum (λ_em, nm) 575 (in Dichloromethane)[4]Significantly red-shifted compared to the ppl complex[2][8]
Quantum Yield (Φ) 0.15[4]Lower than the ppl complex[2]
Excited-State Lifetime (τ, µs) 1.1[4]Shorter than the ppl complex[2]

The red-shifted emission and lower quantum yield of the ppz complex are indicative of more efficient non-radiative decay pathways.[2] This is attributed to the stabilization of the LUMO orbital, a consequence of the different nitrogen positioning in the ppz isomer.[2][8]

Performance in Light-Emitting Electrochemical Cells (LECs)

The disparities in the fundamental photophysical properties of the two isomeric complexes manifest dramatically in their LEC device performance.

Performance Metric[Ir(F₂ppy)₂(ppl)][PF₆][Ir(F₂ppy)₂(ppz)][PF₆]
Maximum Luminance (cd/m²) 177[2][9]0 (No light emission observed)[2][9]
Light Emission Yes[9]No[9]

The complete lack of light emission from the LEC fabricated with the [Ir(F₂ppy)₂(ppz)][PF₆] complex is a striking result.[2][9] Crystallographic analysis reveals that the ppz complex exhibits enhanced intermolecular and intramolecular interactions, leading to a more ordered molecular packing in the solid state.[2][8] This higher degree of order is thought to facilitate quenching processes, thereby promoting non-radiative deactivation of the excited state and preventing light emission.[2][8]

cluster_device LEC Device Architecture anode ITO Coated Glass (Anode) emissive [Ir(F₂ppy)₂(Isomer)][PF₆] (Emissive Layer) anode->emissive cathode Gallium-Indium Eutectic (Cathode) emissive->cathode

Caption: A simplified schematic of the LEC device architecture.

Experimental Protocols for LEC Fabrication and Characterization

To ensure a valid comparison, standardized fabrication and characterization protocols are essential.

Protocol for LEC Device Fabrication

This is a generalized procedure based on common practices in the field.[9]

  • Substrate Preparation:

    • Clean indium tin oxide (ITO) coated glass substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol.

    • Dry the substrates with a stream of nitrogen gas and treat with UV-ozone for several minutes to enhance the work function of the ITO.

  • Emissive Layer Deposition:

    • Prepare a solution of the iridium complex (e.g., [Ir(F₂ppy)₂(ppl)][PF₆] or [Ir(F₂ppy)₂(ppz)][PF₆]) in a suitable organic solvent (e.g., acetonitrile).

    • Spin-coat the solution onto the pre-cleaned ITO substrate to form a uniform thin film.

    • Anneal the film to remove any residual solvent.

  • Cathode Deposition:

    • Transfer the substrate into an inert atmosphere (e.g., a glovebox).

    • Deposit the cathode, for example, by applying a layer of Gallium-Indium eutectic followed by a gold wire.[9]

  • Encapsulation:

    • Encapsulate the device to protect it from atmospheric oxygen and moisture, which can degrade performance.

cluster_workflow LEC Fabrication and Testing Workflow start Start substrate Substrate Cleaning (ITO Glass) start->substrate spincoat Spin-Coating of Iridium Complex substrate->spincoat anneal Annealing spincoat->anneal cathode Cathode Deposition (Inert Atmosphere) anneal->cathode encapsulate Encapsulation cathode->encapsulate test J-V-L Characterization encapsulate->test end End test->end

Caption: A typical workflow for LEC fabrication and characterization.

Protocol for LEC Device Characterization
  • Equipment: A source meter unit and a calibrated photodiode or spectrometer.

  • Procedure:

    • Mount the fabricated LEC device in a measurement setup under an inert atmosphere.[9]

    • Apply a forward bias voltage across the device and measure the corresponding current density (J) and luminance (L).

    • Sweep the voltage to obtain the J-V-L characteristics.

    • Record the electroluminescence spectrum to determine the emission color.

    • For stability testing, monitor the luminance as a function of time at a constant current density.

Conclusion and Future Outlook

The comparative analysis of pyrazino[2,3-f][1][2]phenanthroline (ppl) and its isomer, pyrazino[2,3-f][3][4]phenanthroline (ppz), in the context of LECs provides a compelling case study on the importance of precise molecular design. The iridium(III) complex incorporating the ppl ligand demonstrates significant light emission, achieving a luminance of 177 cd/m², whereas the ppz-based counterpart fails to produce any detectable light.[2][9] This stark difference is a direct consequence of the nitrogen atom placement in the ligand backbone, which influences the electronic properties and solid-state packing of the complexes.[2][8] The ppz isomer's structure promotes non-radiative decay pathways, effectively quenching luminescence.[2]

These findings underscore that subtle structural modifications at the molecular level can have a profound impact on the macroscopic performance of optoelectronic devices. For researchers and professionals in the field, this highlights the critical need for a deep understanding of structure-property relationships to guide the rational design of next-generation emitters for efficient and stable LECs. Future research should continue to explore the vast chemical space of phenanthroline-based ligands, leveraging the insights gained from such comparative studies to develop materials that can overcome the current challenges in LEC technology.

References

  • Cortés-Arriagada, D., et al. (2018). About the electronic and photophysical properties of iridium(III)-pyrazino[2,3-f][1][2]-phenanthroline based complexes for use in electroluminescent devices. RSC Advances. Available at: [Link]

  • Sabatini, C., et al. (2019). Photophysical and chiroptical properties of pyrazino‐phenanthroline‐helicene derivative and its rhenium(I) complex. Chemistry – A European Journal. Available at: [Link]

  • ResearchGate (2018). About the electronic and photophysical properties of Iridium (III)-pyrazino[2,3-f][1][2]-phenanthroline based complexes for use in electroluminescent devices. Available at: [Link]

  • Yadav, P., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. Available at: [Link]

  • González, I., et al. (2015). A comparative study of Ir(III) complexes with pyrazino[2,3-f][1][2]phenanthroline and pyrazino[2,3-f][3][4]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions. Available at: [Link]

  • ResearchGate (2023). Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. Available at: [Link]_

  • Yadav, P., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. Available at: [Link]

  • González, I., et al. (2015). Correction: A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1][2]phenanthroline and pyrazino[2,3-f][3][4]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions. Available at: [Link]

  • Yadav, P., et al. (2024). Pyrazino[2,3-f][1][2]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C. Available at: [Link]

  • ResearchGate (2015). Correction: A comparative study of Ir( iii ) complexes with pyrazino[2,3- f ][1][2]phenanthroline and pyrazino[2,3- f ][3][4]phenanthroline ligands in light-emitting electrochemical cells (LECs). Available at: [Link]

  • González, I., et al. (2015). A comparative study of Ir(iii) complexes with pyrazino[2,3-f][1][2]phenanthroline and pyrazino[2,3-f][3][4]phenanthroline ligands in light-emitting electrochemical cells (LECs). Dalton Transactions. Available at: [Link]

  • Stachelek, P., et al. (2022). 1H-Imidazo[4,5-f][1][2]phenanthroline Derivatives as Promising Ligands for Ir and Ru Complex Compounds for Applications in LECs: Mini-Review. Molecules. Available at: [Link]

  • Feng, Y., et al. (2015). Pyrazino-[2,3-f][1][2]phenanthroline as a new anchoring group of organic dyes for dye-sensitized solar cells. Supporting Information. Available at: [Link]

  • Checinska, L., et al. (2021). An Overview of the Potential Medicinal and Pharmaceutical Properties of Ru(II)/(III) Complexes. Molecules. Available at: [Link]

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A Senior Application Scientist's Guide to the Orthogonal Validation of Synthesized Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Rigorous Structural Validation

Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (PPDN), a polycyclic heteroaromatic compound, stands as a molecule of significant interest. Its rigid, planar, and extensively π-conjugated system makes it a compelling building block in materials science and coordination chemistry.[1][2] The electron-deficient nature of PPDN, stemming from the fusion of a phenanthroline core with a dicarbonitrile-substituted pyrazine ring, makes it a candidate for electron-transport layer materials in organic electronic devices.[3] Given that these advanced applications are fundamentally dictated by the molecule's precise electronic and steric properties, unambiguous confirmation of its chemical structure post-synthesis is not merely a procedural step but a scientific necessity.

This guide provides an in-depth comparison of analytical methodologies for the structural validation of PPDN. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, demonstrating how a multi-faceted, orthogonal approach creates a self-validating system for absolute structural confidence.

The Principle of Orthogonal Validation: A Self-Validating Workflow

G cluster_workflow Structural Validation Workflow for PPDN Synthesis Synthesized Crude Product (PPDN) Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Primary Primary Spectroscopic Analysis (¹H NMR, ¹³C NMR, HRMS, FT-IR) Purification->Primary Decision Data Consistent with Target Structure? Primary->Decision Decision->Purification No / Ambiguous Definitive Definitive Analysis (Single-Crystal X-ray Crystallography) Decision->Definitive Yes Validated Validated Structure C₁₆H₆N₆ Definitive->Validated

Caption: High-level workflow for the synthesis and structural validation of PPDN.

Comparative Analysis of Key Validation Techniques

The selection of analytical techniques should be deliberate, with each method chosen to provide specific and complementary pieces of the structural puzzle.

TechniqueInformation ProvidedAdvantages for PPDNLimitations
¹H & ¹³C NMR Atomic connectivity, chemical environment of protons and carbons, molecular symmetry.Provides a detailed "map" of the aromatic skeleton. Symmetry in the spectrum can quickly confirm the expected structure.Does not provide molecular weight. Can be difficult to interpret if significant impurities are present.
HRMS High-precision molecular weight, leading to an unambiguous elemental composition.Confirms the molecular formula (C₁₆H₆N₆) with high confidence, distinguishing it from potential byproducts.[4][5]Provides no information on atomic connectivity; cannot distinguish between isomers.
FT-IR Presence of specific functional groups based on vibrational frequencies.Unambiguously confirms the presence of the crucial nitrile (C≡N) functional groups.Provides limited information about the overall molecular skeleton.
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, and intermolecular packing in the solid state.The "gold standard." Provides definitive, irrefutable proof of structure.[6][7] Published data for PPDN exists for direct comparison.[8]Requires a high-quality single crystal, which can be challenging to grow.

In-Depth Technical Comparison & Experimental Insights

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR is the cornerstone of structural elucidation for organic molecules. For PPDN, its inherent symmetry simplifies the spectra, making it a powerful first step in validation.

  • Expertise in Action: The choice of a deuterated solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is often preferred for highly conjugated, planar molecules like PPDN due to its excellent solvating power for such systems.[4] Deuterated chloroform (CDCl₃) can also be used, and comparing spectra in different solvents can sometimes resolve overlapping signals.

  • ¹H NMR Spectroscopy: The aromatic region (typically 7.0-9.5 ppm) will contain all proton signals. Due to the fused ring system and the electron-withdrawing nature of the pyrazine and nitrile groups, the protons on the phenanthroline core are expected to be significantly deshielded (shifted downfield). The spectrum should be symmetrical, reflecting the molecule's C₂ᵥ symmetry. For example, a derivative, 2,3-bis(4-(10H-phenoxazin-10-yl) phenyl) pyrazino[2,3-f][9][10] phenanthroline, shows key phenanthroline proton signals at δ 9.68 and 9.38 ppm in CDCl₃.[11][12]

  • ¹³C NMR Spectroscopy: This technique maps the carbon framework. Key signals to identify include:

    • Nitrile Carbons (C≡N): These typically appear in a distinct region of the spectrum (~115-125 ppm). Their presence is a critical confirmation.

    • Aromatic Carbons: A complex set of signals will appear in the ~120-150 ppm range. The number of unique signals should correspond to what is expected from the molecule's symmetry.

High-Resolution Mass Spectrometry (HRMS): The Elemental Formula

While low-resolution MS confirms the nominal mass, HRMS is essential for high-confidence validation. It provides a mass measurement accurate to several decimal places, allowing for the determination of a unique elemental formula.

  • Trustworthiness in Practice: The target molecular formula for PPDN is C₁₆H₆N₆, corresponding to a monoisotopic mass of 282.0654.[5][8] An experimental HRMS result of, for example, 282.0651 would provide strong evidence for the correct elemental composition, ruling out other possibilities with the same nominal mass. Electrospray Ionization (ESI) is a common and effective soft ionization technique for this type of analysis.[4]

X-ray Crystallography: The Unambiguous Proof

For a crystalline solid, single-crystal X-ray diffraction is the most powerful method for structural determination, providing an absolute 3D model of the molecule.[6][7]

  • Authoritative Grounding: The structure of PPDN has been published. A new synthesis can be definitively validated by comparing the experimentally determined unit cell parameters and space group with the published data. For instance, an orthorhombic polymorph of PPDN has been reported with space group Pnma and unit cell dimensions of a = 14.1055 Å, b = 16.3331 Å, and c = 5.2694 Å.[8] Obtaining a crystal that yields these parameters provides irrefutable proof of the synthesized compound's identity.

G cluster_validation Orthogonal Validation Logic Structure Hypothesized Structure Pyrazino[2,3-f]phenanthroline- 2,3-dicarbonitrile NMR NMR (¹H, ¹³C) NMR->Structure Provides Connectivity & Symmetry MS HRMS NMR->MS Consistent Atom Count XRAY X-ray Crystallography NMR->XRAY Matches Asymmetric Unit MS->Structure Confirms Elemental Comp. (C₁₆H₆N₆) MS->XRAY Matches Formula from Unit Cell IR FT-IR IR->Structure Confirms Nitrile Group (C≡N) XRAY->Structure Provides Absolute 3D Structure

Caption: Inter-validation between orthogonal analytical techniques.

Standard Operating Protocols

The following are generalized protocols. Instrument parameters must be optimized for the specific equipment used.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Accurately weigh ~5-10 mg of the purified, dry PPDN sample.

  • Solvent Addition: Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.

  • ¹H NMR Acquisition:

    • Tune and shim the spectrometer for the specific sample.

    • Acquire a standard one-pulse proton spectrum. A 400 MHz or higher field magnet is recommended for better signal dispersion.[4]

    • Process the data (Fourier transform, phase correction, baseline correction) and integrate the signals.

  • ¹³C NMR Acquisition:

    • Using the same sample, acquire a proton-decoupled ¹³C spectrum.

    • Due to the low natural abundance of ¹³C, a longer acquisition time with a greater number of scans is required compared to ¹H NMR.[4]

Protocol 2: HRMS Analysis (ESI)
  • Sample Preparation: Prepare a dilute solution of the PPDN sample (~0.1 mg/mL) in a high-purity solvent such as acetonitrile or methanol.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard to ensure high mass accuracy.

  • Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The protonated molecule [M+H]⁺ should be the base peak.

  • Data Analysis: Determine the accurate mass of the molecular ion and use the instrument's software to calculate the most probable elemental composition.

Protocol 3: Single-Crystal Growth for X-ray Diffraction
  • Strategy: Crystal growth is often the rate-limiting step and may require screening of various conditions.[7] Slow evaporation or solvent diffusion methods are commonly effective for planar aromatic compounds.

  • Slow Evaporation Method:

    • Dissolve the purified PPDN in a suitable solvent (e.g., dichloromethane) to create a near-saturated solution.[13]

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, cover it loosely (e.g., with perforated parafilm) to allow for slow evaporation of the solvent over several days at room temperature.

  • Crystal Harvesting: Once suitable single crystals have formed, carefully harvest them using a cryo-loop and immediately proceed to data collection on a diffractometer.[7]

References

  • Benchchem. (n.d.). A Comparative Guide to the Electronic Structure of Phenanthroline Derivatives: A Computational Perspective.
  • Benchchem. (n.d.). An In-Depth Technical Guide to the Synthesis and Characterization of Pyrazino[2,3-f]phenanthroline.
  • ChemRxiv. (2023). Design and Synthesis of Pyrazino[2,3-f][9][10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. Retrieved from

  • National Institutes of Health (NIH). (n.d.). An orthorhombic polymorph of pyrazino[2,3-f][9][10]phenanthroline-2,3-dicarbonitrile. Retrieved from

  • ResearchGate. (n.d.). The absorption spectra of phenanthroline (phen), monoZn, and diZn in neutral aqueous solutions.
  • National Institutes of Health (NIH). (n.d.). 2,3-Bis(furan-2-yl)pyrazino[2,3-f][9][10]phenanthroline. Retrieved from

  • The Royal Society of Chemistry. (n.d.). Pyrazino[2,3-f][9][10]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescent Emitters with AIE characteristics. Retrieved from

  • TCI (Shanghai) Development Co., Ltd. (n.d.). Pyrazino[2,3-f][9][10]phenanthroline-2,3-dicarbonitrile. Retrieved from

  • ChemicalBook. (2024). Pyrazino[2,3-f][9][10]phenanthroline-2,3-dicarbonitrile. Retrieved from

  • Benchchem. (n.d.). Spectroscopic Characterization of Pyrazino[2,3-f]phenanthroline: A Technical Guide.
  • National Institutes of Health (NIH). (n.d.). X-ray crystallography.
  • National Institutes of Health (NIH). (n.d.). X-Ray Crystallography of Chemical Compounds.
  • Benchchem. (n.d.). Electronic and photophysical properties of Pyrazino[2,3-f]phenanthroline.

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The Strategic Advantage of Pyrazino[2,3-f]phenanthroline in High-Performance TADF Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

In the competitive landscape of organic light-emitting diode (OLED) technology, the pursuit of 100% internal quantum efficiency (IQE) has driven the evolution of emitter materials. Thermally Activated Delayed Fluorescence (TADF) materials have emerged as a dominant third-generation solution, offering a pathway to highly efficient, metal-free emitters. At the heart of these materials lies a donor-acceptor (D-A) architecture, and the choice of the acceptor moiety is paramount in dictating the ultimate performance of the device.

This guide provides an in-depth technical comparison of Pyrazino[2,3-f]phenanthroline (DPPN) as a superior acceptor core in TADF materials. We will explore the inherent advantages of the DPPN framework over other commonly employed acceptor units, supported by experimental data and detailed protocols for synthesis and characterization. This analysis is intended for researchers and scientists in the fields of materials science and optoelectronics, providing a robust resource for the rational design of next-generation TADF emitters.

The Pyrazino[2,3-f]phenanthroline Core: A Privileged Scaffold for TADF

The DPPN moiety is a rigid, planar, and extensively π-conjugated heteroaromatic system. This unique combination of features imparts several key advantages when incorporated into a D-A type TADF emitter.

1. Enhanced Conjugation and LUMO Stabilization: The fusion of a pyrazine ring with a phenanthroline core creates a highly electron-deficient system with an extended π-conjugation.[1] This leads to a significant stabilization of the Lowest Unoccupied Molecular Orbital (LUMO), a critical factor for achieving efficient charge injection and transport in OLED devices. A lower LUMO energy level facilitates electron injection from the adjacent transport layer, reducing the driving voltage of the device.

2. Intrinsic Rigidity and High Thermal Stability: The rigid and planar structure of the DPPN core minimizes non-radiative decay pathways that can arise from molecular vibrations and rotations, thereby contributing to higher photoluminescence quantum yields (PLQY).[2] Furthermore, TADF emitters based on DPPN have demonstrated excellent thermal stability, with decomposition temperatures often exceeding 300-400 °C.[2] This robustness is crucial for the vacuum deposition process used in OLED fabrication and for ensuring long operational lifetimes of the devices.

3. Tunable Emission Across the Visible Spectrum: The DPPN core serves as a versatile platform for achieving a wide range of emission colors. By judiciously selecting and attaching various electron-donating moieties to the DPPN acceptor, the energy of the intramolecular charge transfer (ICT) state can be precisely controlled. This allows for the systematic tuning of the emission wavelength from blue to green, yellow, and even deep-red.[3] For instance, coupling DPPN with carbazole-based donors typically yields blue or green emitters, while stronger donors like phenoxazine can produce yellow to orange-red emissions.[3]

4. Facilitating a Small Singlet-Triplet Energy Gap (ΔEST): A small ΔEST is the cornerstone of efficient TADF, as it enables the reverse intersystem crossing (RISC) of triplet excitons to the emissive singlet state. The design of DPPN-based emitters, often in a D-π-A-π-D configuration, allows for a significant spatial separation of the highest occupied molecular orbital (HOMO), primarily localized on the donor units, and the LUMO, centered on the DPPN acceptor.[4] This spatial separation minimizes the exchange energy between the singlet and triplet states, resulting in a small ΔEST, often below 0.1 eV.

Comparative Performance Analysis: DPPN vs. Alternative Acceptors

To contextualize the advantages of DPPN, it is instructive to compare its performance with other prominent acceptor moieties used in TADF emitters.

Acceptor CoreRepresentative EmitterMax. EQE (%)Emission ColorKey AdvantagesKey Limitations
Pyrazino[2,3-f]phenanthroline PXZ-DPPN20.1%[3]Yellow-OrangeHigh rigidity, excellent thermal stability, broad color tunability.Synthesis can be multi-step.
Diphenylsulfone DMAC-DPS19.5%BlueGood solubility, high PLQY in some cases.Lower thermal stability compared to fused heteroaromatics.
Triazine 3ACR-TRZ18.6%[5]GreenStrong electron-accepting nature, good for blue/green emitters.Can be susceptible to photo-degradation.
Benzophenone --Blue/GreenReadily available starting materials.Structural flexibility can lead to non-radiative decay.
Boron-based t-BuCz-DABNA29.2%BlueHigh efficiency, narrow emission spectra.Synthesis can be complex and sensitive to air/moisture.

As the data suggests, while other acceptor cores can yield high-performance devices, the DPPN framework offers a compelling balance of high efficiency, broad color tunability, and excellent thermal and morphological stability, making it a highly attractive choice for a wide range of OLED applications.

Experimental Protocols

Synthesis of a Representative DPPN-based TADF Emitter: PXZ-DPPN

The synthesis of 2,3-bis(4-(10H-phenoxazin-10-yl)phenyl)pyrazino[2,3-f][1][5]phenanthroline (PXZ-DPPN) is a multi-step process that involves the preparation of a diketone intermediate followed by a condensation reaction.

G cluster_0 Step 1: Synthesis of Diketone Intermediate cluster_1 Step 2: Synthesis of Diamine Intermediate cluster_2 Step 3: Condensation Reaction 4,4'-Dibromobenzil 4,4'-Dibromobenzil Buchwald-Hartwig Amination Buchwald-Hartwig Amination 4,4'-Dibromobenzil->Buchwald-Hartwig Amination Phenoxazine, Pd(OAc)2, P(t-Bu)3, Cs2CO3, Toluene 1,2-bis(4-(10H-phenoxazin-10-yl)phenyl)ethane-1,2-dione 1,2-bis(4-(10H-phenoxazin-10-yl)phenyl)ethane-1,2-dione Buchwald-Hartwig Amination->1,2-bis(4-(10H-phenoxazin-10-yl)phenyl)ethane-1,2-dione Condensation Condensation 1,2-bis(4-(10H-phenoxazin-10-yl)phenyl)ethane-1,2-dione->Condensation 1,10-Phenanthroline 1,10-Phenanthroline Oxidation Oxidation 1,10-Phenanthroline->Oxidation HNO3, H2SO4 1,10-Phenanthroline-5,6-dione 1,10-Phenanthroline-5,6-dione Oxidation->1,10-Phenanthroline-5,6-dione Reduction Reduction 1,10-Phenanthroline-5,6-dione->Reduction Na2S2O4 5,6-diamino-1,10-phenanthroline 5,6-diamino-1,10-phenanthroline Reduction->5,6-diamino-1,10-phenanthroline 5,6-diamino-1,10-phenanthroline->Condensation Acetic Acid (cat.), Ethanol, Reflux PXZ-DPPN PXZ-DPPN Condensation->PXZ-DPPN

Synthetic pathway for PXZ-DPPN.

Step-by-Step Protocol:

  • Synthesis of 1,2-bis(4-(10H-phenoxazin-10-yl)phenyl)ethane-1,2-dione:

    • To a dried Schlenk flask under an inert atmosphere, add 4,4'-dibromobenzil (1.0 eq), phenoxazine (2.2 eq), cesium carbonate (3.0 eq), palladium(II) acetate (5 mol%), and tri(tert-butyl)phosphine (10 mol%).

    • Add anhydrous toluene and degas the mixture.

    • Heat the reaction mixture to reflux (approx. 110 °C) for 24 hours.

    • After cooling to room temperature, filter the mixture and wash the solid with toluene.

    • The filtrate is concentrated under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield the desired diketone.

  • Synthesis of 5,6-diamino-1,10-phenanthroline:

    • Synthesize 1,10-phenanthroline-5,6-dione from 1,10-phenanthroline via oxidation with nitric acid and sulfuric acid.

    • Reduce the resulting dione using a suitable reducing agent such as sodium dithionite (Na2S2O4) in an aqueous ammonia solution to yield 5,6-diamino-1,10-phenanthroline.

  • Synthesis of PXZ-DPPN:

    • In a round-bottom flask, dissolve the diketone intermediate (1.0 eq) and 5,6-diamino-1,10-phenanthroline (1.0 eq) in ethanol.

    • Add a catalytic amount of glacial acetic acid.

    • Heat the mixture to reflux for 18-24 hours.

    • Upon cooling, a precipitate will form. Collect the solid by filtration, wash with ethanol, and dry under vacuum to obtain PXZ-DPPN.

Characterization of TADF Properties

Measurement of Photoluminescence Quantum Yield (PLQY) of Thin Films:

The absolute PLQY of thin films is a critical parameter for evaluating the efficiency of an emitter. An integrating sphere is essential for this measurement to collect all emitted photons, including those that are waveguided within the film.

G cluster_0 Inside Integrating Sphere Excitation Source Excitation Source Integrating Sphere Integrating Sphere Excitation Source->Integrating Sphere Monochromatic Light Sample (Thin Film) Sample (Thin Film) Integrating Sphere->Sample (Thin Film) Direct Excitation Detector Detector Integrating Sphere->Detector Scattered Excitation Light Sample (Thin Film)->Detector Emitted Photons Data Analysis Data Analysis Detector->Data Analysis Spectra Acquisition PLQY Calculation PLQY Calculation Data Analysis->PLQY Calculation

Workflow for PLQY measurement of a thin film.

Step-by-Step Protocol:

  • Sample Preparation: Deposit a thin film of the TADF material onto a quartz substrate by vacuum deposition or spin-coating.

  • Reference Measurement: Place a blank quartz substrate in the integrating sphere and measure the spectrum of the excitation light.

  • Sample Measurement: Replace the blank substrate with the sample film and measure the spectrum of the scattered excitation light and the emitted photoluminescence.

  • Calculation: The PLQY is calculated as the ratio of the number of emitted photons to the number of absorbed photons, using the integrated intensities of the emission and excitation spectra.

Determination of Delayed Fluorescence Lifetime via Transient Electroluminescence:

Transient electroluminescence is a powerful technique to probe the dynamics of exciton decay in a functioning OLED.

Step-by-Step Protocol:

  • Device Fabrication: Fabricate a standard multilayer OLED incorporating the TADF emitter in the emissive layer.

  • Measurement Setup: Apply a short electrical pulse to the device to generate excitons.

  • Data Acquisition: Measure the time-resolved decay of the electroluminescence after the electrical pulse is turned off using a fast photodetector and an oscilloscope or a time-correlated single photon counting (TCSPC) system.

  • Analysis: The resulting decay curve will typically exhibit a fast component corresponding to prompt fluorescence and a slower component corresponding to delayed fluorescence. The lifetime of the delayed fluorescence can be extracted by fitting the decay curve to a multi-exponential function.

Conclusion

The Pyrazino[2,3-f]phenanthroline core represents a highly effective and versatile building block for the design of advanced TADF materials. Its inherent properties of high conjugation, LUMO stabilization, rigidity, and thermal stability provide a solid foundation for achieving high-performance OLEDs with tunable emission colors. When compared to other acceptor moieties, DPPN offers a unique and advantageous combination of properties that make it a privileged scaffold for next-generation display and lighting technologies. The experimental protocols provided herein offer a practical guide for the synthesis and characterization of these promising materials, enabling further innovation in the field.

References

  • Yadav, P., et al. (2023). Design and Synthesis of Pyrazino[2,3-f][1][5]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. [Link]

  • Gümüş, S. (2019). Investigation of tadf properties of novel donor-acceptor type pyrazine derivatives. Journal of the Chilean Chemical Society. [Link]

  • Yadav, P., et al. (2023). Pyrazino[2,3-f][1][5]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • Chen, Y.-T., et al. (2024). Thermally Activated Delayed Fluorescent and Fluorescent Emitters Based on Pyrazino[2,3-f][1],[5]Phenanthroline for Efficient Organic Light-Emitting Diodes. ResearchGate. [Link]

  • EnliTech (2022). A Comprehensive Step-by-Step Guide to Absolute PLQY Measurements. [Link]

  • Edinburgh Instruments (2023). Determining Fluorescence Lifetimes with Edinburgh Instruments. [Link]

  • Yadav, P., et al. (2024). Pyrazino[2,3-f][1][5]phenanthroline-based color-tunable thermally activated delayed fluorescence emitters with AIE characteristics for high-efficiency organic light-emitting diodes. Journal of Materials Chemistry C. [Link]

  • Li, M., et al. (2017). Molecular design to regulate the photophysical properties of multifunctional TADF emitters towards high-performance TADF-based OLEDs with EQEs up to 22.4% and small efficiency roll-offs. Journal of Materials Chemistry C. [Link]

  • Kaji, H. (2021). Molecular Design and Realization of Highly Efficient Thermally Activated Delayed Fluorescence Emitters for Organic Light-Emitting. Kyoto University. [Link]

Sources

A Comparative Guide to HPLC Purity Assessment of Synthesized Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

In the synthesis of novel heterocyclic compounds for pharmaceutical and materials science applications, rigorous purity assessment is paramount. The presence of even minute impurities can significantly alter the compound's biological activity, toxicity, and physicochemical properties. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of synthesized Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile, a promising electron-deficient building block in organic electronics.[1][2][3]

This document moves beyond a simple recitation of protocols. It delves into the rationale behind methodological choices, offering a comparative analysis of two robust reversed-phase HPLC approaches. By understanding the interplay between stationary phase chemistry, mobile phase composition, and the nature of potential impurities, researchers can develop and validate a purity testing method that is not only accurate and precise but also tailored to the specific challenges presented by this complex aromatic dinitrile.

The Synthetic Landscape and Anticipated Impurities

The purity analysis of a synthesized compound is intrinsically linked to its synthetic route. Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile is typically synthesized via a condensation reaction between 1,10-phenanthroline-5,6-dione and diaminomaleonitrile (DAMN).[4] This synthetic pathway, while effective, can introduce several potential impurities that a robust HPLC method must be able to resolve.

Key Potential Impurities:

  • Unreacted Starting Materials: The most common impurities are the unreacted starting materials, namely 1,10-phenanthroline-5,6-dione and diaminomaleonitrile.

  • Incomplete Condensation Products: The reaction may not proceed to completion, leading to the presence of partially reacted intermediates.

  • Side-Reaction Products: Diaminomaleonitrile can undergo self-polymerization or hydrolysis, especially under certain pH and temperature conditions, leading to a variety of side products.

  • Degradation Products: The final product may be susceptible to degradation under specific conditions of light, heat, or pH, necessitating a stability-indicating method.

A well-designed HPLC method must be able to separate the main peak of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile from all these potential process-related impurities and degradation products.

Comparative Analysis of HPLC Methodologies

The choice of HPLC column and mobile phase is critical for achieving the desired separation. For a polycyclic aromatic nitrogen heterocycle like Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile, reversed-phase chromatography is the most suitable approach. Here, we compare two effective methods: the workhorse C18 column and the more specialized Phenyl-Hexyl column.

ParameterMethod A: C18 ColumnMethod B: Phenyl-Hexyl ColumnRationale and Field Insights
Stationary Phase Octadecylsilane (C18)Phenyl-HexylC18 columns provide excellent hydrophobic retention, which is ideal for the nonpolar, planar structure of the target molecule.[5] Phenyl-Hexyl columns offer alternative selectivity through π-π interactions with the aromatic rings of the analyte and impurities, which can be advantageous for resolving structurally similar compounds.
Mobile Phase Acetonitrile and Water (with 0.1% Formic Acid)Acetonitrile and Water (with 0.1% Formic Acid)A gradient of acetonitrile and water is a standard and effective mobile phase for reversed-phase HPLC of aromatic compounds. The addition of formic acid helps to protonate the nitrogen atoms in the heterocyclic rings, leading to sharper peaks and improved reproducibility.
Separation Principle Primarily hydrophobic interactions.Mixed-mode: hydrophobic and π-π interactions.The C18 phase separates based on the overall hydrophobicity of the molecules. The Phenyl-Hexyl phase adds an extra dimension of separation based on the aromatic character, which can be crucial for separating isomers or compounds with similar hydrophobicity but different electronic properties.
Expected Performance Good retention and resolution of the main peak from non-polar impurities. May show co-elution of structurally similar aromatic impurities.Enhanced resolution of aromatic impurities due to π-π interactions. May provide better separation of the target compound from starting materials containing aromatic rings.For routine purity checks where the primary concern is the presence of starting materials, a C18 column is often sufficient. For in-depth impurity profiling and method validation, the Phenyl-Hexyl column can provide superior resolution and confidence in the purity assessment.

Experimental Protocols

The following are detailed, step-by-step methodologies for the two compared HPLC methods. These protocols are designed to be self-validating, with system suitability tests incorporated to ensure the reliability of the results.

Method A: Purity Determination using a C18 Column

1. Instrumentation and Materials:

  • HPLC system with a quaternary pump, autosampler, column oven, and a diode array detector (DAD) or UV detector.

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid (analytical grade).

  • Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile reference standard and synthesized sample.

2. Chromatographic Conditions:

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 90% B

    • 15-18 min: 90% B

    • 18-18.1 min: 90% to 30% B

    • 18.1-25 min: 30% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm and 310 nm (or DAD scan from 200-400 nm).

  • Injection Volume: 10 µL.

3. Sample and Standard Preparation:

  • Standard Solution: Accurately weigh about 5 mg of the reference standard and dissolve in 50 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh about 5 mg of the synthesized sample and dissolve in 50 mL of acetonitrile to obtain a concentration of 0.1 mg/mL.

4. System Suitability Test (SST):

  • Inject the standard solution six times.

  • The relative standard deviation (RSD) of the peak area for the main peak should be not more than 2.0%.

  • The tailing factor for the main peak should be not more than 2.0.

  • The theoretical plate count for the main peak should be not less than 2000.

5. Analysis Procedure:

  • Inject the blank (acetonitrile), followed by the standard solution, and then the sample solution.

  • Calculate the purity of the sample by the area percentage method.

Method B: Enhanced Purity Assessment with a Phenyl-Hexyl Column

1. Instrumentation and Materials:

  • Same as Method A.

  • Phenyl-Hexyl reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

2. Chromatographic Conditions:

  • Same as Method A.

3. Sample and Standard Preparation:

  • Same as Method A.

4. System Suitability Test (SST):

  • Same as Method A.

5. Analysis Procedure:

  • Same as Method A.

Visualizing the Workflow and Potential Side Reactions

To better understand the analytical process and the chemical context, the following diagrams illustrate the HPLC workflow and the potential for impurity formation during synthesis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Reporting Sample Synthesized Sample Prep_Sample Sample Solution (0.1 mg/mL) Sample->Prep_Sample Dissolve Standard Reference Standard Prep_Standard Standard Solution (0.1 mg/mL) Standard->Prep_Standard Dissolve Solvent Acetonitrile Solvent->Prep_Sample Solvent->Prep_Standard Autosampler Autosampler Prep_Sample->Autosampler Prep_Standard->Autosampler Column Column Autosampler->Column Inject Detector Detector Column->Detector Elute Pump Pump Pump->Column Mobile Phase Data_System Chromatography Data System Detector->Data_System Signal Purity_Calc Purity Calculation (% Area) Data_System->Purity_Calc Peak Integration Report Certificate of Analysis Purity_Calc->Report Generate Synthesis_Impurities cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_products Products & Impurities Phen_dione 1,10-Phenanthroline-5,6-dione Reaction Condensation Phen_dione->Reaction DAMN Diaminomaleonitrile DAMN->Reaction Impurity4 DAMN Side Products (e.g., polymers) DAMN->Impurity4 Self-reaction Target Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile (Main Product) Reaction->Target Impurity1 Unreacted 1,10-Phenanthroline-5,6-dione Reaction->Impurity1 Impurity2 Unreacted Diaminomaleonitrile Reaction->Impurity2 Impurity3 Incomplete Condensation Intermediates Reaction->Impurity3

Sources

A Senior Scientist's Guide to the Electrochemical Nuances of Pyrazino[2,3-f]phenanthroline vs. Bipyridine Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals in coordination chemistry, materials science, and catalysis.

Introduction: Beyond the Archetype

In the vast landscape of coordination chemistry, 2,2'-bipyridine (bpy) stands as an archetypal ligand. Its robust chelating ability and well-documented electronic properties have made it a cornerstone for developing a plethora of metal complexes with applications in catalysis, solar energy, and analytics.[1] However, the relentless pursuit of enhanced functionality—be it lower catalytic overpotentials, red-shifted light absorption, or novel sensing capabilities—necessitates a move beyond the classics.

This guide provides an in-depth, objective electrochemical comparison between complexes derived from bpy and a more structurally and electronically sophisticated alternative: pyrazino[2,3-f]phenanthroline (pzp) . We will dissect the fundamental reasons for their differing redox behaviors, provide standardized experimental protocols for their characterization, and present comparative data to inform rational ligand selection in your research. This analysis is grounded in the understanding that a ligand is not merely a scaffold, but the primary determinant of a complex's electronic destiny.

Part 1: The Ligands - A Tale of Two Electronic Structures

The profound differences in the electrochemical behavior of bpy and pzp complexes are rooted in their intrinsic molecular structures.

  • 2,2'-Bipyridine (bpy): Composed of two pyridine rings linked by a single C-C bond, bpy is a simple, effective σ-donor and a moderate π-acceptor. Upon chelation, it forms a stable five-membered ring. Its electronic transitions and redox events are well-understood, typically involving metal-centered oxidations and ligand-centered reductions at significantly negative potentials.[2]

  • Pyrazino[2,3-f]phenanthroline (pzp): This ligand represents a significant structural and electronic evolution. It is a rigid, planar, polycyclic heteroaromatic system where a phenanthroline core is fused with a pyrazine ring.[3] The key feature is the pyrazine moiety; with its two nitrogen atoms, it is a potent electron-withdrawing group. This fusion creates an extended π-system that functions as a strong electron acceptor, delocalizing electron density across the quinoxaline-like portion of the molecule.[4][5] This inherent electron deficiency dramatically lowers the energy of the ligand's Lowest Unoccupied Molecular Orbital (LUMO).

Part 2: Experimental Workflow for Comparative Analysis

To ensure a valid, head-to-head comparison, a rigorous and reproducible experimental workflow is paramount. Cyclic Voltammetry (CV) is the principal technique for elucidating the redox potentials and electrochemical reversibility of these complexes.

G bpy_lumo LUMO (bpy π*) bpy_homo HOMO (Ru t₂g) bpy_lumo->bpy_homo Reduction (Harder) pzp_lumo LUMO (pzp π*) bpy_homo->bpy_lumo Oxidation (Harder) pzp_homo HOMO (Ru t₂g) pzp_lumo->pzp_homo Reduction (Easier) pzp_homo->pzp_lumo Oxidation (Easier) E_down E_label Energy E_up E_label->E_up caption MO energy diagram rationalizing redox potentials.

Sources

A Comparative Analysis of DNA Binding Affinity: Pyrazino[2,3-f]phenanthroline Complexes Versus Ethidium Bromide

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of DNA as a Molecular Target

The intricate double helical structure of DNA, the blueprint of life, has long been a primary target for the development of therapeutic agents and molecular probes. The ability of small molecules to bind to DNA with high affinity and specificity can lead to the modulation of fundamental cellular processes such as replication and transcription, forming the basis for many anticancer and antimicrobial therapies. Among the myriad of DNA binding agents, intercalators—molecules that insert themselves between the base pairs of the DNA helix—have been a subject of intense research.

Ethidium bromide (EtBr) is a classic intercalating agent, widely utilized as a fluorescent marker for nucleic acids in molecular biology laboratories.[1] Its well-characterized DNA binding properties serve as a benchmark for the evaluation of new potential DNA-targeting compounds. In recent years, there has been a growing interest in the design and synthesis of novel metal complexes with extended planar aromatic ligands for DNA-targeted applications, owing to their diverse coordination geometries, rich photophysical properties, and potential for enhanced biological activity.

This guide provides a comprehensive comparison of the DNA binding affinity of a promising class of such compounds—Pyrazino[2,3-f]phenanthroline (pyphen) complexes—with the established intercalator, ethidium bromide. We will delve into the quantitative aspects of their DNA binding, explore the experimental methodologies used to determine these parameters, and discuss the structural basis of their interactions. This objective analysis, supported by experimental data, is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to evaluate the potential of Pyrazino[2,3-f]phenanthroline complexes as effective DNA binding agents.

Comparative Analysis of DNA Binding Parameters

The strength of the interaction between a small molecule and DNA is quantified by the intrinsic binding constant (Kb). A higher Kb value signifies a stronger binding affinity. The binding stoichiometry (n) provides information on the number of binding sites per nucleotide. The thermodynamic parameters—enthalpy (ΔH), entropy (ΔS), and Gibbs free energy (ΔG)—offer deeper insights into the forces driving the binding event.

Quantitative Data Summary

The following tables summarize the experimentally determined DNA binding parameters for various Pyrazino[2,3-f]phenanthroline complexes and ethidium bromide. It is crucial to note that the binding affinity can be influenced by experimental conditions such as buffer composition, pH, temperature, and ionic strength. Therefore, these factors are included where available to provide a proper context for comparison.

Table 1: DNA Binding Affinity of Pyrazino[2,3-f]phenanthroline Complexes

ComplexMetal IonAncillary LigandsKb (M-1)Experimental ConditionsReference
[Cu(pyphen)(asn)(NO3)(H2O)]Cu(II)asparagine2.1 x 105Tris-HCl buffer, pH 7.2[2]
[Cu(pyphen)(trp)(H2O)]NO3Cu(II)tryptophan3.4 x 105Tris-HCl buffer, pH 7.2[2]
[Cu(DPPN)(Phen)]2+Cu(II)1,10-phenanthroline~6 x 106Not specified[3]
[Ru(phen)2(pyphen)]2+Ru(II)1,10-phenanthroline1.2 x 106Tris-HCl/NaCl buffer[4]

DPPN is an abbreviation for benzo[i]dipyridophenazine, a derivative of pyrazinophenanthroline.

Table 2: DNA Binding Affinity of Ethidium Bromide

ParameterValueExperimental ConditionsReference
Kb (M-1)0.31 (± 0.02) x 106Not specified[5]
Kb (M-1)106 - 107General range[4]
n0.327 (± 0.009)Not specified[5]
ΔG (kcal/mol)-18.3 to -28.1Molecular dynamics simulation[1]
ΔH (kcal/mol)-7.0720°C, 18 mM Na+[6]

Expert Interpretation:

The data presented in the tables indicate that Pyrazino[2,3-f]phenanthroline complexes exhibit DNA binding affinities that are comparable to, and in some cases, exceed that of ethidium bromide. For instance, the copper complex with 1,10-phenanthroline as an ancillary ligand shows a significantly higher binding constant than typically reported for ethidium bromide.[3] This suggests that the extended aromatic system of the pyphen ligand, often in synergy with the coordinated metal center and other ligands, contributes to a strong interaction with the DNA double helix. The variation in binding constants among the different pyphen complexes highlights the tunability of their DNA binding properties through the choice of the metal ion and co-ligands.

Experimental Protocols for Determining DNA Binding Affinity

The determination of DNA binding parameters relies on a suite of biophysical techniques. Each method provides unique insights into the interaction, and often, a combination of techniques is employed for a comprehensive understanding. Here, we provide detailed, step-by-step methodologies for the key experiments.

UV-Visible Absorption Spectroscopy

Principle: This technique relies on the change in the absorbance spectrum of the compound or the DNA upon binding. Intercalation of a ligand into the DNA helix typically leads to hypochromism (a decrease in absorbance) and a bathochromic shift (red shift) of the ligand's absorption maximum. These changes are due to the electronic interactions between the chromophore of the ligand and the DNA base pairs.[4]

Experimental Workflow:

UV_Vis_Titration cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare stock solutions of the complex and DNA in buffer P2 Determine the exact concentration of DNA stock solution (A260) T1 Place a fixed concentration of the complex in a quartz cuvette P2->T1 T2 Record the initial UV-Vis spectrum (200-800 nm) T1->T2 Repeat T3 Add small aliquots of the DNA stock solution to the cuvette T2->T3 Repeat T4 Incubate for a few minutes to reach equilibrium T3->T4 Repeat T5 Record the UV-Vis spectrum after each addition T4->T5 Repeat T5->T3 Repeat A1 Correct spectra for the dilution of the complex A2 Plot [DNA]/(εa - εf) versus [DNA] (Scatchard plot) A1->A2 A3 Calculate Kb from the slope and intercept A2->A3

Caption: Workflow for UV-Visible absorption titration experiment.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare a stock solution of the Pyrazino[2,3-f]phenanthroline complex of known concentration in a suitable buffer (e.g., Tris-HCl, pH 7.2).

    • Prepare a stock solution of calf thymus DNA (ct-DNA) in the same buffer.

    • Determine the concentration of the ct-DNA stock solution by measuring its absorbance at 260 nm, using a molar extinction coefficient of 6600 M-1cm-1 per nucleotide.[7]

  • Titration:

    • Place a fixed volume and concentration of the complex solution into a 1 cm path length quartz cuvette.

    • Record the UV-Visible absorption spectrum of the complex alone from 200 to 800 nm.

    • Incrementally add small volumes (e.g., 5-10 µL) of the ct-DNA stock solution to the cuvette containing the complex.

    • After each addition, mix the solution gently and allow it to equilibrate for 2-5 minutes.

    • Record the UV-Visible spectrum. Continue the additions until no further significant changes in the spectrum are observed.

  • Data Analysis:

    • Correct the absorbance values for the dilution of the complex upon the addition of the DNA solution.

    • The intrinsic binding constant (Kb) can be calculated using the Wolfe-Shimer equation: [DNA]/(εa - εf) = [DNA]/(εb - εf) + 1/(Kb(εb - εf)) where [DNA] is the concentration of DNA, εa is the apparent extinction coefficient (Aobs/[Complex]), εf is the extinction coefficient of the free complex, and εb is the extinction coefficient of the complex when fully bound to DNA.

    • A plot of [DNA]/(εa - εf) versus [DNA] should give a straight line with a slope of 1/(εb - εf) and a y-intercept of 1/(Kb(εb - εf)). Kb is the ratio of the slope to the intercept.

Fluorescence Spectroscopy (Ethidium Bromide Displacement Assay)

Principle: This is a competitive binding assay that indirectly measures the binding affinity of a compound to DNA. Ethidium bromide (EtBr) exhibits a significant increase in fluorescence intensity upon intercalation into DNA. A compound that can displace the bound EtBr will cause a quenching (decrease) of the fluorescence. The extent of quenching is related to the DNA binding affinity of the test compound.

Experimental Workflow:

Fluorescence_Quenching cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Prepare solutions of DNA, Ethidium Bromide (EtBr), and the complex P2 Prepare a DNA-EtBr complex solution T1 Place the DNA-EtBr solution in a fluorescence cuvette P2->T1 T2 Record the initial fluorescence emission spectrum T1->T2 Repeat T3 Add aliquots of the complex solution T2->T3 Repeat T4 Incubate to allow for displacement T3->T4 Repeat T5 Record the fluorescence spectrum after each addition T4->T5 Repeat T5->T3 Repeat A1 Plot F0/F versus [Complex] (Stern-Volmer plot) A2 Calculate the Stern-Volmer constant (Ksv) A1->A2 A3 Determine the apparent binding constant (Kapp) A2->A3

Caption: Workflow for the ethidium bromide displacement assay.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of ct-DNA, ethidium bromide, and the Pyrazino[2,3-f]phenanthroline complex in a suitable buffer.

    • Prepare a solution of the DNA-EtBr complex by incubating a fixed concentration of ct-DNA with a fixed concentration of EtBr.

  • Titration:

    • Place the DNA-EtBr complex solution in a fluorescence cuvette.

    • Record the fluorescence emission spectrum (typically with excitation around 520 nm and emission scanned from 540 to 700 nm).

    • Add small aliquots of the test complex solution to the cuvette.

    • After each addition, mix and incubate for a few minutes to allow for the displacement of EtBr.

    • Record the fluorescence emission spectrum. Continue until significant quenching is observed.

  • Data Analysis:

    • The fluorescence quenching data can be analyzed using the Stern-Volmer equation: F0/F = 1 + KSV[Q] where F0 and F are the fluorescence intensities in the absence and presence of the quencher (the test complex), respectively, [Q] is the concentration of the quencher, and KSV is the Stern-Volmer quenching constant.

    • The apparent binding constant (Kapp) can be calculated from the equation: KEtBr[EtBr] = Kapp[Complex]50% where KEtBr is the DNA binding constant of ethidium bromide (typically ~1.0 x 107 M-1), [EtBr] is the concentration of ethidium bromide, and [Complex]50% is the concentration of the complex required to cause a 50% reduction in the fluorescence of the DNA-EtBr adduct.

Circular Dichroism (CD) Spectroscopy

Principle: CD spectroscopy measures the differential absorption of left and right circularly polarized light by chiral molecules. DNA is a chiral molecule and exhibits a characteristic CD spectrum. The binding of a small molecule to DNA can perturb the DNA structure, leading to changes in its CD spectrum. These changes can provide information about the binding mode (intercalation vs. groove binding) and can also be used to determine binding affinity.[8]

Experimental Workflow:

CD_Spectroscopy cluster_prep Sample Preparation cluster_measurement Spectral Measurement cluster_analysis Data Analysis P1 Prepare solutions of DNA and the complex in a suitable buffer M1 Record the CD spectrum of DNA alone P1->M1 M2 Add increasing amounts of the complex to the DNA solution M1->M2 Repeat M3 Record the CD spectrum at each concentration of the complex M2->M3 Repeat M3->M2 Repeat A1 Analyze changes in the DNA CD spectrum (e.g., peak shifts, intensity changes) A3 Determine binding mode and potentially binding affinity A1->A3 A2 Analyze the induced CD spectrum of the achiral complex A2->A3

Caption: Workflow for Circular Dichroism spectroscopy for DNA binding studies.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare solutions of ct-DNA and the Pyrazino[2,3-f]phenanthroline complex in a low-salt buffer. High salt concentrations can interfere with the CD signal.

  • Spectral Measurement:

    • Use a quartz cuvette with a suitable path length (e.g., 1 cm).

    • Record the CD spectrum of the DNA solution alone in the far-UV region (typically 200-320 nm).

    • Add increasing concentrations of the complex to the DNA solution.

    • After each addition, mix and allow to equilibrate.

    • Record the CD spectrum of the DNA-complex mixture.

  • Data Analysis:

    • Intercalation is often characterized by an increase in the intensity of the positive band around 275 nm and a decrease in the intensity of the negative band around 245 nm in the CD spectrum of B-form DNA.

    • Groove binding typically causes smaller perturbations to the DNA CD spectrum.

    • If the complex is achiral, it may exhibit an induced CD (ICD) signal upon binding to the chiral DNA molecule. The nature of the ICD can provide information about the binding geometry.

    • By monitoring the change in the CD signal at a specific wavelength as a function of the complex concentration, it is possible to construct a binding isotherm and calculate the binding constant.

Isothermal Titration Calorimetry (ITC)

Principle: ITC directly measures the heat change (enthalpy, ΔH) that occurs upon the binding of a ligand to a macromolecule. This technique provides a complete thermodynamic profile of the interaction in a single experiment, including the binding constant (Kb), binding stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of binding.[9]

Experimental Workflow:

ITC_Workflow cluster_prep Sample Preparation cluster_itc ITC Experiment cluster_analysis Data Analysis P1 Prepare and dialyze DNA and complex solutions in the same buffer P2 Degas the solutions I1 Load the DNA solution into the sample cell P2->I1 I2 Load the complex solution into the injection syringe P2->I2 I1->I2 I3 Perform a series of injections of the complex into the DNA solution I2->I3 I4 Measure the heat change after each injection I3->I4 A1 Integrate the heat pulses to obtain the heat change per injection A2 Plot the heat change against the molar ratio of complex to DNA A1->A2 A3 Fit the data to a suitable binding model to determine Kb, n, ΔH, and ΔS A2->A3

Caption: Workflow for Isothermal Titration Calorimetry experiment.

Step-by-Step Protocol:

  • Preparation of Solutions:

    • Prepare stock solutions of DNA and the Pyrazino[2,3-f]phenanthroline complex.

    • Crucially , dialyze both the DNA and the complex solutions against the same large volume of buffer to ensure an exact match of the buffer composition. This minimizes heats of dilution that can interfere with the measurement.

    • Thoroughly degas both solutions before the experiment to prevent the formation of air bubbles in the calorimeter.

  • ITC Experiment:

    • Load the DNA solution into the sample cell of the calorimeter.

    • Load the complex solution into the injection syringe.

    • Set the experimental temperature.

    • Perform an initial small injection to account for any initial mixing effects, and then a series of injections (e.g., 10-20) of the complex solution into the DNA solution.

    • The instrument measures the heat released or absorbed after each injection.

  • Data Analysis:

    • The raw data consists of a series of heat pulses. The area under each peak is integrated to determine the heat change per injection.

    • A plot of the heat change per mole of injectant versus the molar ratio of the complex to DNA is generated.

    • This binding isotherm is then fitted to a suitable binding model (e.g., a one-site binding model) using the instrument's software. The fitting process yields the binding constant (Kb), the stoichiometry (n), and the enthalpy of binding (ΔH).

    • The Gibbs free energy (ΔG) and the entropy of binding (ΔS) can then be calculated using the following equations: ΔG = -RTln(Kb) ΔG = ΔH - TΔS where R is the gas constant and T is the absolute temperature.

Discussion of Binding Modes

The way in which a small molecule binds to DNA is crucial for its biological activity. The two primary non-covalent binding modes are intercalation and groove binding.

  • Intercalation: This involves the insertion of a planar aromatic molecule between the base pairs of the DNA double helix. This mode of binding causes a significant distortion of the DNA structure, including unwinding of the helix and an increase in its length. Ethidium bromide is a classic example of an intercalator. The extended planar structure of the Pyrazino[2,3-f]phenanthroline ligand makes it a prime candidate for intercalative binding.

  • Groove Binding: This involves the fitting of a molecule into the major or minor groove of the DNA helix. Groove binders are typically crescent-shaped and form hydrogen bonds and van der Waals interactions with the edges of the base pairs in the grooves. This mode of binding causes less distortion to the DNA structure compared to intercalation.

Evidence from Experimental Data:

  • UV-Visible Spectroscopy: Significant hypochromism and a bathochromic shift are strong indicators of an intercalative binding mode for Pyrazino[2,3-f]phenanthroline complexes.

  • Circular Dichroism: The observation of significant changes in the intrinsic CD spectrum of DNA, particularly an increase in the positive band and a decrease in the negative band, supports an intercalative binding mode. The presence of a strong induced CD signal can also provide information about the geometry of the intercalated complex.

  • Viscosity Measurements: An increase in the viscosity of a DNA solution upon the addition of a compound is a classic sign of intercalation, as the DNA helix is lengthened to accommodate the intercalating molecules.

  • Molecular Docking Studies: Computational modeling can provide a visual representation of the most likely binding mode. Docking studies of phenanthroline-based complexes often show the planar ligand inserted between the DNA base pairs, further supporting an intercalative binding mode.

Visualizing the Interaction: Molecular Docking

Molecular docking simulations can provide valuable insights into the preferred binding mode and the specific interactions between the ligand and the DNA.

Molecular_Docking cluster_complex Pyrazino[2,3-f]phenanthroline Complex cluster_dna B-DNA cluster_interaction Binding Mode Complex [M(pyphen)(L)n] Intercalation Intercalation between base pairs Complex->Intercalation π-stacking GrooveBinding Binding in major or minor groove Complex->GrooveBinding H-bonds, van der Waals DNA Double Helix Intercalation->DNA GrooveBinding->DNA

Caption: Conceptual diagram of potential DNA binding modes for Pyrazino[2,3-f]phenanthroline complexes.

Conclusion

The evidence presented in this guide strongly suggests that Pyrazino[2,3-f]phenanthroline complexes are potent DNA binding agents with affinities that are often superior to that of the well-established intercalator, ethidium bromide. The extended planarity of the pyphen ligand, coupled with the coordinating metal center, facilitates strong intercalative binding to the DNA double helix. The tunability of their chemical structure through the variation of the metal ion and ancillary ligands offers a promising avenue for the rational design of novel DNA-targeted therapeutics and probes.

The detailed experimental protocols and data analysis methods provided herein serve as a practical resource for researchers in the field. A thorough understanding and application of these techniques are essential for the accurate characterization of the DNA binding properties of new synthetic compounds. Future studies focusing on the thermodynamic characterization and high-resolution structural analysis of DNA-pyphen complex adducts will further elucidate the intricacies of their interaction and pave the way for their development in various biomedical applications.

References

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  • Garbett, N. C., & Chaires, J. B. (2012). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Current protocols in nucleic acid chemistry, Chapter 8, Unit8.3.
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  • Içbudak, H., et al. (2018). A potent drug candidature of Cu(II) pyrazino[2,3-f][10]phenanthroline complexes with bioactive ligands: synthesis, crystal structures, biomolecular interactions, radical scavenging and cytotoxicities. Journal of Coordination Chemistry, 71(16-18), 2733-2751.

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A Technical Guide to the Thermal Stability of Pyrazino[2,3-f]phenanthroline Derivatives for Advanced Material Applications

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This guide provides a comprehensive comparison of the thermal stability of different Pyrazino[2,3-f]phenanthroline derivatives, offering critical data and insights for researchers, scientists, and professionals in drug development and materials science. The thermal robustness of these compounds is a crucial parameter for their application in areas such as organic light-emitting diodes (OLEDs), where high processing temperatures are often required.[1][2]

Introduction to Pyrazino[2,3-f]phenanthroline Derivatives and Thermal Stability

Pyrazino[2,3-f]phenanthroline is a rigid, planar, and π-conjugated heterocyclic aromatic compound that serves as a versatile building block in coordination chemistry and materials science.[3] Its derivatives are of significant interest due to their tunable photophysical and electrochemical properties.[3] The thermal stability of these molecules is a key determinant of their suitability for various applications, particularly in electronic devices fabricated through vapor deposition, which necessitates high thermal and morphological stability.[1] Understanding how different substituents on the Pyrazino[2,3-f]phenanthroline core influence thermal stability is paramount for the rational design of new, robust materials.

This guide will delve into a comparative analysis of the thermal properties of several key Pyrazino[2,3-f]phenanthroline derivatives, supported by experimental data from thermogravimetric analysis (TGA). We will also explore the underlying principles of thermal analysis techniques and provide detailed experimental protocols.

Comparative Thermal Stability Analysis

The thermal stability of organic materials is often evaluated by determining the decomposition temperature (Td), which is the temperature at which the material begins to lose mass due to decomposition. A common metric is the temperature at which 5% weight loss occurs.

A study by Yadav et al. provides crucial data on the thermal stability of three D-π-A-π-D type skeleton thermally activated delayed fluorescence (TADF) molecules based on a Pyrazino[2,3-f][4][5]phenanthroline acceptor.[1] The investigated derivatives were:

  • tCz-DPPN: 2,3-bis(4-(3,6-di-tert-butyl-9H-carbazol-9-yl) phenyl) pyrazino[2,3-f][4][5] phenanthroline

  • Ac-DPPN: 2,3-bis(4-(9,9-dimethylacridin-10(9H)-yl) phenyl) pyrazino[2,3-f][4][5] phenanthroline

  • PXZ-DPPN: 2,3-bis(4-(10H-phenoxazin-10-yl) phenyl) pyrazino[2,3-f][4][5] phenanthroline

The thermal stability of these compounds was assessed using thermogravimetric analysis (TGA), and the temperatures for 5% weight loss are summarized in the table below.

DerivativeDonor MoietyTd (5% Weight Loss)
tCz-DPPN 3,6-di-tert-butyl-9H-carbazol-9-yl301°C[1]
Ac-DPPN 9,9-dimethylacridin-10(9H)-yl445°C[1]
PXZ-DPPN 10H-phenoxazin-10-yl227°C[1]

Table 1: Decomposition Temperatures (Td) of Pyrazino[2,3-f][4][5]phenanthroline Derivatives.

From this data, it is evident that the nature of the donor moiety attached to the Pyrazino[2,3-f]phenanthroline core has a profound impact on the thermal stability of the resulting molecule. Ac-DPPN , featuring the 9,9-dimethylacridin-10(9H)-yl donor, exhibits the highest thermal stability with a remarkable decomposition temperature of 445°C.[1] This high stability is attributed to the crystalline morphology of the Ac-DPPN molecule.[1] In contrast, PXZ-DPPN , with the 10H-phenoxazin-10-yl donor, shows the lowest thermal stability among the three, with a decomposition temperature of 227°C.[1] tCz-DPPN , containing the 3,6-di-tert-butyl-9H-carbazol-9-yl donor, displays intermediate thermal stability at 301°C.[1]

These findings highlight the critical role of molecular design in tuning the thermal properties of Pyrazino[2,3-f]phenanthroline derivatives. The rigidity and intermolecular interactions, influenced by the substituent groups, are key factors governing their thermal robustness.

Causality Behind Experimental Choices: The Importance of Substituents

The choice of substituents on a core molecular structure is a fundamental strategy in medicinal chemistry and materials science to modulate physicochemical properties, including thermal stability. While the provided data focuses on large donor groups, general principles regarding the influence of smaller electron-donating and electron-withdrawing groups can be inferred from studies on related heterocyclic systems.

Generally, the introduction of bulky and rigid substituents can enhance thermal stability by increasing the molecular weight and restricting intramolecular rotations that can be precursors to decomposition. Furthermore, substituents that promote strong intermolecular interactions, such as π-π stacking or hydrogen bonding, can lead to more stable crystal packing and, consequently, higher decomposition temperatures.

For instance, studies on other heterocyclic compounds have shown that electron-withdrawing groups can sometimes enhance thermal stability, while the effect of electron-donating groups can be more variable.[6] The specific impact of a substituent depends on its position on the aromatic core and its influence on the overall molecular geometry and electronic structure. The high thermal stability of Ac-DPPN suggests that the rigid and sterically hindered nature of the 9,9-dimethylacridine unit contributes significantly to the overall stability of the molecule.[1]

Experimental Protocols

To ensure the reliability and reproducibility of thermal stability data, standardized experimental protocols are essential. The following sections detail the methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), two of the most common techniques for characterizing the thermal properties of materials.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is a primary technique for determining the thermal stability and decomposition profile of a material.

Step-by-Step TGA Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is accurately weighed into a tared TGA crucible (e.g., alumina or platinum).

  • Instrument Setup: The crucible is placed on the TGA's high-precision balance within the furnace.

  • Atmosphere Control: The furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • Temperature Program: A temperature program is initiated, typically involving an initial isothermal period at a low temperature (e.g., 30°C) to allow for stabilization, followed by a linear heating ramp (e.g., 10°C/min) to a final temperature that exceeds the decomposition temperature of the sample.

  • Data Acquisition: The instrument continuously records the sample's mass as a function of temperature.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition and the temperature at which specific percentages of weight loss occur (e.g., Td at 5% loss).

TGA_Workflow cluster_prep Sample Preparation cluster_instrument TGA Instrument cluster_analysis Data Analysis weigh Weigh Sample (1-10 mg) load Load into Crucible weigh->load place Place Crucible in Furnace load->place purge Purge with Inert Gas place->purge heat Apply Temperature Program purge->heat record Record Mass vs. Temperature heat->record analyze Analyze TGA Curve record->analyze determine Determine Td analyze->determine

Caption: Workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine thermal transitions such as melting point, glass transition temperature, and crystallization temperature.

Step-by-Step DSC Protocol:

  • Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into a DSC pan (e.g., aluminum). The pan is then hermetically sealed. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell.

  • Atmosphere Control: The cell is purged with an inert gas (e.g., nitrogen) at a constant flow rate.

  • Temperature Program: A temperature program is initiated, which can include heating and cooling cycles at a controlled rate (e.g., 10°C/min).

  • Data Acquisition: The instrument records the differential heat flow between the sample and the reference.

  • Data Analysis: The resulting DSC thermogram (heat flow vs. temperature) is analyzed to identify and quantify thermal transitions.

DSC_Workflow cluster_prep Sample Preparation cluster_instrument DSC Instrument cluster_analysis Data Analysis weigh Weigh Sample (1-5 mg) seal Seal in DSC Pan weigh->seal place Place Sample & Reference in Cell seal->place purge Purge with Inert Gas place->purge heat_cool Apply Temperature Program purge->heat_cool record Record Heat Flow vs. Temperature heat_cool->record analyze Analyze DSC Thermogram record->analyze identify Identify Thermal Transitions analyze->identify

Caption: Workflow for Differential Scanning Calorimetry (DSC).

Synthesis of the Pyrazino[2,3-f]phenanthroline Core

The synthesis of the parent Pyrazino[2,3-f]phenanthroline core is a multi-step process that typically begins with the commercially available 1,10-phenanthroline.[3] The general synthetic pathway involves:

  • Oxidation: 1,10-phenanthroline is oxidized to 1,10-phenanthroline-5,6-dione.

  • Reductive Amination: The dione is then reduced to 5,6-diamino-1,10-phenanthroline.

  • Condensation: Finally, the diamine is condensed with a 1,2-dicarbonyl compound to yield the desired Pyrazino[2,3-f]phenanthroline derivative. For the synthesis of the derivatives discussed in this guide, the 1,2-dicarbonyl compound would be a substituted benzil derivative.[1]

Synthesis_Pathway A 1,10-Phenanthroline B 1,10-Phenanthroline-5,6-dione A->B Oxidation C 5,6-Diamino-1,10-phenanthroline B->C Reduction D Pyrazino[2,3-f]phenanthroline Derivative C->D Condensation with Substituted Benzil

Caption: General synthetic pathway for Pyrazino[2,3-f]phenanthroline derivatives.

Conclusion and Future Outlook

The thermal stability of Pyrazino[2,3-f]phenanthroline derivatives is a critical parameter that is highly dependent on the nature of the substituents attached to the core structure. The data presented in this guide demonstrates a wide range of thermal stabilities, with decomposition temperatures varying by over 200°C depending on the appended donor moiety.[1] The exceptional thermal stability of Ac-DPPN highlights a promising avenue for the design of robust materials for high-temperature applications.

Future research should focus on a systematic investigation of a broader range of Pyrazino[2,3-f]phenanthroline derivatives with diverse electronic and steric properties. By correlating the molecular structure with thermal stability, it will be possible to establish clear structure-property relationships. This knowledge will enable the rational design of next-generation Pyrazino[2,3-f]phenanthroline-based materials with tailored thermal properties for advanced applications in electronics, photonics, and beyond.

References

  • Yadav, P., Madagyal, S., Chaudhary, A., Ganeshan, G., Chetti, P., & Chaskar, A. (2023). Design and Synthesis of Pyrazino[2,3-f][4][5]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. [Link]

  • Yadav, P., Madagyal, S., Chaudhary, A., Ganeshan, G., Chetti, P., & Chaskar, A. (2023). Design and Synthesis of Pyrazino[2,3-f][4][5]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ChemRxiv. [Link]

  • Yadav, P., Madagyal, S., Chaudhary, A., Ganeshan, G., Chetti, P., & Chaskar, A. (2023). Design and Synthesis of Pyrazino[2,3-f][4][5]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters: Exploring Novel Molecular Architectures for High-Efficiency Organic Light-Emitting Diodes. ResearchGate. [Link]

  • Zalesak, F., Slouka, J., & Styskala, J. (2021). Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates. Molecules, 26(15), 4487. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Pyrazino[2,3-f]phenanthroline-2,3-dicarbonitrile

A Comprehensive Guide to the Safe Disposal of Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile

This document provides essential procedural guidance for the safe and compliant disposal of Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile. Developed for researchers, scientists, and drug development professionals, this guide synthesizes best practices in laboratory safety and chemical handling to ensure minimal risk to personnel and the environment. The protocols outlined herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a culture of safety and scientific integrity.

Hazard Assessment and Triage

Key Hazard Considerations:

  • Toxicity: Assumed to be harmful if swallowed, inhaled, or in contact with skin based on the parent compound and the nitrile groups.

  • Environmental Hazard: The related compound, 1,10-phenanthroline, is very toxic to aquatic life with long-lasting effects.[4][5] It is prudent to assume Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile poses a similar environmental risk.

  • Reactivity: The reactivity profile is not fully characterized. However, the presence of multiple nitrogen atoms and nitrile groups suggests potential for hazardous reactions with strong oxidizing or reducing agents.

Hazard Profile
Compound Name Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile
CAS Number 215611-93-1[6]
Molecular Formula C₁₆H₆N₆[7]
Known Hazards of Parent/Related Compounds Harmful if swallowed[2][3]. Very toxic to aquatic life[4][5].
Assumed Hazards Potential for skin and eye irritation. Potential for release of toxic fumes upon decomposition.
Personal Protective Equipment (PPE) and Handling

Given the assumed hazards, stringent adherence to PPE protocols is mandatory. All handling of Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile, including during disposal procedures, must be conducted within a certified chemical fume hood.

Required PPE:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: Flame-resistant laboratory coat.

  • Respiratory Protection: A NIOSH-approved respirator may be necessary if there is a risk of generating dust or aerosols.

Disposal Workflow: A Step-by-Step Protocol

The following workflow provides a systematic approach to the disposal of Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile waste. This process is designed to ensure compliance with institutional and regulatory standards.

DisposalWorkflowDisposal Decision Workflow for Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrileStartStart: Waste GenerationAssess1. Assess Waste Stream- Pure Compound?- Contaminated Materials?- Dilute Solution?Start->AssessSegregate2. Segregate Waste- Solid Waste- Liquid Waste (Aqueous/Organic)- SharpsAssess->SegregateContainerize3. Proper Containerization- Use compatible, sealed containers.- Plastic is preferred.Segregate->ContainerizeLabel4. Label Waste Container- 'Hazardous Waste'- Full Chemical Name- Hazard Pictograms (e.g., Skull and Crossbones, Exclamation Mark, Environment)- Accumulation Start DateContainerize->LabelEHS5. Consult Institutional EHS- Provide all known information.- Follow EHS guidance for final disposal.Label->EHSPickup6. Arrange for Hazardous Waste PickupEHS->Pickup

Caption: Decision workflow for the proper disposal of Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile waste.

Experimental Protocol for Waste Handling:

  • Segregation at the Source:

    • Solid Waste: Collect unreacted Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile, contaminated labware (e.g., weigh boats, filter paper), and used PPE in a designated, compatible solid waste container.

    • Liquid Waste:

      • Organic Solvents: Collect solutions of the compound in organic solvents in a separate, clearly labeled hazardous waste container. Do not mix with incompatible waste streams.

      • Aqueous Solutions: Due to the high aquatic toxicity of related compounds, do not dispose of aqueous solutions down the drain. Collect in a designated aqueous hazardous waste container.

    • Sharps: Any needles or other sharps contaminated with the compound must be placed in a designated sharps container for hazardous chemical waste.

  • Containerization:

    • All waste containers must be in good condition, compatible with the chemical waste, and have a secure, tight-fitting lid.[8]

    • Keep waste containers closed except when adding waste.[8]

    • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Labeling:

    • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile".

    • Include the approximate concentration and volume of the compound.

    • Affix appropriate hazard pictograms (GHS pictograms for acute toxicity, and environmental hazard are recommended).

  • Consultation and Pickup:

    • Contact your institution's Environmental Health and Safety (EHS) department for guidance on the final disposal procedure.

    • Provide the EHS department with all available information on the compound and its known and assumed hazards.

    • Schedule a pickup for the hazardous waste in accordance with your institution's procedures.

Spill Management

In the event of a spill, immediate and appropriate action is critical to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or if there is a risk of airborne dust.

  • Don PPE: Before attempting to clean a small spill, don the appropriate PPE as outlined in Section 2.

  • Containment and Cleanup:

    • Solid Spills: Gently cover the spill with an absorbent material (e.g., vermiculite or sand). Avoid raising dust. Carefully sweep the material into a designated hazardous waste container.

    • Liquid Spills: Absorb the spill with an inert absorbent material. Collect the contaminated absorbent into a sealed, labeled hazardous waste container.

  • Decontamination: Decontaminate the spill area with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water. Collect all cleaning materials as hazardous waste.

  • Reporting: Report the spill to your laboratory supervisor and EHS department, regardless of the size.

In-Laboratory Treatment Considerations (for Advanced Users)

While not generally recommended without specific EHS approval, in-laboratory treatment of small quantities of surplus chemicals may be considered by trained personnel.[9] Any such procedure must be thoroughly vetted and approved by your institution's safety committee. Potential, but unverified, degradation pathways for this class of compound could involve controlled chemical degradation. However, due to the lack of specific data for Pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile, this approach is not advised without expert consultation.

References

  • Design and Synthesis of Pyrazino[2,3-f][1][2]phenanthroline-Based Color-Tunable Thermally Activated Delayed Fluorescence Emitters. ChemRxiv. [Link]

  • Purification of heterocyclic organic nitrogen compounds.
  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Center for Biotechnology Information. [Link]

  • Extraction of Nitrogen Compounds from Tobacco Waste via Thermal Treatment. MDPI. [Link]

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt. [Link]

  • N‐Atom Deletion in Nitrogen Heterocycles. ResearchGate. [Link]

  • Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. [Link]

  • Pyrazino[2,3-f][1][2]phenanthroline. PubChem. [Link]

  • Prescribed drugs containing nitrogen heterocycles: an overview. RSC Publishing. [Link]

  • pyrazino[2,3-f][1][2]phenanthroline-2,3-dicarbonitrile | 215611-93-1. Chemsrc. [Link]

  • Procedures for the Laboratory-Scale Treatment of Surplus and Waste Chemicals. EPFL. [Link]

  • Green Synthesis of Aromatic Nitrogen-Containing Heterocycles by Catalytic and Non-Traditional Activation Methods. PubMed Central. [Link]

  • Safe handling of organolithium compounds in the laboratory. Princeton EHS. [Link]

  • Pyrazino[2,3-f][1][2]phenanthroline, 99% SDS. Chemical Safety. [Link]

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Pyrazino[2,3-f][1,10]phenanthroline-2,3-dicarbonitrile
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